molecular formula C12H8Cl6O B1670511 Dieldrin CAS No. 60-57-1

Dieldrin

货号: B1670511
CAS 编号: 60-57-1
分子量: 380.9 g/mol
InChI 键: DFBKLUNHFCTMDC-PICURKEMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide.
This compound is an organochlorine compound resulting from the epoxidation of the double bond of aldrin. It is the active metabolite of the proinsecticde aldrin. It has a role as a xenobiotic and a carcinogenic agent. It is an organochlorine insecticide, an organochlorine compound and an epoxide. It is functionally related to an aldrin.
This compound can cause cancer according to an independent committee of scientific and health experts.
This compound is a chlorinated hydrocarbon used as an insecticide, either by itself or as a component of the closely related insectide aldrin. As this compound is neurotoxin and tends to bioaccumulate, its use is now banned in most parts of the world. (L86) this compound is a chlorinated hydrocarbon originally produced in 1948 by J. Hyman & Co, Denver, as an insecticide. This compound is closely related to aldrin, which reacts further to form this compound. Aldrin is not toxic to insects;  it is oxidized in the insect to form this compound which is the active compound. Both this compound and aldrin are named after the Diels-Alder reaction which is used to form aldrin from a mixture of norbornadiene and hexachlorocyclopentadiene.
An organochlorine insecticide whose use has been cancelled or suspended in the United States. It has been used to control locusts, tropical disease vectors, in termite control by direct soil injection, and non-food seed and plant treatment. (From HSDB)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
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InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4+,5-,6-,7+,10+,11-
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InChI Key

DFBKLUNHFCTMDC-PICURKEMSA-N
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Canonical SMILES

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@]5(C(=C([C@@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H8Cl6O
Record name DIELDRIN
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DSSTOX Substance ID

DTXSID9020453
Record name Dieldrin
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Molecular Weight

380.9 g/mol
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Physical Description

Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), SLIGHTLY SOL IN MINERAL OILS, MODERATELY SOL IN ACETONE, Soluble in aromatic solvents; moderately soluble in acetone, Insol in methanol, aliphatic hydrocarbons; soluble in benzene, 48 g/100 ml ethylene dichloride at 20 °C, For more Solubility (Complete) data for DIELDRIN (6 total), please visit the HSDB record page., Solubility in water: none, 0.02%
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.75, 1.7 g/cm³
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Vapor Density

13.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.2 (Air=1)
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Vapor Pressure

3.1e-06 mmHg at 68 °F (NTP, 1992), 0.00000589 [mmHg], Vapor pressure at 20 °C: 3.1X10-6 mm Hg, 5.89X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0004, (77 °F): 8 x 10-7 mmHg
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Impurities

Technical dieldrin contains some aldrin and endrin. /Amounts not specified/
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Color/Form

COLORLESS CRYSTALS, Light-tan, flaked solid, White, crystalline substance, Colorless to light-tan crystals.

CAS No.

60-57-1
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Melting Point

349 to 351 °F (NTP, 1992), 175.5 °C, 175-176 °C, 349 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Dieldrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, stereoisomerism, and analytical methodologies related to dieldrin. This compound is a chlorinated hydrocarbon, first produced in 1948, that saw widespread use as an insecticide from the 1950s to the early 1970s.[1][2] It is known for its high efficacy, but also for its extreme persistence in the environment and its tendency to bioaccumulate, leading to a global ban on its use.[2] this compound is a derivative of aldrin (B1666841) and is also a stereoisomer of endrin (B86629).[1][2]

Chemical Structure of this compound

This compound is an organochlorine compound produced via the epoxidation of aldrin.[3] Its complex polycyclic structure is the basis for its chemical properties and biological activity.

  • IUPAC Name: (1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene[3]

  • Chemical Formula: C₁₂H₈Cl₆O[2]

  • Structure: The molecule consists of a chlorinated norbornane (B1196662) skeleton with an epoxide ring.

This compound Chemical Structure

Synthesis of this compound

The commercial production of this compound is a two-step process.[4] First, aldrin is synthesized, which is then oxidized to form this compound.

  • Formation of Aldrin: Aldrin is produced through a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. This specific reaction involves the cycloaddition of hexachloro-1,3-cyclopentadiene and norbornadiene.[1][2]

  • Epoxidation to this compound: Aldrin is subsequently converted to this compound through epoxidation. This is an oxidation reaction where a peroxy acid, such as peracetic acid, is used to add an oxygen atom across the double bond of the norbornene ring system in aldrin, forming an epoxide.[1][5] In biological systems, this conversion is catalyzed by enzymes like cytochrome P-450.[6][7]

Dieldrin_Synthesis Synthesis of this compound Hex Hexachloro-1,3-cyclopentadiene Aldrin Aldrin Hex->Aldrin Diels-Alder Reaction Nor Norbornadiene Nor->Aldrin This compound This compound Aldrin->this compound Epoxidation PeroxyAcid Peroxy Acid (e.g., Peracetic Acid) PeroxyAcid->this compound

This compound Synthesis Workflow

Stereoisomers of this compound

The rigid, polycyclic structure of this compound gives rise to several stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

3.1. Endrin: The Endo-Exo Diastereomer

This compound has a significant stereoisomer known as endrin. This compound and endrin are diastereomers, specifically classified as endo and exo isomers, arising from the Diels-Alder reaction used to create the parent compound, aldrin.[1][2]

  • This compound (Exo Isomer): In this compound, the epoxide ring is on the opposite side (exo) of the molecule from the dichlorinated bridge.

  • Endrin (Endo Isomer): In endrin, the epoxide ring is on the same side (endo) as the dichlorinated bridge.

This difference in spatial arrangement, while seemingly subtle, results in different physical and toxicological properties for the two compounds.

3.2. Photothis compound (B171086): A Chiral Photoproduct

When exposed to ultraviolet radiation, such as from sunlight, this compound can undergo a photochemical rearrangement to form photothis compound.[8] This process creates a "caged" structure. While this compound itself is prochiral, photothis compound is chiral and exists as a pair of enantiomers (non-superimposable mirror images).[8] Environmental and biological samples have shown that the enantiomeric composition of photothis compound often deviates from a 1:1 racemic mixture, suggesting that enantioselective biological processes are involved in its subsequent transformation.[8]

Dieldrin_Stereoisomers Stereochemical Relationships of this compound Aldrin Aldrin (Prochiral Precursor) This compound This compound (Exo Isomer) Aldrin->this compound Epoxidation Endrin Endrin (Endo Isomer) This compound->Endrin Stereoisomer (Diastereomer) Photothis compound Photothis compound (Chiral) This compound->Photothis compound Photolysis (UV Light) Enantiomers Enantiomeric Pair (+)-Photothis compound & (-)-Photothis compound Photothis compound->Enantiomers Exists as

This compound Stereoisomer Relationships

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₈Cl₆O[2][9]
Molar Mass 380.91 g/mol [2]
Appearance Colorless to light tan crystals[2]
Melting Point 176-177 °C[2]
Boiling Point 385 °C[2]
Density 1.75 g/cm³[2]
Water Solubility 186 µg/L at 20 °C[10]
Vapor Pressure 0.4 mPa at 20 °C[10]
Half-life in Soil Approximately 5 years[9]

Experimental Protocols

5.1. Synthesis of this compound (General Laboratory Protocol)

The synthesis of this compound involves two primary experimental steps:

Step 1: Synthesis of Aldrin via Diels-Alder Reaction

  • Reactant Preparation: Equimolar amounts of hexachlorocyclopentadiene (B6142220) and freshly distilled norbornadiene are prepared. A suitable solvent, such as toluene (B28343) or xylene, is chosen.

  • Reaction Setup: The reactants are mixed in the solvent within a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is heated to reflux for several hours (e.g., 12-17 hours).[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude aldrin product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield the solid product.

Step 2: Epoxidation of Aldrin to this compound

  • Reactant Preparation: The purified aldrin is dissolved in a non-polar, aprotic solvent such as dichloromethane (B109758) or chloroform.

  • Addition of Oxidizing Agent: A peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA, or peracetic acid) is added portion-wise to the solution, often at a controlled, cool temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by TLC or GC for the disappearance of the aldrin starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and the solvent evaporated. The resulting crude this compound is purified by recrystallization.

5.2. Analytical Methods for Stereoisomer Identification

The analysis of this compound and its stereoisomers in technical and environmental samples relies heavily on chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the identification and quantification of this compound. The compound is volatilized and separated from other components in a gas chromatograph before being fragmented and detected by a mass spectrometer, providing a unique fingerprint for identification.

  • Enantioselective Gas Chromatography: To separate and analyze the enantiomers of chiral compounds like photothis compound, specialized chiral stationary phases are required. Columns containing modified cyclodextrins (e.g., silylated gamma-cyclodextrin) have been successfully used to achieve full enantiomeric resolution of photothis compound.[8] This allows for the determination of enantiomeric ratios in various samples, providing insight into the environmental fate and biological processing of the compound.[8]

Metabolic Pathways of this compound

The metabolism of this compound in organisms is a critical aspect of its toxicology. The primary routes of metabolism aim to increase the polarity of the lipophilic this compound molecule to facilitate its excretion.

  • Hydroxylation: The primary metabolic pathway in rats involves the hydroxylation of the methylene (B1212753) bridge by liver microsomal monooxygenases (a cytochrome P-450 dependent process) to produce 9-hydroxythis compound.[1] This metabolite is then often conjugated with glucuronic acid and excreted.

  • Hydration: Another significant pathway, particularly in rabbits, is the hydration of the epoxide ring by the enzyme epoxide hydrolase.[1] This opens the epoxide to form a trans-diol (6,7-trans-dihydroxydihydroaldrin), which can be further oxidized to a dicarboxylic acid or conjugated for excretion.[1][6]

Dieldrin_Metabolism Major Metabolic Pathways of this compound This compound This compound Hydroxythis compound 9-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (Cytochrome P-450) TransDiol 6,7-trans-dihydroxydihydroaldrin This compound->TransDiol Hydration (Epoxide Hydrolase) Conjugates Glucuronide Conjugates Hydroxythis compound->Conjugates TransDiol->Conjugates Excretion Excretion Conjugates->Excretion

This compound Metabolic Pathways

References

The Intricate Dance of a Persistent Neurotoxin: Dieldrin's Mechanism of Action on the GABA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organochlorine insecticide dieldrin, a persistent environmental pollutant, exerts its potent neurotoxic effects primarily by targeting the γ-aminobutyric acid (GABA) receptor, the principal mediator of inhibitory neurotransmission in the central nervous system.[1] This in-depth guide elucidates the molecular mechanisms underpinning this compound's interaction with the GABA receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support advanced research and drug development endeavors.

This compound as a Non-Competitive Antagonist of the GABA Receptor

This compound functions as a non-competitive antagonist of the GABAᴀ receptor.[2] This means it does not compete with the endogenous ligand, GABA, for its binding site. Instead, this compound binds to a distinct site within the receptor's integral chloride ion channel, effectively blocking the influx of chloride ions that normally occurs upon GABA binding.[2][3] This disruption of chloride conductance inhibits the hyperpolarization of the neuronal membrane, leading to a state of hyperexcitability and the characteristic convulsive symptoms of this compound poisoning.[2]

Studies have consistently shown that this compound and other cyclodiene insecticides interact with the same site on the GABA receptor as picrotoxinin (B1677863), a well-known channel blocker.[2][4] This binding site is often referred to as the picrotoxin (B1677862) or convulsant site.

The Dual and Complex Nature of this compound's Action

While primarily known as an antagonist, the action of this compound on the GABA receptor is multifaceted. At lower concentrations, this compound can exhibit a dual effect, initially enhancing and subsequently suppressing GABA-induced chloride currents.[5][6] This complex behavior is dependent on the subunit composition of the GABAᴀ receptor.

For instance, in human embryonic kidney cells expressing α1β2γ2s and α6β2γ2s subunit combinations, this compound demonstrated both enhancement and suppression of GABA-induced currents.[5] However, in receptors composed of only α1 and β2 subunits, only suppression was observed, suggesting that the γ subunit is crucial for the enhancing effect of this compound.[5] In contrast, the suppressive effect of this compound does not appear to be dependent on specific subunit combinations among those tested.[5]

In cockroach neurons, this compound also exhibits a dual action, with potentiation of GABA currents observed at an EC₅₀ of 4 nM, followed by inhibition at an IC₅₀ of 16 nM.[7][8]

Quantitative Analysis of this compound's Interaction with the GABA Receptor

The potency of this compound's effects on the GABA receptor has been quantified in various experimental systems. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

Parameter Receptor/System Value Reference
IC₅₀ (Inhibition) Cockroach Neurons16 nM[7][8]
Human α1β2γ2s2.1 µM[5]
Human α1β22.8 µM[5]
Human α6β2γ2s1.0 µM[5]
Honeybee (Apis mellifera)7.1 µM[9]
EC₅₀ (Potentiation) Cockroach Neurons4 nM[7][8]
Rat Dorsal Root Ganglion Neurons754 nM[6]
EC₅₀ (Desensitization/Suppression) Rat Dorsal Root Ganglion Neurons92 nM[6]
Kd (Dissociation Constant) Cockroach Resting Receptor40 nM[7]
Cockroach Activated Receptor647 nM[7]

Table 1: Potency of this compound on GABA-Induced Currents

Receptor Subunit Combination GABA EC₅₀ This compound Effect Reference
Human α1β2γ2s9.8 µMEnhancement and Suppression[5]
Human α1β22.0 µMSuppression only[5]
Human α6β2γ2s3.0 µMEnhancement and Suppression[5]

Table 2: Influence of GABA Receptor Subunit Composition on this compound's Action

Experimental Protocols for Studying this compound-GABA Receptor Interactions

Reproducible and well-defined experimental protocols are paramount for advancing our understanding of this compound's neurotoxicity. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions across the cell membrane in response to GABA and the modulatory effects of this compound.

  • Cell Preparation: Acutely dissociated neurons (e.g., from American cockroach thoracic ganglia or rat dorsal root ganglia) or human embryonic kidney (HEK293) cells transfected with specific GABA receptor subunit cDNAs are used.[5][7][8]

  • Recording Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of chloride (e.g., 140 mM CsCl) to isolate chloride currents, along with buffering agents (e.g., 10 mM HEPES) and ATP/GTP to maintain cell health. The pH is adjusted to ~7.2.

    • External (Bath) Solution: A physiological saline solution (e.g., Hank's Balanced Salt Solution) containing GABA at a specific concentration. This compound and other test compounds are applied via the bath solution.

  • Procedure:

    • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.

    • A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • GABA is applied to the cell to evoke a chloride current.

    • This compound is co-applied with GABA to observe its effect on the current amplitude and kinetics.

    • Dose-response curves are generated by applying a range of this compound concentrations to determine IC₅₀ or EC₅₀ values.[9]

Radioligand Binding Assays

These assays are used to study the binding of this compound to its specific site on the GABA receptor, often using a radiolabeled ligand that binds to the picrotoxin site.

  • Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate) or [³⁵S]TBPS (t-butylbicyclophosphorothionate) are commonly used as they bind with high affinity to the convulsant site.[2][3][10]

  • Membrane Preparation: Brain tissue from rats or insects is homogenized and centrifuged to isolate a membrane fraction rich in GABA receptors.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for the binding site.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The membranes are rapidly filtered and washed to separate bound from unbound radioligand.

    • The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • The data is analyzed to determine the IC₅₀ value for this compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues within the GABA receptor that are critical for this compound's binding and action. A notable finding from such studies is the role of the A302S mutation (alanine to serine at position 302) in the M2 transmembrane domain of the insect RDL (Resistance to this compound) GABA receptor subunit, which confers resistance to this compound.[11][12][13]

  • Procedure:

    • The cDNA encoding a specific GABA receptor subunit is isolated.

    • Using polymerase chain reaction (PCR)-based methods, the nucleotide sequence is altered to change a specific amino acid codon.

    • The mutated cDNA is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

    • The functional properties of the mutated receptor are then assessed using electrophysiology or binding assays to determine the impact of the mutation on this compound's effects.

Visualizing the Molecular Mechanisms and Workflows

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

dieldrin_gaba_pathway cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Ion Channel GABA_site->Cl_channel Opens Dieldrin_site This compound/Picrotoxin Binding Site Dieldrin_site->Cl_channel Blocks Hyperexcitability Neuronal Hyperexcitability Dieldrin_site->Hyperexcitability Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->Dieldrin_site Binds Cl_ion Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound's action on the GABA receptor.

patch_clamp_workflow start Start cell_prep Cell Preparation (Neurons or Transfected Cells) start->cell_prep giga_seal Giga-seal Formation cell_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp (-60 mV) whole_cell->voltage_clamp gaba_app Apply GABA voltage_clamp->gaba_app dieldrin_app Co-apply this compound gaba_app->dieldrin_app record Record Chloride Current dieldrin_app->record analyze Data Analysis (IC50 / EC50) record->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

binding_assay_workflow start Start mem_prep Brain Membrane Preparation start->mem_prep incubation Incubate Membranes with [3H]EBOB and this compound mem_prep->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound's interaction with the GABA receptor is a complex process involving non-competitive antagonism at the picrotoxin binding site, with effects that can be modulated by the receptor's subunit composition. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers investigating the neurotoxicology of this compound and for professionals in drug development seeking to understand the intricacies of GABA receptor modulation.

Future research should continue to explore the subunit-specific effects of this compound and other environmental toxins on GABA receptor function. A deeper understanding of the structural basis for this compound's binding and the mechanisms of resistance will be crucial for developing strategies to mitigate its environmental impact and for designing novel therapeutic agents that target the GABAergic system with greater specificity. The continued application of advanced techniques such as cryo-electron microscopy and computational modeling will undoubtedly shed further light on these intricate molecular interactions.

References

Dieldrin in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation and Biomagnification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of dieldrin, a persistent organochlorine pesticide, within aquatic food webs. Despite being banned in many countries for decades, its legacy of environmental contamination continues to pose a significant threat to aquatic life and, by extension, human health. This document synthesizes key quantitative data, details established experimental protocols for studying its bioaccumulation, and visualizes the pathways of its trophic transfer.

Introduction: The Persistent Threat of this compound

This compound (C₁₂H₈Cl₆O) is a chlorinated cyclodiene insecticide, also known as a metabolite of aldrin.[1] Its high lipophilicity, low water solubility (0.110 mg/L at 20°C), and resistance to degradation contribute to its long environmental half-life, which can be up to five years in soil.[1] These properties are the primary drivers of its high potential for bioaccumulation and biomagnification in aquatic and terrestrial ecosystems.[1][2] this compound's toxicity is well-documented, with endpoints including carcinogenicity, endocrine disruption, reproductive and developmental effects, and neurotoxicity.[1] Due to its persistence, bioaccumulative nature, and toxicity, this compound was listed as one of the original "dirty dozen" persistent organic pollutants (POPs) under the Stockholm Convention.[1]

Quantitative Data on this compound's Bioaccumulation

The propensity of this compound to accumulate in the tissues of aquatic organisms is quantified by several metrics, primarily the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the uptake of a chemical from water alone, while BAF considers all routes of exposure, including diet.[1][2]

Bioconcentration and Bioaccumulation Factors

The following tables summarize key BCF and BAF values for this compound in various aquatic organisms, compiled from multiple studies.

Organism TypeSpeciesBioconcentration Factor (BCF)Exposure DurationReference
FishGuppies (Poecilia reticulata)12,70832 days[3]
FishGuppies (Poecilia reticulata)28,408160-230 days[3]
FishVarious2,385 - 68,286Not Specified[3]
InvertebratesGeneral> 1,000Not Specified
Trophic LevelBioaccumulation Factor (BAF) (L/kg)Log₁₀ BAFReference
Lower Trophic Level Fish-4.77[4]
Middle Trophic Level Fish-5.09[4]
Upper Trophic Level Fish-5.66[4]
Fish (modeled)58,884.374.77[1][2][5][6]
This compound Concentrations in Aquatic Food Webs

Field studies have documented the presence of this compound in various components of aquatic ecosystems, demonstrating its transfer through the food chain.

Ecosystem ComponentLocationMean this compound Concentration (ng/g lipid)Reference
SedimentBothnian Bay0.39[7]
AmphipodsBothnian Bay87[7]
IsopodsBothnian Bay92[7]
Sculpins (Fish)Bothnian Bay42[7]
SedimentBothnian Sea0.51[7]
AmphipodsBothnian Sea110[7]
IsopodsBothnian Sea55[7]
Sculpins (Fish)Bothnian Sea80[7]

Experimental Protocols for Bioaccumulation Studies

Standardized methodologies are crucial for generating comparable and reliable data on the bioaccumulation of chemicals like this compound. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[8][9][10][11][12][13][14][15][16]

OECD Guideline 305: Bioaccumulation in Fish

This guideline describes methods for determining the BCF of a substance in fish through aqueous or dietary exposure.[10][11][12][13][14]

3.1.1. Aqueous Exposure Bioconcentration Test

This is the preferred method when technically feasible.[11]

  • Test System: A flow-through system is recommended to maintain a constant concentration of the test substance in the water.[11]

  • Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.[11][14]

  • Procedure:

    • Acclimation: Fish are acclimated to the test conditions for a specified period.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water for a period of up to 28 days.[12][13] Water and fish samples are taken at regular intervals to measure the this compound concentration.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-free water.[12] Fish are sampled periodically to measure the rate of elimination of this compound.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state. Uptake and depuration rate constants are also determined.[12]

3.1.2. Dietary Exposure Bioaccumulation Test

This method is used for highly hydrophobic substances where aqueous exposure is difficult.

  • Procedure:

    • Dosed Feed Preparation: this compound is incorporated into the fish feed at a known concentration.

    • Uptake Phase: Fish are fed the this compound-dosed food for a specific period.

    • Depuration Phase: Fish are then fed clean, uncontaminated food.

  • Data Analysis: The Biomagnification Factor (BMF) is calculated from the concentrations in the fish and the feed.[13]

ASTM E1022: Standard Guide for Conducting Bioconcentration Tests

This guide provides procedures for conducting flow-through bioconcentration tests with freshwater and saltwater fishes and saltwater bivalve mollusks.[8][9][17] The principles are similar to the OECD 305 aqueous exposure test.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in water, sediment, and biological tissues is essential. The standard analytical approach involves:

  • Extraction: this compound is extracted from the sample matrix using an organic solvent (e.g., pentane, hexane, or a mixture of acetone (B3395972) and hexane).[5]

  • Cleanup: The extract is purified to remove interfering substances. This may involve techniques like gel permeation chromatography.

  • Analysis: The concentration of this compound is determined using gas chromatography with an electron capture detector (GC-ECD).[5] The detection limits for this method are typically in the low nanogram per liter (ng/L) range for water samples.

Visualizing this compound's Movement in Aquatic Ecosystems

The following diagrams, generated using the DOT language, illustrate the key processes of this compound bioaccumulation and the workflow of a typical experimental study.

Dieldrin_Food_Web Bioaccumulation and Biomagnification of this compound in an Aquatic Food Web cluster_environment Environment cluster_biota Biota cluster_producers Primary Producers cluster_primary_consumers Primary Consumers cluster_secondary_consumers Secondary Consumers cluster_tertiary_consumers Tertiary Consumers Water Water Phytoplankton Phytoplankton Water->Phytoplankton Bioconcentration Zooplankton Zooplankton Water->Zooplankton Bioconcentration Benthic Invertebrates Benthic Invertebrates Water->Benthic Invertebrates Bioconcentration Small Fish Small Fish Water->Small Fish Bioconcentration Large Fish Large Fish Water->Large Fish Bioconcentration Sediment Sediment Sediment->Benthic Invertebrates Uptake Phytoplankton->Zooplankton Trophic Transfer Zooplankton->Small Fish Trophic Transfer Benthic Invertebrates->Small Fish Trophic Transfer Small Fish->Large Fish Biomagnification

Caption: Trophic transfer and biomagnification of this compound in a simplified aquatic food web.

Bioaccumulation_Workflow Experimental Workflow for a Fish Bioaccumulation Study (OECD 305) cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Acclimation Acclimation Test_System Flow-through System Setup Acclimation->Test_System Exposure Expose fish to constant This compound concentration Test_System->Exposure Sampling_Uptake Sample water and fish at intervals Exposure->Sampling_Uptake Transfer Transfer fish to clean water Sampling_Uptake->Transfer Extraction Solvent Extraction Sampling_Uptake->Extraction Sampling_Depuration Sample fish at intervals Transfer->Sampling_Depuration Sampling_Depuration->Extraction GC_ECD GC-ECD Analysis Extraction->GC_ECD Calculation Calculate BCF, uptake, and depuration rates GC_ECD->Calculation

Caption: A typical workflow for a fish bioaccumulation study based on OECD Guideline 305.

Conclusion

The data and methodologies presented in this guide underscore the significant bioaccumulation and biomagnification potential of this compound in aquatic food webs. Its persistence ensures that it remains a long-term threat, with concentrations increasing at higher trophic levels. For researchers, understanding the dynamics of this compound's movement through the ecosystem is critical for assessing ecological risk and informing remediation strategies. For professionals in drug development, the study of highly lipophilic and persistent compounds like this compound provides valuable insights into the principles of pharmacokinetics and toxicology, particularly concerning the long-term accumulation and effects of substances in biological systems. The standardized protocols outlined here are essential for generating the robust data needed to address the ongoing challenges posed by this compound and other persistent organic pollutants.

References

Microbial Degradation of Dieldrin in Soil and Sediment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of the persistent organochlorine pesticide, dieldrin, in soil and sediment environments. The document details the key microorganisms, enzymatic systems, and metabolic routes involved in the breakdown of this hazardous compound. It is designed to be a valuable resource for researchers and professionals working in environmental science, microbiology, and bioremediation.

Introduction

This compound, a chlorinated cyclodiene insecticide, was widely used in agriculture from the 1950s to the 1970s. Due to its high toxicity and persistence in the environment, with a half-life in soil that can extend for years, it remains a significant environmental contaminant.[1][2] Microbial degradation is a key process in the natural attenuation of this compound and is a promising avenue for the bioremediation of contaminated sites. This guide synthesizes current knowledge on the microbial metabolic pathways of this compound, providing quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Microbial Degradation Pathways

The microbial breakdown of this compound occurs through several primary pathways, including oxidation, reduction, hydroxylation, and hydrolysis.[1][2] These transformations are carried out by a diverse range of soil and sediment microorganisms under both aerobic and anaerobic conditions. The initial steps often involve the modification of the epoxide ring and the chlorinated hydrocarbon structure, leading to the formation of various metabolites.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathways involve oxidation and hydroxylation. Fungi, particularly white-rot fungi, are highly effective in aerobically degrading this compound, often utilizing non-specific extracellular enzymes as well as intracellular enzyme systems.

Fungal Aerobic Degradation:

White-rot fungi such as Phanerochaete chrysosporium and members of the Pleurotus and Phlebia genera can degrade this compound.[1] The degradation is often initiated by cytochrome P450 monooxygenases, which hydroxylate the this compound molecule.[3] A key metabolite formed is 9-hydroxythis compound.[1] Another important enzymatic step is the opening of the epoxide ring by epoxide hydrolases to form diols, such as aldrin-trans-diol.[3]

Bacterial Aerobic Degradation:

Aerobic bacteria, including species of Pseudomonas, Burkholderia, and Cupriavidus, have also been shown to degrade this compound.[1][2] The degradation efficiency of bacteria can be enhanced by the presence of co-metabolites.

Anaerobic Degradation

In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a more prominent degradation pathway. This process involves the removal of chlorine atoms from the this compound molecule, leading to less toxic products.

Bacterial Anaerobic Degradation:

Anaerobic microbial consortia, often including species of Clostridium and Acidaminobacter, are capable of reductively dechlorinating this compound.[4] A significant transformation under anaerobic conditions is the reduction of the epoxide group of this compound to form aldrin.

Key Microorganisms

A variety of microorganisms have been identified with the capacity to degrade this compound. The following table summarizes some of the key species and their reported degradation efficiencies.

Microorganism/ConsortiumEnvironmentDegradation ConditionsThis compound ConcentrationDegradation EfficiencyTimeReference
Phanerochaete chrysosporiumLiquid CultureAerobic, Nitrogen-limited5–30 mg/LComplete degradation25 days[1]
Pleurotus ostreatusLiquid Culture (PDB)AerobicNot specified18%14 days[1]
Mucor racemosus DDFLiquid CultureAerobic13.2 µM95.8%20 days[2]
Penicillium miczynskii CBMAI 930Liquid CultureAerobic50 mg/Lup to 90%14 days[1][2]
Burkholderia sp. Med-7Liquid CultureAerobic, with 1,2-epoxycyclohexaneNot specified49%Not specified[1][2]
Cupriavidus sp. Med-5Liquid CultureAerobic, with 1,2-epoxycyclohexaneNot specified38%Not specified[1][2]
Pseudomonas fluorescensLiquid CultureAerobic10 mg/L77.3%120 hours[5]
Anaerobic Microbial ConsortiumSediment CultureAnaerobic10 mg/L96%7 days[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial degradation of this compound in soil and sediment.

Soil/Sediment Microcosm Setup

This protocol describes the setup of laboratory microcosms to simulate and study the biodegradation of this compound in a controlled environment.

Materials:

  • This compound-contaminated or spiked soil/sediment

  • Sterile glass jars or serum bottles with airtight seals

  • This compound standard solution in a suitable solvent (e.g., acetone)

  • Autoclave

  • Incubator

  • Analytical balance

Procedure:

  • Sample Preparation: Air-dry and sieve the soil or sediment to ensure homogeneity. Characterize the physicochemical properties of the soil/sediment (pH, organic matter content, texture).

  • Sterilization (for abiotic controls): Autoclave a portion of the soil/sediment at 121°C for at least 30 minutes on two consecutive days to eliminate microbial activity.

  • This compound Spiking: Prepare a stock solution of this compound in acetone (B3395972). Add the required volume of the stock solution to the soil/sediment to achieve the desired final concentration. Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.

  • Microcosm Assembly: Place a known amount of the this compound-spiked soil/sediment (e.g., 50 g) into each sterile glass container.

  • Moisture Adjustment: Adjust the moisture content of the soil/sediment to a specific level (e.g., 60% of water holding capacity) by adding sterile deionized water.

  • Incubation:

    • Aerobic conditions: Cover the containers with a gas-permeable membrane or leave them loosely capped to allow for air exchange.

    • Anaerobic conditions: Purge the headspace of the containers with an inert gas (e.g., nitrogen or a mixture of N₂ and CO₂) and seal them with airtight septa.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 0, 7, 14, 28, 56, and 112 days).

  • Sampling: At each time point, sacrifice triplicate microcosms from each treatment group for analysis of this compound and its metabolites, and for microbial community analysis.

This compound and Metabolite Analysis using GC-MS

This protocol outlines the extraction and analysis of this compound and its degradation products from soil and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Soil/sediment samples from microcosms

  • Anhydrous sodium sulfate (B86663)

  • Extraction solvents: Acetone, Hexane (B92381) (pesticide residue grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica gel)

  • Rotary evaporator

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Extraction:

    • Mix a known amount of soil/sediment (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Transfer the mixture to an extraction thimble for Soxhlet extraction or to a beaker for sonication-assisted extraction.

    • Extract the sample with a mixture of acetone and hexane (1:1, v/v) for several hours (e.g., 16-24 hours for Soxhlet).

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a temperature below 40°C.

  • Cleanup:

    • Condition an SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent like hexane.

    • Elute the this compound and its metabolites with a more polar solvent or solvent mixture (e.g., hexane:acetone).

    • Concentrate the cleaned extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the final extract in a known volume of hexane.

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

      • Select characteristic ions for this compound and its expected metabolites.

  • Quantification: Prepare a calibration curve using certified standards of this compound and its metabolites. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Microbial Community Analysis using DGGE

Denaturing Gradient Gel Electrophoresis (DGGE) of PCR-amplified 16S rRNA gene fragments is a powerful technique to profile the microbial community structure in soil and sediment samples.

Materials:

  • Soil/sediment DNA extraction kit

  • PCR thermocycler

  • Primers for the V3 region of the 16S rRNA gene (e.g., 341F with a GC-clamp and 534R)

  • Taq polymerase and other PCR reagents

  • DGGE electrophoresis system

  • Acrylamide (B121943), bis-acrylamide, urea, formamide

  • DNA staining dye (e.g., SYBR Green)

  • UV transilluminator

Procedure:

  • DNA Extraction: Extract total genomic DNA from the soil/sediment samples using a commercially available kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the V3 region of the bacterial 16S rRNA gene using primers such as 341F-GC (5'-CGC CCG CCG CGC GCG GCG GGC GGG GCG GGG GCA CGG GGG GCC TAC GGG AGG CAG CAG-3') and 534R (5'-ATT ACC GCG GCT GCT GG-3'). The GC-clamp on the forward primer is crucial for the proper separation of DNA fragments in the DGGE gel.

    • Perform PCR with an appropriate thermal cycling program (e.g., initial denaturation at 94°C for 5 min; 30 cycles of 94°C for 30 s, 55°C for 30 s, and 72°C for 1 min; and a final extension at 72°C for 10 min).

  • DGGE Gel Preparation:

    • Prepare two acrylamide solutions (e.g., 8%) with different concentrations of denaturants (urea and formamide). For example, a low-denaturant solution (e.g., 30%) and a high-denaturant solution (e.g., 60%).

    • Use a gradient mixer to pour a polyacrylamide gel with a linear gradient of the denaturants.

  • Electrophoresis:

    • Load the PCR products onto the DGGE gel.

    • Run the electrophoresis in TAE buffer at a constant voltage and temperature (e.g., 100 V at 60°C) for a specific duration (e.g., 16 hours).

  • Gel Staining and Visualization:

    • Stain the gel with a fluorescent DNA dye.

    • Visualize the DNA bands using a UV transilluminator and document the gel image.

  • Analysis: Analyze the banding patterns to compare the microbial community structures between different samples. Dominant bands can be excised from the gel, re-amplified, and sequenced for taxonomic identification.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key microbial degradation pathways of this compound and a typical experimental workflow for its study.

Dieldrin_Degradation_Pathways cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation This compound This compound Hydroxythis compound 9-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (Cytochrome P450) AldrinTransDiol Aldrin-trans-diol This compound->AldrinTransDiol Epoxide Hydrolase Ketoaldrin Ketoaldrin This compound->Ketoaldrin Oxidation Aldrin Aldrin This compound->Aldrin Reduction Monochlorothis compound Monochlorothis compound This compound->Monochlorothis compound Reductive Dechlorination Further_Degradation_Aerobic Further Degradation (Ring Cleavage) Hydroxythis compound->Further_Degradation_Aerobic AldrinTransDiol->Further_Degradation_Aerobic Ketoaldrin->Further_Degradation_Aerobic Further_Degradation_Anaerobic Further Degradation Aldrin->Further_Degradation_Anaerobic Monochlorothis compound->Further_Degradation_Anaerobic

Caption: Major microbial degradation pathways of this compound under aerobic and anaerobic conditions.

Experimental_Workflow start Start: Contaminated Soil/Sediment Sample microcosm Microcosm Setup (Aerobic/Anaerobic, Spiked/Control) start->microcosm incubation Incubation (Controlled Temperature & Time) microcosm->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction (this compound & Metabolites) sampling->extraction dna_extraction DNA Extraction from Soil/Sediment sampling->dna_extraction cleanup Extract Cleanup (SPE) extraction->cleanup gcms GC-MS Analysis (Quantification & Identification) cleanup->gcms data_analysis Data Analysis & Interpretation gcms->data_analysis pcr 16S rRNA Gene PCR dna_extraction->pcr dgge DGGE Analysis pcr->dgge sequencing Band Excision & Sequencing dgge->sequencing sequencing->data_analysis

Caption: A typical experimental workflow for studying the microbial degradation of this compound.

References

The Environmental Transformation of Aldrin to Dieldrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanisms, kinetics, and experimental methodologies surrounding the epoxidation of the organochlorine pesticide aldrin (B1666841) to its more persistent and toxic metabolite, dieldrin. This guide is intended for researchers, scientists, and professionals in the fields of environmental science and drug development.

The conversion of aldrin to this compound is a critical process in environmental toxicology due to the increased persistence and toxicity of the resulting epoxide. This transformation, primarily an epoxidation reaction, occurs in various environmental compartments, including soil, water, and within a wide range of organisms.[1][2] The primary mechanism for this conversion is biological, mediated by enzymes, although abiotic factors can also play a role.[1][3]

Biotic Epoxidation: The Primary Pathway

The overwhelming majority of aldrin epoxidation in the environment is carried out by living organisms.[1] This biotransformation is a detoxification mechanism in some organisms, while in others, it leads to the bioaccumulation of the more stable this compound.[4]

Enzymatic Mechanisms

The key enzymes responsible for the epoxidation of aldrin are cytochrome P450 monooxygenases (CYP450s) .[5][6][7][8] These enzymes are a diverse group of heme-containing proteins that catalyze the oxidation of a wide variety of substrates. In the case of aldrin, CYP450s introduce an oxygen atom across the unchlorinated double bond of the aldrin molecule, forming the stable epoxide ring of this compound.[9]

The reaction is NADPH-dependent and involves the transfer of an electron from NADPH to the P450 enzyme, which then activates molecular oxygen to facilitate the epoxidation.[10] In some extrahepatic tissues with low CYP450 expression, prostaglandin (B15479496) endoperoxide synthase (PES) can also catalyze this conversion.[5]

Organisms Involved

A wide array of organisms across different trophic levels have been shown to epoxidize aldrin to this compound:

  • Microorganisms: Soil bacteria and fungi are significant contributors to aldrin epoxidation.[1][11][12] Genera such as Pseudomonas, Bacillus, Nocardia, Trichoderma, and Mucor have been identified as capable of this transformation.[1][11][13] Microbial degradation is considered a promising method for the bioremediation of aldrin-polluted environments.[13]

  • Insects: Many insect species possess highly active CYP450 systems that can metabolize insecticides like aldrin.[14][15] This can be a mechanism of resistance to the pesticide.

  • Fish and Aquatic Organisms: Aldrin is readily taken up by aquatic organisms, where it is metabolized to this compound and can bioaccumulate in fatty tissues.[16][17]

  • Mammals: In mammals, including humans, the liver is the primary site of aldrin epoxidation, catalyzed by hepatic CYP450s.[5][7] This metabolic conversion is rapid, and as a result, this compound is the predominant compound found in tissues.[18]

Abiotic Conversion

While less significant than biotic processes, abiotic factors can also contribute to the conversion of aldrin to this compound in the environment. Sunlight, through photochemical reactions, can induce the epoxidation of aldrin.[2] However, this process is generally slower than microbial degradation.[19]

Environmental Factors Influencing Epoxidation

Several environmental factors can influence the rate of aldrin epoxidation:

  • Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, the rate of aldrin epoxidation.[20] Volatilization of aldrin from soil also increases with temperature.[20]

  • Soil Moisture: Adequate soil moisture is crucial for microbial activity, and therefore, for the biotransformation of aldrin.[20]

  • Soil Type: The organic matter content and clay content of soil can affect the bioavailability of aldrin to microorganisms, thereby influencing the rate of epoxidation.

Quantitative Data on Aldrin Epoxidation

The following tables summarize key quantitative data related to the environmental epoxidation of aldrin to this compound.

ParameterValueEnvironmental MatrixReference
Half-life of Aldrin 1.5 - 5.2 yearsSoil[1]
Half-life of this compound ~5 yearsSoil[1]
Aldrin Adsorption ModerateSoil[19]
This compound Persistence HighEnvironment

Table 1: Environmental Persistence of Aldrin and this compound. This table highlights the longer persistence of this compound in the soil compared to its parent compound, aldrin.

Enzyme SystemOrganism/TissueApparent Km (μM)Key FindingsReference
Cytochrome P450 Rat Liver Microsomes (untreated)18Enzyme activity is inducible by phenobarbital (B1680315) and inhibited by 3-methylcholanthrene.[6]
Cytochrome P450 Rat Liver Microsomes (phenobarbital-treated)28Increased rate of this compound formation compared to untreated rats.[6]
Purified Cytochrome P-450 Rat Liver (phenobarbital-treated)7 ± 2Highly selective substrate for this P450 species.[8]
Purified Cytochrome P-448 Rat Liver (3-methylcholanthrene-treated)27 ± 7Poor substrate for this P450 species.[8]

Table 2: Kinetic Parameters of Aldrin Epoxidase Activity. This table presents the Michaelis-Menten constant (Km) for aldrin epoxidation by different cytochrome P450 enzymes, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

Protocol 1: In Vitro Aldrin Epoxidation Assay using Rat Liver Microsomes

This protocol is adapted from studies on aldrin epoxidase activity in rat liver microsomes.[6][7]

1. Preparation of Microsomes:

  • Euthanize male rats and perfuse the liver with ice-cold saline.
  • Homogenize the liver in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).
  • Centrifuge the homogenate at 9,000 x g for 20 minutes to remove cell debris and mitochondria.
  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to pellet the microsomes.
  • Resuspend the microsomal pellet in the buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Epoxidation Reaction:

  • Prepare a reaction mixture containing:
  • Microsomal protein (e.g., 0.1-1.0 mg)
  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
  • Buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Aldrin (dissolved in a suitable solvent like acetone (B3395972) or ethanol, added to the reaction mixture to achieve the desired final concentration, e.g., 10-100 µM).
  • Pre-incubate the mixture at 37°C for a few minutes.
  • Initiate the reaction by adding the NADPH generating system or NADPH.
  • Incubate at 37°C for a specific time (e.g., 10-30 minutes) with gentle shaking.

3. Extraction and Analysis:

  • Stop the reaction by adding a quenching solvent (e.g., n-hexane or a mixture of isopropanol (B130326) and hexane).
  • Vortex the mixture vigorously to extract the this compound.
  • Centrifuge to separate the organic and aqueous phases.
  • Analyze the organic phase for the presence and quantity of this compound using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis:

  • Calculate the rate of this compound formation, typically expressed as picomoles or nanomoles of this compound formed per minute per milligram of microsomal protein.

Visualizations

Aldrin_Epoxidation_Pathway cluster_cofactors Cofactors Aldrin Aldrin This compound This compound Aldrin->this compound Epoxidation CYP450 Cytochrome P450 Monooxygenase CYP450->this compound NADPH NADPH NADPH->CYP450 + H⁺ NADP NADP+ O2 O₂ O2->CYP450 H2O H₂O Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Epoxidation Reaction cluster_analysis Analysis Liver_Homogenization Liver Homogenization Centrifugation_1 Low-Speed Centrifugation (9,000 x g) Liver_Homogenization->Centrifugation_1 Centrifugation_2 High-Speed Centrifugation (100,000 x g) Centrifugation_1->Centrifugation_2 Microsome_Isolation Microsome Isolation Centrifugation_2->Microsome_Isolation Incubation Incubation with Aldrin, NADPH (37°C) Microsome_Isolation->Incubation Extraction Solvent Extraction of this compound Incubation->Extraction GC_Analysis GC-ECD or GC-MS Analysis Extraction->GC_Analysis Data_Quantification Data Quantification GC_Analysis->Data_Quantification

References

The Enduring Legacy of Dieldrin: A Technical Guide to its Long-Term Persistence in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dieldrin, a persistent organochlorine pesticide, continues to be a significant environmental concern decades after its widespread use was curtailed. Its chemical stability and strong affinity for soil particles contribute to its remarkable longevity in terrestrial ecosystems, posing ongoing risks to environmental health and the integrity of the food chain. This technical guide provides an in-depth analysis of the long-term persistence of this compound in various soil types. It synthesizes quantitative data from key studies, details the experimental protocols necessary for investigating its environmental fate, and illustrates the primary degradation pathways. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in environmental monitoring, risk assessment, and the development of remediation strategies for persistent organic pollutants.

Introduction

This compound, the epoxide derivative of aldrin, was extensively used as a broad-spectrum insecticide from the 1950s to the 1970s.[1] Although its use has been banned or severely restricted in many countries for decades, its persistence in the environment, particularly in soil, remains a critical issue.[2] this compound's low water solubility, low vapor pressure, and high octanol-water partition coefficient contribute to its strong adsorption to soil organic matter and clay minerals, rendering it resistant to leaching and volatilization.[2][3] This guide explores the key factors influencing this compound's persistence, presents available quantitative data on its degradation in different soil matrices, and outlines the methodologies for its study.

Factors Influencing this compound Persistence in Soil

The persistence of this compound in soil is not uniform and is influenced by a complex interplay of physicochemical and biological factors.

  • Soil Type and Composition: The texture and composition of the soil are paramount in determining the fate of this compound.

    • Organic Matter: Soils with high organic matter content tend to exhibit stronger adsorption of this compound, which can reduce its bioavailability to microorganisms and thus slow down its degradation.[2][4]

    • Clay Content: Clay minerals, particularly montmorillonite, can strongly adsorb this compound, further limiting its mobility and degradation.[4][5] Studies have shown that this compound's persistence is greater in clay loam soils compared to sandy loam soils.[6]

  • Microbial Activity: The primary mechanism for the breakdown of this compound in soil is microbial degradation.[1] The rate of degradation is dependent on the presence and activity of specific microbial populations capable of metabolizing this compound. Factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will consequently affect the persistence of this compound.

  • Environmental Conditions:

    • Temperature: Higher temperatures can increase the rate of both microbial degradation and volatilization of this compound.[6]

    • Moisture: Soil moisture content can influence microbial activity and the diffusion of this compound within the soil matrix.[4][7] However, some studies suggest that a range of moisture conditions may not significantly impact this compound degradation.[8]

    • Sunlight: Photodecomposition can contribute to the degradation of this compound at the soil surface, though this is generally considered a minor pathway compared to microbial degradation.[5]

Quantitative Data on this compound Persistence

The persistence of this compound is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize key findings from long-term studies.

Soil TypeInitial Application RateHalf-life (Years)Study DurationKey FindingsReference
Loam9.0 kg/ha 4.9 (95% CI: 4.3–5.7)45 yearsThis compound was still detectable in earthworms after 45 years, indicating its remarkable persistence.[9]
Hay field (unspecified loam)9.0 kg/ha 5.111 yearsThe average time for the initial this compound residues in soil to be reduced by 50% was 5.1 years.[10]
Temperate Soils (general)Not specified~5N/AGeneral estimate for the half-life of this compound in temperate soils.[3]

Table 1: Long-Term Persistence of this compound in Loam and Temperate Soils.

Soil Type ComparisonApplication RateHalf-life (Days)Key FindingsReference
Sandy Loam (Aldrin)9 kg/ha 36.5Aldrin, which degrades to this compound, has a significantly shorter half-life in sandy loam.[6]
Clay Loam (Aldrin)9 kg/ha 97Aldrin's persistence is notably higher in clay loam soils.[6]

Table 2: Comparative Persistence of Aldrin (a Precursor to this compound) in Different Soil Types.

Experimental Protocols for Studying this compound Persistence

A standardized approach is crucial for obtaining comparable data on this compound persistence. The following outlines a general experimental workflow for a laboratory-based soil incubation study.

Soil Collection and Characterization
  • Soil Sampling: Collect soil samples from the desired location and depth. For comparative studies, obtain samples of different soil types (e.g., sandy loam, clay loam, high organic matter soil).

  • Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Soil Characterization: Analyze the physicochemical properties of each soil type, including:

    • pH

    • Organic matter content

    • Clay, silt, and sand content (texture)

    • Cation exchange capacity (CEC)

This compound Application and Incubation
  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil samples to achieve the desired initial concentration. The solvent should be allowed to evaporate completely.

  • Incubation: Place the treated soil samples in incubation chambers (e.g., glass jars). Maintain constant temperature and moisture levels throughout the experiment. Typical incubation temperatures range from 20-30°C, and moisture is often maintained at a percentage of the soil's water-holding capacity.

  • Sampling: Collect soil subsamples from the incubation chambers at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days).

This compound Extraction and Analysis
  • Extraction: Extract this compound from the soil subsamples using an appropriate method, such as:

    • Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent.

    • Accelerated Solvent Extraction (ASE): A faster method that uses elevated temperatures and pressures.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient method for pesticide residue analysis in various matrices.[2]

  • Cleanup: The soil extract may require a cleanup step to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE).

  • Analysis: Quantify the concentration of this compound in the cleaned extracts using gas chromatography (GC) coupled with a suitable detector:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.[2]

    • Mass Spectrometry (MS): Provides high selectivity and confirmation of the analyte's identity.[11]

    • Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF): Offers high-resolution mass analysis for confident identification.[12]

This compound Degradation Pathways

The primary route of this compound dissipation in soil is through microbial degradation. The main biochemical reactions involved are oxidation, reduction, hydroxylation, and hydrolysis.[1][13]

Dieldrin_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Hydroxylation Hydroxylation This compound->Hydroxylation Hydrolysis Hydrolysis This compound->Hydrolysis Keto_Aldrin Keto-Aldrin Oxidation->Keto_Aldrin Monochlorothis compound Monochlorothis compound Reduction->Monochlorothis compound Nine_Hydroxythis compound 9-Hydroxythis compound Hydroxylation->Nine_Hydroxythis compound Dihydroxydihydroaldrin Dihydroxydihydroaldrin Hydrolysis->Dihydroxydihydroaldrin

Caption: Microbial degradation pathways of this compound in soil.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for a comprehensive study on the long-term persistence of this compound in soil.

Dieldrin_Persistence_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection (Different Types) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Dieldrin_Spiking This compound Spiking Soil_Characterization->Dieldrin_Spiking Incubation Controlled Incubation (Temperature, Moisture) Dieldrin_Spiking->Incubation Time_Series_Sampling Time-Series Sampling Incubation->Time_Series_Sampling Extraction Soil Extraction (Soxhlet/ASE/QuEChERS) Time_Series_Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup GC_Analysis GC Analysis (ECD/MS/Q-TOF) Cleanup->GC_Analysis Data_Quantification Data Quantification GC_Analysis->Data_Quantification Degradation_Kinetics Degradation Kinetics (Half-life Calculation) Data_Quantification->Degradation_Kinetics Reporting Reporting and Risk Assessment Degradation_Kinetics->Reporting

Caption: Logical workflow for a this compound persistence study.

Conclusion

The long-term persistence of this compound in soil is a multifaceted issue governed by soil properties, microbial activity, and environmental conditions. Quantitative data from long-term studies underscore its remarkable stability, with half-lives extending to several years, particularly in soils rich in clay and organic matter. Understanding the factors that control its fate and transport is essential for developing effective risk assessment and remediation strategies. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers to conduct further investigations into the environmental behavior of this persistent and toxic legacy pesticide. Continued research is crucial to mitigate the long-term impacts of this compound on ecosystem and human health.

References

Chronic exposure effects of dieldrin on wildlife populations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chronic Exposure Effects of Dieldrin on Wildlife Populations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a persistent organochlorine pesticide, has been the subject of extensive research due to its profound and lasting impacts on wildlife populations. Despite its ban in many countries, its persistence in the environment continues to pose a significant threat. This technical guide provides a comprehensive overview of the chronic exposure effects of this compound on various wildlife species, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted toxicity of this compound and in developing strategies for remediation and the development of potential therapeutics for exposed wildlife.

Quantitative Effects of Chronic this compound Exposure

Chronic exposure to this compound has been demonstrated to have significant detrimental effects on the survival, reproduction, and physiology of various wildlife species. The following tables summarize key quantitative data from cited studies.

Effects on Survival Rates
SpeciesExposure Route & DurationThis compound ConcentrationObserved EffectReference
Bobwhite Quail (Colinus virginianus)Dietary, Chronic1 ppm in dietHigh mortality rates in growing quail.[1]DeWitt, 1956
Bobwhite Quail (Colinus virginianus)Dietary, Chronic0.5 ppm in dietNearly all birds died when fed winter diets.[1]DeWitt, 1956
Pheasant (Phasianus colchicus)Dietary, Chronic5 ppm in dietFailure to survive in young pheasants.[1]DeWitt, 1956
White-tailed Deer (Odocoileus virginianus)Dietary, 3 years5 ppm and 25 ppm in diet9 out of 10 animals in each group survived.Murphy & Korschgen, 1970
Effects on Reproductive Success
SpeciesExposure Route & DurationThis compound ConcentrationObserved EffectReference
Bobwhite Quail (Colinus virginianus)Dietary, ChronicNot specifiedEgg production, fertility, and hatchability were relatively unaffected, but chicks from these matings showed high mortality rates even when reared on insecticide-free diets.[1]DeWitt, 1956
Pheasant (Phasianus colchicus)Dietary, ChronicNot specifiedHatchability of eggs and viability of chicks were adversely affected.[1]DeWitt, 1956
American Sparrow Hawk (Falco sparverius)Dietary, ChronicNot specifiedIncreased egg disappearance, increased egg destruction by parent birds, and reduced eggshell thickness.[2]Porter & Wiemeyer, 1969
White-tailed Deer (Odocoileus virginianus)Dietary, 3 years5 ppm and 25 ppm in dietNo differences in conception or in utero mortality. Fawns from this compound-fed does were smaller at birth and had greater post-partum mortality. Fertility of male progeny was not affected.Murphy & Korschgen, 1970
Physiological and Biochemical Effects
SpeciesExposure Route & DurationThis compound ConcentrationObserved EffectReference
RatNot specifiedNot specifiedInhibited the activity of Mg2+-ATPase and stimulated the activity of 5'-nucleotide enzyme and NADH-dehydrogenase in liver cell membranes.[3][4]Bandyopadhyay et al., 1982
Largemouth Bass (Micropterus salmoides)Acute injection10 mg/kgTranscriptomic responses in the hypothalamus indicative of increased ubiquitin-proteasome activity, oxidative stress, inflammation, and DNA damage.[5]Martyniuk et al., 2010
White-tailed Deer (Odocoileus virginianus)Dietary, 3 years25 ppm in dietSignificantly larger liver/body weight ratios. Pituitary glands were smaller and thyroids were larger in this compound-fed deer.Murphy & Korschgen, 1970
Japanese Quail (Coturnix coturnix japonica)Dietary, multi-generational0.1 and 1.0 ppmTissue-residue storage and intergeneration transmission were related to dietary levels. Decline in residues during recovery was greater for females.[6]Shellenberger & Fullerton, 1978

Experimental Protocols

This section outlines the methodologies of key experiments investigating the chronic effects of this compound on wildlife.

Chronic Dietary Toxicity Study in Japanese Quail (Coturnix coturnix japonica)
  • Objective: To evaluate the multi-generational effects of dietary this compound on growth, viability, and reproduction.

  • Experimental Animals: Japanese Quail (Coturnix coturnix japonica).

  • Experimental Design: A four-generation study (Parental, F1, F2, and F3) was conducted. Ten groups, including controls and replicates, each contained 21 birds for the parental generation and 21-35 chicks for subsequent generations.

  • This compound Administration: this compound was incorporated into the diet at concentrations of 0.1 and 1.0 ppm. Each generation was fed the experimental diet for 10 weeks, followed by a 12-week recovery period on a this compound-free diet.

  • Endpoints Measured:

    • Growth: Body weight was monitored.

    • Viability: Mortality rates were recorded.

    • Reproduction: Egg production, fertility, and hatchability of eggs were assessed.

  • Residue Analysis: Selected tissues and egg yolks were analyzed for this compound and its metabolites to determine accumulation and decline during the recovery period.

  • Reference: [6][7]

Chronic Dietary Study in White-tailed Deer (Odocoileus virginianus)
  • Objective: To determine the long-term effects of sublethal dietary this compound on reproduction, growth, and tissue residues.

  • Experimental Animals: White-tailed Deer (Odocoileus virginianus).

  • Experimental Design: Three groups of deer were maintained on diets containing 0 ppm (control), 5 ppm, and 25 ppm this compound for three years. Progeny were also maintained on the respective diets of their dams.

  • This compound Administration: this compound was incorporated into the feed.

  • Endpoints Measured:

    • Survival: Mortality was recorded.

    • Reproduction: Conception rates, in utero mortality, fawn birth weight, and post-partum mortality were evaluated. Fertility of male progeny was also assessed.

    • Growth: Body weight of does and fawns was monitored.

    • Physiology: Hematologic values, serum protein concentrations, and organ-to-body weight ratios (liver, pituitary, thyroid) were determined.

  • Residue Analysis: this compound residues were measured in brain, liver, thigh muscle, and milk to assess placental transfer and bioaccumulation.

  • Reference: Murphy & Korschgen, 1970

Analytical Method for this compound Residue in Animal Tissues
  • Objective: To extract and quantify this compound residues from animal tissues.

  • Sample Preparation:

    • Homogenize the tissue sample with acetone.

    • Filter and concentrate the extract.

    • Partition the concentrate between n-hexane and a sodium chloride solution.

    • The n-hexane layer is further partitioned with acetonitrile.

  • Cleanup: The n-hexane extract is passed through a Florisil column to remove interfering substances.

  • Quantification: The cleaned extract is analyzed using Gas Chromatography with an Electron Capture Detector (GC-ECD).

  • Reference: [8]

Signaling Pathways and Mechanisms of Toxicity

Chronic this compound exposure disrupts several critical signaling pathways, leading to a range of toxic effects. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced Neurotoxicity via Dopaminergic System Disruption

This compound is a known neurotoxin that particularly affects the dopaminergic system, which is implicated in motor control and other neurological functions.[9][10][11]

Dieldrin_Neurotoxicity This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Inhibits Neuronal_Excitation Increased Neuronal Excitation GABA_A->Neuronal_Excitation Leads to Dopaminergic_Neuron Dopaminergic Neuron Neuronal_Excitation->Dopaminergic_Neuron Affects ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Dopaminergic_Neuron->ROS Induces DAT Dopamine (B1211576) Transporter (DAT) (Altered Expression) Dopaminergic_Neuron->DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) (Altered Expression) Dopaminergic_Neuron->VMAT2 Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Apoptosis Apoptosis (Neuronal Cell Death) Mitochondrial_Dysfunction->Apoptosis Leads to Motor_Deficits Motor Deficits Apoptosis->Motor_Deficits Dopamine_Metabolism Altered Dopamine Metabolism & Turnover DAT->Dopamine_Metabolism VMAT2->Dopamine_Metabolism Dopamine_Metabolism->Motor_Deficits

Caption: this compound-induced neurotoxicity pathway in dopaminergic neurons.

Endocrine Disruption by this compound via Estrogen Receptor Signaling

This compound can act as a xenoestrogen, interfering with the endocrine system by mimicking the effects of estrogen and binding to estrogen receptors.[12][13]

Dieldrin_Endocrine_Disruption This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to ER_beta Estrogen Receptor β (ERβ) This compound->ER_beta Binds to GPR30 G Protein-Coupled Estrogen Receptor (GPR30) This compound->GPR30 Activates ERE Estrogen Response Element (ERE) in DNA ER_alpha->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulates Reproductive_Effects Adverse Reproductive Effects Gene_Transcription->Reproductive_Effects Leads to

Caption: this compound's mechanism of endocrine disruption via estrogen pathways.

This compound-Induced Oxidative Stress Pathway

A common mechanism of this compound toxicity across different wildlife species is the induction of oxidative stress, leading to cellular damage.[5][14][15]

Dieldrin_Oxidative_Stress This compound This compound Exposure Cellular_Metabolism Altered Cellular Metabolism This compound->Cellular_Metabolism Antioxidant_Defense Depletion of Antioxidant Defenses (e.g., Glutathione) This compound->Antioxidant_Defense ROS_Production Increased Reactive Oxygen Species (ROS) Production Cellular_Metabolism->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Dysfunction Cellular Dysfunction & Apoptosis Lipid_Peroxidation->Cellular_Dysfunction Protein_Damage->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction

Caption: General pathway of this compound-induced oxidative stress in wildlife.

Conclusion

The chronic effects of this compound exposure on wildlife are severe and multifaceted, impacting survival, reproduction, and overall physiological health. The quantitative data presented in this guide highlight the potency of this persistent pesticide even at low concentrations. The detailed experimental protocols offer a foundation for future research, while the signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying this compound's toxicity. A comprehensive understanding of these aspects is crucial for developing effective conservation strategies, remediation techniques for contaminated ecosystems, and potential therapeutic interventions for affected wildlife populations. Continued research is necessary to fill the remaining knowledge gaps, particularly concerning the long-term, multi-generational impacts of low-level this compound exposure and the complex interactions with other environmental stressors.

References

Dieldrin: A Technical Guide to a Persistent Organic Pollutant Under the Stockholm Convention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dieldrin, a synthetic organochlorine pesticide, was widely used in agriculture and for vector control from the 1950s until its global ban under the Stockholm Convention on Persistent Organic Pollutants (POPs). Its persistence in the environment, potential for long-range transport, bioaccumulation in ecosystems, and significant adverse effects on human health and the environment have necessitated stringent international regulation. This technical guide provides an in-depth overview of this compound, focusing on its properties, environmental fate, toxicology, and the regulatory framework established by the Stockholm Convention. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this hazardous substance.

Introduction to this compound

This compound is a chlorinated cyclodiene insecticide that was first produced in 1948.[1] It is closely related to another pesticide, aldrin, which rapidly oxidizes in the environment and in organisms to form the more stable and toxic this compound.[1] Due to its high efficacy against a broad spectrum of insect pests, this compound was extensively used on crops such as corn and cotton, as well as for termite control.[2] However, its chemical stability and lipophilic nature contribute to its persistence and bioaccumulation.[3]

The Stockholm Convention, a global treaty to protect human health and the environment from POPs, lists this compound in Annex A, mandating the elimination of its production and use.[4][5] This decision was based on a comprehensive risk profile that highlighted its persistence, bioaccumulation, potential for long-range environmental transport, and toxicity.

Physicochemical Properties and Environmental Fate

This compound is a white crystalline solid with low water solubility and a low vapor pressure, contributing to its persistence in soil and sediment.[6] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into fatty tissues of living organisms, leading to significant bioaccumulation and biomagnification through the food chain.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₈Cl₆O[9]
Molar Mass380.91 g/mol [9]
Melting Point176-177 °C[9]
Water Solubility0.186 mg/L at 20 °C[6]
Vapor Pressure4.1 x 10⁻⁴ Pa at 20 °C[6]
Log Octanol-Water Partition Coefficient (Kow)6.2[7]
Henry's Law Constant6.65 x 10⁻⁶ atm·m³/mol[10]

This compound is highly resistant to biodegradation in the environment, with a soil half-life that can extend for several years.[10][11] It can be transported long distances from its source via atmospheric and oceanic currents, leading to its detection in remote areas such as the Arctic.[6]

Table 2: Environmental Concentrations of this compound

MediumConcentration RangeLocation/CommentsReference
Soil0.38–0.59 µg/kgRwanda[11]
River Sediment0.99 ± 0.33 µg/kgNigeria[11]
Surface Water1.31 - 4.6 ng/LVarious rivers in China[12]
Indoor Air (former termite treatment)0.0006 to 0.03 ppbLiving areas[13]

Toxicology and Human Health Effects

This compound is highly toxic to a wide range of organisms, including mammals, birds, fish, and invertebrates.[14] The primary target of this compound's toxicity is the central nervous system (CNS).[15]

Acute and Chronic Toxicity

Acute exposure to high levels of this compound can cause headache, dizziness, nausea, vomiting, and in severe cases, convulsions, seizures, and death.[16] Chronic exposure to lower levels has been associated with a range of adverse health effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity.[16][17]

Table 3: Acute Toxicity of this compound

SpeciesRouteLD₅₀/LC₅₀Reference
RatOral39–60 mg/kg[16]
RatDermal98 mg/kg[16]
MouseOral38 mg/kg[9]
RabbitOral45 mg/kg[9]
Guinea PigOral49 mg/kg[9]
DogOral65 mg/kg[9]
HoneybeeContact0.32 µ g/bee [18]

Table 4: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound (Oral Exposure)

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects at LOAELReference
RatChronic-0.037Increased liver weight and histopathology[19]
MouseIntermediate-0.26Increased mortality of pups[20]
Bioaccumulation and Bioconcentration

This compound's lipophilic nature leads to its accumulation in the fatty tissues of organisms. This results in bioconcentration from the surrounding environment and biomagnification as it moves up the food chain.

Table 5: Bioaccumulation and Bioconcentration Factors for this compound

OrganismFactorValueReference
FishBioconcentration Factor (BCF)400 - 8,000[21]
Lake TroutBioconcentration Factor (BCF)3,300[8]
FishBioaccumulation Factor (BAF)58,884 L/kg[12]
SnailsBioconcentration Factor (BCF)44,600 - 114,935[7]

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity: GABA-A Receptor Antagonism

The primary mechanism of this compound-induced neurotoxicity is its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor-chloride channel complex.[22] GABA is the main inhibitory neurotransmitter in the mammalian CNS. By binding to a site within the chloride ion channel of the GABA-A receptor, this compound blocks the influx of chloride ions that normally occurs upon GABA binding.[23][24] This inhibition of GABAergic neurotransmission leads to hyperexcitability of the nervous system, resulting in the characteristic symptoms of this compound poisoning such as tremors and convulsions.[25]

GABA_A_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA->GABA_A_Receptor Binds to This compound This compound This compound->Chloride_Channel Blocks Chloride_ion Cl⁻ Chloride_ion->Chloride_Channel Influx

This compound's antagonism of the GABA-A receptor chloride channel.
Oxidative Stress and Dopaminergic Neurotoxicity

Emerging evidence suggests that this compound exposure is a risk factor for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[3][26] this compound induces oxidative stress in dopaminergic neurons by promoting the generation of reactive oxygen species (ROS).[4][27] This can lead to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic cell death.[28][29] The mechanism involves the disruption of dopamine (B1211576) handling and storage, leading to increased cytosolic dopamine which can auto-oxidize to form neurotoxic quinones and ROS.[4]

Dieldrin_Oxidative_Stress This compound This compound Dopaminergic_Neuron Dopaminergic Neuron This compound->Dopaminergic_Neuron Enters Dopamine_Vesicle Dopamine Vesicle Dopaminergic_Neuron->Dopamine_Vesicle Disrupts Storage Cytosolic_Dopamine Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_Dopamine Leads to Increased ROS Reactive Oxygen Species (ROS) Cytosolic_Dopamine->ROS Auto-oxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers Lipid_Peroxidation->Apoptosis Contributes to

This compound-induced oxidative stress in dopaminergic neurons.

Experimental Protocols

Analysis of this compound in Environmental Samples

The standard method for the quantitative analysis of this compound in environmental matrices such as soil, water, and biota is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[5][30]

Experimental Workflow: this compound Analysis by GC-MS

Dieldrin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection 1. Sample Collection (Water, Soil, Biota) Extraction 2. Solvent Extraction (e.g., Hexane (B92381)/Acetone) Sample_Collection->Extraction Cleanup 3. Solid Phase Extraction (SPE) (e.g., Florisil column) Extraction->Cleanup Concentration 4. Concentration (Nitrogen Evaporation) Cleanup->Concentration GC_MS 5. GC-MS Analysis Concentration->GC_MS Data_Processing 6. Data Processing (Quantification) GC_MS->Data_Processing

Workflow for the analysis of this compound in environmental samples.

Detailed Methodology: GC-MS Analysis of this compound in Soil

  • Sample Preparation:

    • Extraction: A 10 g sample of homogenized soil is mixed with anhydrous sodium sulfate (B86663) to remove moisture. The sample is then extracted with a 1:1 (v/v) mixture of hexane and acetone (B3395972) using sonication or Soxhlet extraction for several hours.

    • Cleanup: The extract is concentrated and passed through a solid-phase extraction (SPE) cartridge packed with Florisil or silica (B1680970) gel to remove interfering compounds. The this compound is eluted with a less polar solvent mixture, such as hexane with a small percentage of diethyl ether.

    • Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen. An internal standard is added before analysis.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

      • Injector: Splitless injection at 250°C.

      • Oven Program: Initial temperature of 80°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes.[30][31]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization: Electron impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[32][33] Characteristic ions for this compound (e.g., m/z 79, 263, 345) are monitored.

  • Quantification:

    • A calibration curve is generated using a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Microbial Degradation of this compound

Bioremediation using microorganisms capable of degrading this compound is a promising area of research for contaminated site cleanup.[34][35]

Experimental Workflow: Microbial Degradation Study

Microbial_Degradation_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis Isolation 1. Isolation/Culturing of This compound-Degrading Microbe Inoculation 2. Inoculation into Minimal Salts Medium Isolation->Inoculation Spiking 3. Spiking with This compound Solution Inoculation->Spiking Incubation 4. Incubation (Controlled Temperature & Shaking) Spiking->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction_Analysis 6. This compound Extraction and GC-MS Analysis Sampling->Extraction_Analysis Metabolite_ID 7. Identification of Degradation Products (optional) Extraction_Analysis->Metabolite_ID

Workflow for a microbial degradation study of this compound.

Detailed Methodology: Assessing this compound Degradation by a Bacterial Strain

  • Microorganism and Culture Conditions:

    • A bacterial strain previously identified as capable of degrading this compound (e.g., Pseudomonas sp.) is grown in a nutrient-rich broth to obtain a sufficient cell density.[34]

    • The cells are harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended in a minimal salts medium (MSM) that does not contain any other carbon source.

  • Degradation Experiment:

    • A known concentration of this compound (e.g., 10 mg/L), dissolved in a minimal amount of a water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO), is added to replicate flasks containing the MSM and the bacterial inoculum.

    • Control flasks are also prepared, including a sterile control (MSM and this compound, no bacteria) to assess abiotic degradation and a cell control (MSM and bacteria, no this compound) to monitor the health of the culture.

    • The flasks are incubated at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sampling and Analysis:

    • Aliquots are aseptically removed from each flask at regular time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • The samples are extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the remaining this compound.

    • The extracts are analyzed by GC-MS, as described in section 5.1, to quantify the concentration of this compound.

  • Data Analysis:

    • The disappearance of this compound over time in the inoculated flasks, corrected for any loss in the sterile control, is used to determine the degradation rate.

    • If metabolite identification is desired, full-scan GC-MS analysis can be performed to identify potential degradation products.[35][36]

Conclusion

This compound's legacy as a persistent organic pollutant continues to pose a threat to environmental and human health. The Stockholm Convention has been instrumental in curtailing its widespread use, but its persistence necessitates ongoing monitoring, research, and remediation efforts. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties and environmental behavior to its toxicological effects and the intricate molecular mechanisms underlying its toxicity. The detailed experimental protocols and visual representations of key pathways are intended to equip researchers and professionals with the necessary knowledge to address the ongoing challenges posed by this hazardous chemical. A thorough understanding of this compound's characteristics is crucial for developing effective risk assessment strategies, innovative remediation technologies, and informed public health policies.

References

The Carcinogenic Potential of Dieldrin: An In-depth Analysis of Animal Model Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, an organochlorine pesticide, has been the subject of extensive investigation regarding its carcinogenic potential. While its use has been largely discontinued, its persistence in the environment necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive review of the evidence for this compound's carcinogenicity in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The findings from key studies in mice, rats, and hamsters are presented to offer a comparative perspective on species-specific responses to this compound exposure.

Quantitative Evidence of Carcinogenicity

The carcinogenic effects of this compound have been most prominently observed in mice, where it consistently induces liver tumors. In contrast, studies in rats and hamsters have not demonstrated a similar tumorigenic response. The following tables summarize the key quantitative findings from pivotal long-term carcinogenicity bioassays.

Table 1: this compound Carcinogenicity in Mice
StudyStrainSexDose (ppm in diet)DurationTumor TypeIncidence in Treated GroupIncidence in Control Group
Walker et al. (1973) CF1Male102 yearsLiver Tumors (benign & malignant)Not explicitly stated, but described as significantNot explicitly stated
Female102 yearsLiver Tumors (benign & malignant)Not explicitly stated, but described as significantNot explicitly stated
Thorpe and Walker (1973) CF1Male & Female0.1, 1, 102 yearsLiver TumorsDose-dependent increaseNot explicitly stated
NCI (1978) B6C3F1Male2.580 weeksHepatocellular Carcinoma16/45 (35.6%)3/18 (16.7%)
580 weeksHepatocellular Carcinoma27/49 (55.1%)3/18 (16.7%)
Female2.580 weeksHepatocellular Carcinoma2/50 (4%)0/20 (0%)
580 weeksHepatocellular Carcinoma11/49 (22.4%)0/20 (0%)
Table 2: this compound Carcinogenicity in Rats
StudyStrainSexDose (ppm in diet)DurationTumor TypeIncidence in Treated GroupIncidence in Control Group
NCI (1978) Osborne-MendelMale2980 weeksAll tumorsNo significant increase-
6568 weeksAll tumorsNo significant increase-
Female2980 weeksAll tumorsNo significant increase-
6580 weeksAll tumorsNo significant increase-
NTP (1978) Fischer 344Male2, 10, 50104-105 weeksAll tumorsNo significant increase-
Female2, 10, 50104-105 weeksAll tumorsNo significant increase-
Table 3: this compound Carcinogenicity in Hamsters
StudyStrainSexDose (ppm in diet)DurationTumor TypeIncidence in Treated GroupIncidence in Control Group
Cabral et al. (1979) Syrian GoldenMale20, 60, 180LifespanAll tumors16-23%8%
Female20, 60, 180LifespanAll tumors3-15%13%

Key Experimental Protocols

The methodologies employed in the primary carcinogenicity studies are crucial for interpreting the results. Below are detailed summaries of the experimental protocols for the key studies cited.

Walker et al. (1973) and Thorpe and Walker (1973) - Mouse Studies
  • Animal Model: Male and female CF1 mice.

  • Administration: this compound was administered in the diet at concentrations of 0.1, 1, and 10 ppm for a duration of two years.

  • Housing and Diet: The specific details of housing and the basal diet composition were not extensively reported in the readily available literature.

  • Endpoint Assessment: The primary endpoint was the histopathological examination of the liver for the presence of benign and malignant tumors. The studies reported a dose-dependent increase in the incidence of liver tumors.

National Cancer Institute (NCI) Bioassay (1978) - Mouse Study
  • Animal Model: Male and female B6C3F1 mice.

  • Administration: this compound was administered in the diet. For males, the time-weighted average doses were 2.5 and 5 ppm. For females, the time-weighted average doses were also 2.5 and 5 ppm. The duration of administration was 80 weeks, followed by a 10-13 week observation period.

  • Housing and Diet: Mice were housed in environmentally controlled rooms. The standard NCI diet was used.

  • Endpoint Assessment: A comprehensive histopathological examination of all major organs was conducted. The primary finding was a statistically significant increase in the incidence of hepatocellular carcinoma in male mice at both dose levels and in high-dose female mice.[1]

National Cancer Institute (NCI) Bioassay (1978) - Rat Study
  • Animal Model: Male and female Osborne-Mendel rats.

  • Administration: this compound was administered in the diet. For males, the time-weighted average doses were 29 and 65 ppm for 80 and 68 weeks, respectively. For females, the doses were 29 and 65 ppm for 80 weeks. This was followed by an observation period.

  • Housing and Diet: Rats were housed in controlled environments and fed a standard laboratory diet.

  • Endpoint Assessment: A complete necropsy and histopathological examination of tissues were performed. The study concluded that under the conditions of the bioassay, this compound was not carcinogenic in Osborne-Mendel rats.[1]

National Toxicology Program (NTP) Bioassay (1978) - Rat Study
  • Animal Model: Male and female Fischer 344 rats.[2]

  • Administration: this compound was administered in the feed at concentrations of 2, 10, or 50 ppm for 104-105 weeks.[2]

  • Housing and Diet: The study used 24 rats of each sex per group, with matched controls.[2]

  • Endpoint Assessment: A variety of neoplasms were observed in both control and treated rats, but the incidences were not related to the treatment. The study concluded that this compound was not carcinogenic in Fischer 344 rats under the conditions of the bioassay.[2]

Cabral et al. (1979) - Hamster Study
  • Animal Model: Syrian golden hamsters.[3]

  • Administration: this compound was administered in the diet at concentrations of 20, 60, and 180 ppm for their lifespan.[3]

  • Housing and Diet: Standard laboratory conditions were maintained.

  • Endpoint Assessment: The incidence of tumors was recorded. No significant increase in tumor incidence was observed in the treated groups compared to the controls.[3]

Mechanistic Insights: Signaling Pathways

The species-specific carcinogenicity of this compound in mice is attributed to a non-genotoxic mode of action. The primary mechanism involves the activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor predominantly expressed in the liver. Oxidative stress is also considered a contributing factor.

Constitutive Androstane Receptor (CAR) Activation Pathway

This compound acts as an indirect activator of CAR. Its binding to the receptor leads to the dissociation of a cytoplasmic complex, allowing CAR to translocate to the nucleus. In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cyp2b10, which is involved in xenobiotic metabolism. The sustained activation of CAR and the subsequent upregulation of its target genes are thought to promote hepatocellular proliferation, leading to the clonal expansion of pre-neoplastic cells and ultimately tumor formation.[4][5][6]

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound CAR_inactive Inactive CAR Complex This compound->CAR_inactive binds CAR_active Active CAR CAR_inactive->CAR_active translocates to CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBRE PBRE CAR_RXR->PBRE binds to Target_Genes Target Genes (e.g., Cyp2b10) PBRE->Target_Genes activates transcription of Cell_Proliferation Increased Hepatocellular Proliferation Target_Genes->Cell_Proliferation Tumor_Formation Liver Tumor Formation Cell_Proliferation->Tumor_Formation

This compound-induced CAR Activation Pathway.
Oxidative Stress Pathway

In addition to CAR activation, this compound has been shown to induce oxidative stress in the livers of mice, but not rats.[5][7] This species-specific effect may contribute to its hepatocarcinogenicity. This compound is thought to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage. The formation of adducts such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are markers of this damage. This oxidative environment can promote cell proliferation and may contribute to the progression of liver tumors.[7]

Oxidative_Stress_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Oxidative_DNA_Damage Oxidative DNA Damage ROS->Oxidative_DNA_Damage Cell_Proliferation Increased Cell Proliferation ROS->Cell_Proliferation MDA Malondialdehyde (MDA) Formation Lipid_Peroxidation->MDA OHdG 8-OHdG Formation Oxidative_DNA_Damage->OHdG Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion Experimental_Workflow start Start: Hypothesis Formulation animal_selection Animal Model Selection (e.g., Mice, Rats) start->animal_selection dose_selection Dose Range Finding Studies animal_selection->dose_selection chronic_exposure Chronic Exposure Phase (e.g., 2 years via diet) dose_selection->chronic_exposure monitoring In-life Monitoring (Clinical signs, body weight, food consumption) chronic_exposure->monitoring necropsy Terminal Necropsy monitoring->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

References

Endocrine disrupting properties and hormonal effects of dieldrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieldrin, a persistent organochlorine pesticide, has been identified as a significant endocrine-disrupting chemical (EDC). Its widespread historical use and environmental persistence continue to pose risks to human and wildlife health. This technical guide provides an in-depth analysis of the endocrine-disrupting properties and hormonal effects of this compound, focusing on its interactions with estrogenic, androgenic, and thyroid pathways. Detailed experimental protocols from key studies are provided to facilitate reproducibility and further investigation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanisms of endocrine disruption and developing strategies to mitigate the effects of EDCs like this compound.

Introduction

This compound, the epoxide metabolite of aldrin, is a synthetic chlorinated cyclodiene insecticide that was extensively used in agriculture from the 1950s to the 1970s.[1] Due to its high toxicity, persistence in the environment, and tendency to bioaccumulate in fatty tissues, its use has been banned or severely restricted in many countries.[1] Despite these measures, this compound continues to be detected in the environment, food chain, and human tissues, raising concerns about its long-term health effects.[2]

A significant body of evidence has classified this compound as an endocrine-disrupting chemical, meaning it can interfere with the body's hormonal systems.[2] This interference can lead to a range of adverse health outcomes, including reproductive and developmental abnormalities, and an increased risk of hormone-related cancers.[2][3] This guide will delve into the specific mechanisms by which this compound exerts its endocrine-disrupting effects, focusing on its estrogenic, anti-androgenic, and thyroid-disrupting properties.

Estrogenic Effects of this compound

This compound has been shown to exhibit estrogenic activity by mimicking the effects of the natural hormone estradiol. This activity is primarily mediated through its interaction with estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and downstream cellular effects.

Interaction with Estrogen Receptors and Cellular Proliferation

In vitro studies have demonstrated that this compound can bind to estrogen receptors and induce the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[2][4]

ParameterThis compound ConcentrationObservationReference
Proliferative Effect10 µM54.89% of the proliferative effect of estradiol[4]
Receptor BindingNot specifiedWeakly induced estrogen and progesterone (B1679170) receptors[2]
Experimental Protocol: E-Screen Assay for Estrogenicity (Soto et al., 1994)

This protocol outlines the "E-Screen" assay, a method to assess the estrogenicity of chemicals by measuring their ability to induce proliferation in MCF-7 cells.[4][5]

Objective: To determine if a test chemical exhibits estrogen-like activity.

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Charcoal-dextran treated FBS (CD-FBS) to remove endogenous steroids

  • Test chemical (this compound)

  • 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Cell counting method (e.g., Coulter counter, hemocytometer, or MTT assay)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation: Prior to the assay, switch cells to DMEM with 10% CD-FBS for at least 48 hours to deprive them of estrogens and synchronize their growth.

  • Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 20,000 cells per well.

  • Treatment: After 24 hours, replace the medium with DMEM containing 10% CD-FBS and the test chemical (this compound) at various concentrations. Include a positive control (17β-estradiol) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 6 days.

  • Quantification of Cell Proliferation: At the end of the incubation period, detach the cells and quantify the cell number in each well using a suitable method.

  • Data Analysis: Compare the cell proliferation in the this compound-treated wells to the negative and positive controls to determine the estrogenic potential of this compound.

Signaling Pathway: this compound's Estrogenic Mechanism of Action

This compound's estrogenic effects are initiated by its binding to the estrogen receptor, which leads to a cascade of events culminating in altered gene expression and cellular proliferation.

Estrogenic_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Released from Dieldrin_ER This compound-ER Complex ER->Dieldrin_ER Forms Dieldrin_ER->Dieldrin_ER Dimerization ERE Estrogen Response Element (ERE) Dieldrin_ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to AntiAndrogenic_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Blocks Binding Androgen Androgen (e.g., DHT) Androgen->AR Binds Androgen_AR Androgen-AR Complex AR->Androgen_AR Forms Androgen_AR->Androgen_AR Dimerization ARE Androgen Response Element (ARE) Androgen_AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Androgenic_Response Androgenic Response Gene_Transcription->Androgenic_Response Leads to Testosterone_Production_Workflow cluster_0 Leydig Cell Isolation cluster_1 Cell Culture and Treatment cluster_2 Analysis Testes Rat Testes Digestion Collagenase Digestion Testes->Digestion Purification Percoll Gradient Centrifugation Digestion->Purification Culture Culture Isolated Leydig Cells Purification->Culture Treatment Treat with this compound +/- LH/hCG Culture->Treatment Incubation Incubate for 24h Treatment->Incubation Hormone_Measurement Measure Testosterone (ELISA/RIA) Incubation->Hormone_Measurement Data_Analysis Data Analysis Hormone_Measurement->Data_Analysis HPT_Axis_Disruption Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Releases Pituitary Pituitary Gland TSH TSH Pituitary->TSH Releases Thyroid Thyroid Gland T3_T4 T3 & T4 Thyroid->T3_T4 Produces TRH->Pituitary Stimulates TSH->Thyroid Stimulates T3_T4->Hypothalamus Negative Feedback T3_T4->Pituitary Negative Feedback Target_Tissues Target Tissues T3_T4->Target_Tissues Act on This compound This compound This compound->Hypothalamus Interferes? This compound->Pituitary Interferes? This compound->Thyroid Interferes?

References

Dieldrin's Impact on Freshwater Fish: A Technical Examination of Acute and Chronic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dieldrin, a persistent organochlorine pesticide, poses a significant and multifaceted threat to freshwater aquatic ecosystems. Despite its restricted use for decades, its chemical stability and lipophilic nature result in its bioaccumulation and continued presence in the environment, leading to both acute and chronic toxicity in freshwater fish. This technical guide provides a comprehensive overview of the toxicological effects of this compound, summarizing key toxicity data, detailing experimental methodologies for its assessment, and illustrating its primary mechanism of neurotoxic action. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in environmental toxicology, aquatic health, and drug development.

Introduction

This compound is a chlorinated cyclodiene insecticide that was widely used in agriculture from the 1950s to the 1970s. Due to its high toxicity, environmental persistence, and ability to bioaccumulate, its use has been banned or severely restricted in many countries.[1] However, its legacy of contamination continues to impact aquatic environments.[1] Understanding the specific toxicological profile of this compound in freshwater fish is crucial for assessing ecological risk and for the development of potential mitigative strategies. This document synthesizes the available scientific literature on the acute and chronic toxicity of this compound to various freshwater fish species.

Acute Toxicity of this compound

Acute exposure to this compound can lead to rapid mortality in freshwater fish, even at very low concentrations. The standard metric for acute toxicity is the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period, typically 96 hours. This compound is classified as having high to very high toxicity to all aquatic species tested.

Data Presentation: Acute Toxicity (LC50) of this compound to Freshwater Fish

The following table summarizes 96-hour LC50 values for this compound in several freshwater fish species. These values highlight the compound's potent toxicity and the variability in sensitivity among different species.

SpeciesCommon Name96-hour LC50 (µg/L)Reference
Oncorhynchus mykissRainbow Trout1.0 - 8.0
Lepomis macrochirusBluegill3.0 - 17[2]
Pimephales promelasFathead Minnow5.6 - 11[3]
Cyprinus carpioCommon Carp7.9
Ictalurus punctatusChannel Catfish2.2[1]
Salmo salarAtlantic Salmon1.1[4]
Poecilia reticulataGuppy300 - 340
Clarias gariepinusAfrican Catfish6.0[2]

Chronic Toxicity of this compound

Chronic exposure to sublethal concentrations of this compound can lead to a range of adverse effects on fish, impacting their growth, reproduction, and overall survival. Key endpoints for assessing chronic toxicity include the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC). Chronic effects of this compound are a significant concern due to its persistence and bioaccumulation potential.[1][5]

Data Presentation: Chronic Toxicity of this compound to Freshwater Fish

The table below presents available chronic toxicity data for this compound in freshwater fish. Data on the chronic effects of this compound are less abundant than acute toxicity data but are critical for understanding the long-term ecological impact.

SpeciesEndpointConcentration (µg/L)EffectReference
Salmo gairdneri (now Oncorhynchus mykiss)NOEC (60-day)0.12Reduced growth[6]
Poecilia reticulataNOEC (life-cycle)0.2Impaired reproduction[6]
Clarias gariepinusChronic EffectsNot specifiedReduced egg maturation and production[7]

Experimental Protocols

Accurate and reproducible toxicity data are contingent on standardized experimental protocols. The following sections detail the methodologies for conducting acute and chronic toxicity tests with this compound in freshwater fish, based on internationally recognized guidelines.

Acute Toxicity Testing Protocol (Adapted from OECD TG 203 and US EPA OCSPP 850.1075)

This protocol outlines the key steps for determining the 96-hour LC50 of this compound in freshwater fish.[2][8][9][10][11][12]

Objective: To determine the median lethal concentration (LC50) of this compound that causes 50% mortality in a test population of fish over a 96-hour exposure period.

Test Organisms:

  • Species: Recommended species include rainbow trout (Oncorhynchus mykiss) for cold water testing and bluegill sunfish (Lepomis macrochirus) or fathead minnow (Pimephales promelas) for warm water testing.[9][10]

  • Acclimation: Fish should be acclimated to the test water quality and temperature for at least two weeks prior to the test.

Experimental Conditions:

  • Test Type: Static renewal or flow-through systems are recommended.[9][10] In a static renewal test, the test solutions are replaced periodically (e.g., every 24 hours). A flow-through system provides a continuous supply of the test solution.

  • Test Duration: 96 hours.[8][9][11]

  • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-15°C for rainbow trout, 20-25°C for bluegill).

  • Light: 16 hours light, 8 hours dark photoperiod.

  • Loading Rate: The total biomass of fish should not exceed 0.5 g/L of test solution.

  • Water Quality:

    • Dissolved Oxygen: >60% saturation.

    • pH: 6.0 - 8.5.

    • Hardness: Maintained at a consistent level, as water hardness can influence the toxicity of some compounds.[3]

Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test:

    • A control group (0 µg/L this compound) and at least five geometrically spaced test concentrations are used.[11]

    • A minimum of 10 fish per concentration.

    • Observations of mortality and any sublethal effects (e.g., erratic swimming, loss of equilibrium) are recorded at 24, 48, 72, and 96 hours.[11]

  • Analytical Verification: The concentrations of this compound in the test water should be measured at the beginning and end of the test to confirm exposure levels.

  • Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

experimental_workflow_acute_toxicity cluster_prep Preparation Phase cluster_testing Testing Phase (96 hours) cluster_analysis Data Analysis Phase acclimation Acclimate Fish to Test Conditions prepare_solutions Prepare this compound Stock and Test Solutions acclimation->prepare_solutions expose_fish Expose Fish to Control & Test Concentrations prepare_solutions->expose_fish observe Record Mortality & Sublethal Effects at 24, 48, 72, 96h expose_fish->observe analytical Verify this compound Concentrations expose_fish->analytical calculate_lc50 Calculate 96-h LC50 (Probit Analysis) observe->calculate_lc50

Figure 1. Experimental workflow for acute fish toxicity testing.
Chronic Toxicity Testing Protocol

This protocol provides a general framework for assessing the chronic toxicity of this compound, focusing on sublethal endpoints such as growth and reproduction.

Objective: To determine the NOEC and LOEC of this compound on sensitive life stages of fish over a prolonged exposure period.

Test Organisms:

  • Species: Species with relatively short life cycles are often used, such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio).

  • Life Stage: Early life-stage tests (from fertilized egg to juvenile) are common as these stages are often the most sensitive.

Experimental Conditions:

  • Test Type: Flow-through or semi-static renewal systems are essential to maintain stable concentrations of this compound over the long duration of the test.

  • Test Duration: Varies depending on the species and endpoints, but can range from 28 days to several months to cover critical developmental periods or a full life cycle.

  • Exposure: Continuous exposure to a control and a series of this compound concentrations.

  • Water Quality: Maintained within the optimal range for the test species, as in the acute test.

Procedure:

  • Exposure: Test organisms are exposed to a range of this compound concentrations from the start of the selected life stage.

  • Observations:

    • Survival: Monitored daily.

    • Growth: Measured at the end of the test (e.g., weight and length).

    • Reproduction (if applicable): Endpoints such as fecundity (number of eggs), fertilization success, and hatching success are quantified.

  • Analytical Verification: Regular measurement of this compound concentrations is critical.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the responses in the exposure groups to the control group to determine the NOEC and LOEC.

Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

The primary mechanism of this compound-induced neurotoxicity in vertebrates, including fish, is the antagonism of the gamma-aminobutyric acid (GABA-A) receptor.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

This compound non-competitively binds to a site within the chloride channel of the GABA-A receptor complex.[13] This binding blocks the influx of chloride ions, thereby inhibiting the inhibitory action of GABA.[1] The resulting hyperexcitability of the central nervous system manifests as the classic symptoms of this compound poisoning, including tremors, convulsions, and, at high doses, death.

gaba_signaling_pathway cluster_neuron Postsynaptic Neuron GABA_A_receptor GABA-A Receptor (Chloride Channel) Chloride_channel_open Chloride Channel Opens GABA_A_receptor->Chloride_channel_open Block Blockage of Chloride Channel GABA_A_receptor->Block Chloride_influx Cl- Influx Chloride_channel_open->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_influx->Hyperpolarization Hyperexcitability Hyperexcitability (Neurotoxicity) GABA GABA (Neurotransmitter) GABA->GABA_A_receptor Binds to This compound This compound This compound->GABA_A_receptor Binds to (non-competitive) Block->Hyperexcitability

Figure 2. this compound's antagonism of the GABA-A receptor signaling pathway.

Conclusion

The data and methodologies presented in this technical guide underscore the significant toxicity of this compound to freshwater fish. Both acute and chronic exposures can have profound negative impacts on fish populations. The provided experimental protocols, based on international standards, offer a framework for the continued evaluation of this compound and other neurotoxicants in aquatic environments. A thorough understanding of this compound's mechanism of action, centered on the disruption of GABAergic neurotransmission, is fundamental to appreciating its toxicological profile. This knowledge is essential for informing environmental risk assessments, guiding regulatory decisions, and supporting the development of safer alternatives.

References

Dieldrin's Enduring Legacy: A Technical Guide to its Role in the "Dirty Dozen"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, a synthetic chlorinated cyclodiene pesticide, was once widely hailed for its efficacy in controlling a broad spectrum of insect pests. However, its remarkable persistence in the environment, high toxicity, and tendency to bioaccumulate led to its inclusion in the original "dirty dozen"—a group of twelve persistent organic pollutants (POPs) targeted for global elimination under the Stockholm Convention. This technical guide provides a comprehensive overview of this compound's chemical properties, environmental fate, toxicological effects, and the analytical methodologies used for its detection, with a focus on the core scientific data and experimental protocols relevant to researchers in environmental science, toxicology, and drug development.

Chemical and Physical Properties of this compound

This compound is the epoxide metabolite of aldrin (B1666841), another insecticide in the "dirty dozen".[1] In the environment and within organisms, aldrin is rapidly converted to the more stable and persistent this compound.[2]

PropertyValueReference
Chemical Formula C₁₂H₈Cl₆O[2]
Molar Mass 380.91 g/mol [2]
Appearance Colorless to light tan crystals[2]
Water Solubility 0.186 mg/L at 25°C
Vapor Pressure 4.1 x 10⁻⁴ Pa at 20°C[3]
Log Octanol-Water Partition Coefficient (Kow) 6.2[3]

Environmental Persistence and Bioaccumulation

This compound's chemical structure renders it highly resistant to degradation, leading to its long-term persistence in various environmental compartments.

Environmental MatrixHalf-lifeReference
SoilApproximately 5 years[2][4]
Earthworms4.9 years (4.3–5.7 years, 95% CI)[5]

Due to its lipophilic nature, this compound readily bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.

OrganismBioconcentration Factor (BCF) / Bioaccumulation Factor (BAF)Reference
Aquatic Invertebrates>1000
Fish (various species)6,145 - 100,000[6]
Fish (modeled BAF)58,884.37 L/kg[7][8]
Algae (Scenedesmus obliquus)1,282 (dry weight basis)[6]
Waterflea (Daphnia magna)13,954 (dry weight basis)[6]
Guppy (Poecilia reticulata)49,307 (estimated, dry weight basis)[6]
Spot (Leiostomus xanthurus)up to 6,000[6]

Toxicological Profile

This compound exerts its toxicity through multiple mechanisms, primarily targeting the nervous, endocrine, and immune systems.

Acute and Chronic Toxicity Data

The following tables summarize key toxicity values for this compound from various studies.

Acute Oral Toxicity

SpeciesEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
CD-1 Mouse (gestational exposure)Supernumerary ribs1.53[9]
BALB/c MouseImpaired antigen processing by macrophagesND0.09[9]
Sprague-Dawley RatImpaired escape behaviorND0.5[9]
Wistar RatDisrupted operant behaviorND2.5[9]

Intermediate-Duration Oral Toxicity

SpeciesEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Squirrel MonkeyLearning deficit0.010.1[10]
Wistar RatDisrupted operant behavior0.0460.46[10]
Swiss-Vancouver MouseIncreased pup mortality0.51[10]
Carworth Rat1.9-fold increased 5-day mortality of F3a pups0.261.3[10]

Chronic Oral Toxicity

SpeciesEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
RatIncreased liver weight and histological alterations-0.037 (for Aldrin)[11]
DogDegenerative liver lesions-0.73[10]

ND: Not Determined

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity: GABA Receptor Antagonism

This compound's primary mechanism of neurotoxicity involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR). By binding to a site within the chloride ion channel of the receptor, this compound blocks the influx of chloride ions, leading to hyperexcitability of the central nervous system, convulsions, and in severe cases, death.[12] The interaction is complex and can be influenced by the subunit composition of the GABAA receptor. For instance, the presence of the γ subunit appears necessary for some of this compound's enhancing effects at low concentrations, while its suppressive effects are observed across different subunit combinations (α1β2γ2s, α1β2, and α6β2γ2s).[13]

GABAR_this compound cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABAR GABAA Receptor (α, β, γ subunits) Cl_channel Chloride Channel (Closed) GABAR->Cl_channel Gating Hyperpolarization Hyperpolarization (Inhibitory Signal) Hyperexcitability Hyperexcitability (Convulsions) GABA GABA GABA->GABAR Binds to receptor GABA->Hyperpolarization Normal Inhibition This compound This compound This compound->Cl_channel Blocks channel This compound->Hyperexcitability Inhibition Blocked

This compound's Antagonism of the GABAA Receptor.
Oxidative Stress and Mitochondrial Dysfunction

This compound exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[14] This can occur through the disruption of mitochondrial electron transport chain function. The resulting oxidative stress can damage lipids, proteins, and DNA, and deplete cellular antioxidants such as glutathione (B108866) (GSH).[15]

Oxidative_Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Antioxidants Cellular Antioxidants (e.g., GSH) Oxidative_Stress->Antioxidants Depletes

This compound-Induced Oxidative Stress Pathway.
Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC), interfering with both androgen and estrogen signaling pathways.

  • Anti-androgenic Effects: this compound has been shown to act as an androgen receptor (AR) antagonist, reducing the binding of dihydrotestosterone (B1667394) (DHT) to the AR.[16] This can disrupt normal male reproductive development and function.[2]

  • Estrogenic Effects: this compound exhibits estrogenic properties by interacting with estrogen receptors (ERs).[17] Studies have shown that this compound can induce proliferation in human estrogen-sensitive (MCF-7) breast cancer cells, suggesting it can mimic the effects of estrogen.[18][19]

Endocrine_Disruption cluster_androgen Androgen Signaling cluster_estrogen Estrogen Signaling Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen_Response Androgenic Response AR->Androgen_Response Activates Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Binds Estrogen_Response Estrogenic Response ER->Estrogen_Response Activates This compound This compound This compound->AR Antagonizes This compound->ER Mimics/Activates

This compound's Disruption of Endocrine Signaling.

Experimental Protocols

Accurate and reproducible detection and quantification of this compound are crucial for assessing environmental contamination and human exposure. The following sections outline generalized protocols for the analysis of this compound in various matrices.

Analysis of this compound in Soil Samples

Principle: this compound is extracted from the soil matrix using an organic solvent, followed by cleanup to remove interfering substances, and finally, analysis by gas chromatography.

Methodology:

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction (Soxhlet or Ultrasonic):

  • Cleanup:

    • Concentrate the extract using a rotary evaporator.

    • Perform a solvent exchange to hexane.

    • Use florisil (B1214189) column chromatography for cleanup. Elute with a mixture of diethyl ether and hexane.

  • Analysis (GC-ECD or GC-MS):

    • Inject the cleaned-up extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[21]

    • Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5MS).

    • Quantify using an external or internal standard method.

Soil_Analysis_Workflow Start Soil Sample Preparation Drying and Sieving Start->Preparation Extraction Soxhlet or Ultrasonic Extraction (Acetone/Dichloromethane) Preparation->Extraction Cleanup Florisil Column Cleanup Extraction->Cleanup Analysis GC-ECD or GC-MS Analysis Cleanup->Analysis Result This compound Concentration Analysis->Result

Workflow for this compound Analysis in Soil.
Analysis of this compound in Water Samples

Principle: this compound is extracted and concentrated from the water sample using solid-phase extraction (SPE), followed by analysis using gas chromatography.

Methodology:

  • Sample Preparation: Acidify the water sample to pH 2.5 with phosphoric acid.[22]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 or Oasis HLB SPE cartridge with methanol (B129727) followed by deionized water.[5][22]

    • Pass the water sample through the conditioned cartridge.

    • Dry the cartridge with nitrogen.

  • Elution: Elute the trapped this compound from the cartridge with a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.[22]

  • Concentration and Analysis (GC-MS/MS):

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane).

    • Analyze by gas chromatography-tandem mass spectrometry (GC-MS/MS) for high sensitivity and selectivity.[22]

Water_Analysis_Workflow Start Water Sample Preparation Acidification (pH 2.5) Start->Preparation SPE Solid-Phase Extraction (SPE) (C18 or Oasis HLB) Preparation->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Concentration and Solvent Exchange Elution->Concentration Analysis GC-MS/MS Analysis Concentration->Analysis Result This compound Concentration Analysis->Result

Workflow for this compound Analysis in Water.
Analysis of this compound in Biological Tissues

Principle: this compound is extracted from the lipid-rich matrix of biological tissues, followed by extensive cleanup to remove fats and other interfering compounds before instrumental analysis.

Methodology:

  • Sample Homogenization: Homogenize the tissue sample with a suitable solvent, often acetone.[3][23]

  • Extraction:

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane.

    • For serum samples, deproteinization with methanol may be necessary before extraction.[3]

  • Lipid Removal (Cleanup):

    • Use concentrated sulfuric acid to digest lipids, followed by extraction of this compound into hexane.[3]

    • Alternatively, gel permeation chromatography (GPC) or florisil column chromatography can be used for cleanup.

  • Analysis (GC-ECD or GC-MS):

    • Concentrate the cleaned-up extract.

    • Analyze by GC-ECD or GC-MS. GC-ECD is highly sensitive to halogenated compounds like this compound.[4][24]

Conclusion

This compound's inclusion in the "dirty dozen" is a direct consequence of its adverse chemical and toxicological properties: high persistence, a strong tendency to bioaccumulate, and significant toxicity to a wide range of organisms, including humans. Its legacy as a persistent environmental contaminant continues to be a concern, necessitating ongoing monitoring and research. The detailed methodologies and data presented in this guide are intended to support the scientific community in understanding the ongoing impact of this compound and in developing strategies for the remediation of contaminated sites and the assessment of potential health risks. The signaling pathways outlined provide a foundation for further investigation into the molecular mechanisms of this compound's toxicity and may inform the development of novel therapeutic interventions for exposure-related health effects.

References

Methodological & Application

Application Notes & Protocols: Detection of Dieldrin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of dieldrin, a persistent organochlorine pesticide, in various environmental matrices. The protocols are designed to ensure high sensitivity, accuracy, and reproducibility.

Overview of Analytical Techniques

The primary analytical method for this compound detection is Gas Chromatography (GC) due to its high resolution and sensitivity for semi-volatile and volatile organic compounds.[1] Common detectors include:

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound, making it a cost-effective and robust choice for targeted analysis.[1]

  • Mass Spectrometry (MS): Provides definitive identification and quantification, especially when used in tandem (MS/MS), offering high selectivity and reducing matrix interference.[2][3]

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with a Photodiode Array (PDA) detector, for the analysis of this compound and related pesticides.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound quantification in different environmental samples.

Table 1: Method Performance for this compound in Soil Samples

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MS/MS-0.005 mg/kg81 - 102[2]
GC-ECD0.628 - 3.68 µg/kg-81.42 - 110.7[4]
GC-MS>92% recovery for 800 ppb spike->92[5]

Table 2: Method Performance for this compound in Water Samples

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-ECD0.093 - 1.37 µg/L0.283 - 4.15 µg/L50 - 150[1]
GC-MS0.4 - 1.6 µg/L-90.12 ± 7.12[6]

Table 3: Method Performance for this compound in Biological Samples (Serum/Blood)

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MS0.29 ng/mL->80[7]
GC-ECD1.1 - 5.2 µg/L-97.9 ± 5.5[8]

Experimental Protocols

Protocol 1: this compound Analysis in Soil using QuEChERS and GC-MS/MS

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely used for pesticide residue analysis in food and environmental samples.[2]

3.1.1. Sample Preparation and Extraction

  • Air-dry soil samples at room temperature, homogenize, and sieve through a 2 mm mesh.[2]

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water and 10 mL of acetonitrile. Shake vigorously.[2]

  • Add 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dehydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[2]

  • Agitate for 1 minute and then centrifuge at 3000 rpm for 5 minutes.[2]

3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a new centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.[2]

  • Shake vigorously for 30 seconds and centrifuge at 3000 rpm for 5 minutes.[2]

  • The resulting supernatant is ready for GC-MS/MS analysis.

3.1.3. GC-MS/MS Instrumental Analysis

  • Column: MEGA-5 HT (30 m × 0.25 mm × 0.25 μm) or equivalent.[2]

  • Carrier Gas: Helium at a flow rate of 1.69 mL/min.[2]

  • Injector Temperature: 230°C.

  • Oven Temperature Program: Hold at 80°C for 1 minute, ramp at 8°C/min to 250°C and hold for 5 minutes.[9]

  • Detector: Triple quadrupole mass spectrometer.

Dieldrin_Soil_Analysis_Workflow A 5g Sieved Soil B Add Water & Acetonitrile A->B C Add QuEChERS Salts B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F d-SPE Cleanup (PSA & MgSO4) E->F G Vortex & Centrifuge F->G H Analyze Supernatant by GC-MS/MS G->H

QuEChERS workflow for soil sample preparation.
Protocol 2: this compound Analysis in Water by Liquid-Liquid Extraction and GC-ECD

This protocol details a common method for extracting this compound from water samples for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

3.2.1. Sample Preparation and Extraction

  • Collect a 1 L water sample in a glass container.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.[10]

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[11]

3.2.2. Extract Concentration and Cleanup

  • Concentrate the extract to approximately 5 mL using a rotary evaporator at a temperature below 40°C.[12]

  • Perform a cleanup step using a Florisil column. Add the concentrated extract to the column and elute with a mixture of diethyl ether and n-hexane.[12]

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.3. GC-ECD Instrumental Analysis

  • Column: Silicate glass capillary column (e.g., 0.25 mm inner diameter, 30 m length) coated with 14% cyanopropylphenyl-methyl silicone.[12]

  • Carrier Gas: Helium.

  • Injector Temperature: 230°C.[9]

  • Detector Temperature: 300°C.[9]

  • Oven Temperature Program: Hold at 80°C for 2 minutes, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 minutes.[12]

Dieldrin_Water_Analysis_Workflow A 1L Water Sample B Liquid-Liquid Extraction (Dichloromethane) A->B C Dry with Sodium Sulfate B->C D Concentrate with Rotary Evaporator C->D E Florisil Column Cleanup D->E F Final Concentration (Nitrogen Stream) E->F G Analyze by GC-ECD F->G

LLE workflow for water sample preparation.
Protocol 3: this compound Analysis in Serum by GC-MS

This protocol outlines the procedure for extracting and analyzing this compound in serum samples.

3.3.1. Sample Preparation and Extraction

  • To a serum sample, add methanol (B129727) and a mixture of ethyl ether and hexane (B92381).[7]

  • Centrifuge the mixture to separate the organic and aqueous phases.[7]

  • Collect the upper organic phase and evaporate it to dryness.[7]

  • Add 0.5 mL of concentrated sulfuric acid to the residue, followed by extraction with hexane.[7]

  • Collect the hexane layer and dry it again.[7]

3.3.2. Solid-Phase Extraction (SPE) Cleanup

  • Redissolve the residue in hexane.[7]

  • Pass the solution through a silica (B1680970) solid-phase extraction cartridge for cleanup.[7]

  • Elute the analyte with an appropriate solvent mixture.

  • Evaporate the eluate and reconstitute in a known volume of hexane for analysis.

3.3.3. GC-MS Instrumental Analysis

  • Column: Appropriate capillary column for pesticide analysis.

  • Carrier Gas: Helium.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[7]

  • Internal Standard: Use of an internal standard like 4,4'-Dichlorobenzophenone (4,4-DBP) is recommended for improved accuracy.[7]

Dieldrin_Serum_Analysis_Workflow A Serum Sample B Add Methanol & Ether/Hexane A->B C Centrifuge & Collect Organic Layer B->C D Evaporate to Dryness C->D E Acid Treatment & Hexane Extraction D->E F SPE Cleanup (Silica) E->F G Reconstitute in Hexane F->G H Analyze by GC-MS (SIM) G->H

Extraction and cleanup workflow for serum samples.

Quality Control and Assurance

To ensure the reliability of the results, the following quality control measures are recommended:

  • Method Blanks: Analyze a blank sample with each batch to check for contamination from reagents and equipment.

  • Spiked Samples: Fortify blank samples with a known concentration of this compound to assess method accuracy and recovery.[2]

  • Calibration Standards: Prepare a series of calibration standards to establish the linear range of the instrument and for quantification.[7]

  • Internal Standards: The use of an internal standard can correct for variations in extraction efficiency and instrument response.[7]

  • Confirmation Analysis: For positive detections, especially with GC-ECD, confirmation using a second column with a different stationary phase or by GC-MS is recommended.[8]

References

Application Note: Quantification of Dieldrin in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the quantification of dieldrin, a persistent organochlorine pesticide, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in environmental monitoring and drug development. This document includes protocols for sample preparation from diverse matrices, optimized GC-MS instrument parameters, and method validation guidelines. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a chlorinated cyclodiene insecticide that was widely used in agriculture from the 1950s to the 1970s.[1] Due to its high toxicity, persistence in the environment, and ability to bioaccumulate in food chains, its use has been banned or severely restricted in many countries.[1][2] However, due to its long half-life, this compound is still detected in various environmental compartments, including soil, water, and biota, as well as in human tissues.[2][3] Accurate and sensitive quantification of this compound is crucial for monitoring environmental contamination, assessing human exposure, and ensuring food safety.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of organochlorine pesticides like this compound.[1][3] Its high sensitivity and selectivity allow for the detection and quantification of trace levels of contaminants in complex matrices.[1] This application note details robust methods for this compound analysis using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The goal is to extract this compound from the sample matrix and remove interfering co-extractives prior to GC-MS analysis.

2.1.1. Water Samples

  • Method: Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To a 1 L water sample in a separatory funnel, add a suitable internal standard.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and isohexane).[4]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction twice more with fresh aliquots of the solvent.

    • Combine the organic extracts and dry by passing through anhydrous sodium sulfate.[5]

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[6]

2.1.2. Soil and Sediment Samples

  • Method: Ultrasonic Extraction

  • Protocol:

    • Weigh 10 g of a homogenized soil sample into a beaker.

    • Add a suitable internal standard.

    • Add 50 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.[5]

    • Place the beaker in an ultrasonic bath and extract for 15 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and proceed with cleanup.

2.1.3. Biological Tissues (e.g., Adipose Tissue, Serum)

  • Method 1: Homogenization and Solvent Extraction (Adipose Tissue) [7]

    • Homogenize the tissue sample with an equal amount of dry ice.[7]

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.[7]

    • Add an internal standard.

    • Add 8 mL of cyclopentane (B165970) and shake.[7]

    • Centrifuge and collect the supernatant.

    • Proceed to cleanup (e.g., Gel Permeation Chromatography).[7]

  • Method 2: Liquid-Liquid Extraction (Serum) [3]

    • To 1 mL of serum, add methanol (B129727) for protein precipitation.[3]

    • Add a mixture of ethyl ether and hexane (B92381) for extraction.[3]

    • Centrifuge to separate the layers and collect the organic phase.[3]

    • Evaporate the organic phase to dryness.[3]

    • Re-dissolve the residue in hexane and proceed to cleanup.[3]

2.1.4. Food Matrices (e.g., Milk, Beef)

  • Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive Solid Phase Extraction (d-SPE)

  • Protocol for Milk: [8]

    • To a 10 mL milk sample, add an internal standard and 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for d-SPE cleanup.

    • Add a d-SPE cleanup sorbent (e.g., for lipid removal) and centrifuge.[8]

    • The final extract is ready for GC-MS analysis.[8]

Sample Cleanup

Cleanup is essential to remove co-extracted matrix components that can interfere with the analysis and damage the GC-MS system.

  • Solid Phase Extraction (SPE): A common technique for cleaning up extracts from various matrices. A silica (B1680970) or Florisil cartridge is often used. The extract is passed through the cartridge, and interfering compounds are retained while the analyte of interest is eluted.[3]

  • Gel Permeation Chromatography (GPC): Particularly useful for samples with high lipid content, such as adipose tissue and fatty foods. GPC separates molecules based on their size, effectively removing large molecules like lipids.[7]

  • Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in the QuEChERS method. The sorbent is added directly to the extract, shaken, and then removed by centrifugation.[8]

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for this compound analysis. Optimization may be required based on the specific instrument and matrix.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature250 °C
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min[9]
Oven Temperature ProgramInitial: 80°C, hold for 2 min; Ramp: 30°C/min to 190°C; Ramp: 3.6°C/min to 250°C, hold for 8 min[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230-270 °C[9]
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or MS/MS
Monitored Ions (m/z)79, 263, 345 (Quantification ion in bold)

Data Presentation

Quantitative data from various studies are summarized below. These values can serve as a reference for method performance.

Table 1: Method Validation Parameters for this compound Quantification

MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Serum1-250 ng/mL0.29 ng/mL->80%[2][3]
Water4.5 µg/kg - 700 µg/kg87-450 ng/kg167-1620 ng/kg106-130%[10]
Milk--5 ng/mL70-120%[8]
Medicinal Plants--3.0-30 ng/g70-124%[11]
Textiles-0.04 µg/L-70.0-112.6%[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Tissue, etc.) Extraction Extraction (LLE, Ultrasonic, QuEChERS) Sample->Extraction Cleanup Cleanup (SPE, GPC, d-SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound quantification by GC-MS.

QuEChERS Workflow for Food Samples

G HomogenizedSample Homogenized Sample AddSolvent Add Acetonitrile & Internal Standard HomogenizedSample->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts ShakeCentrifuge1 Shake & Centrifuge AddSalts->ShakeCentrifuge1 Supernatant Collect Supernatant ShakeCentrifuge1->Supernatant AddDSPE Add d-SPE Sorbent Supernatant->AddDSPE ShakeCentrifuge2 Shake & Centrifuge AddDSPE->ShakeCentrifuge2 FinalExtract Final Extract for GC-MS ShakeCentrifuge2->FinalExtract

Caption: QuEChERS sample preparation workflow.

Conclusion

The GC-MS methods detailed in this application note provide a robust and reliable approach for the quantification of this compound in a variety of complex matrices. Proper sample preparation and cleanup are paramount to achieving accurate and precise results. The provided protocols and validation data serve as a strong foundation for laboratories to develop and implement their own methods for this compound analysis, contributing to effective environmental and safety monitoring.

References

Application Note and Protocol for Solid-Phase Extraction (SPE) of Dieldrin in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dieldrin is a persistent organochlorine pesticide that is regulated globally due to its toxicity, bioaccumulation potential, and adverse health effects, including neurological damage and endocrine disruption.[1][2][3] Its presence in water sources, even at trace levels, poses a significant risk to human health and the environment.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring this compound concentrations in water to ensure regulatory compliance and safeguard public health.

Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for the preconcentration and cleanup of this compound from water samples.[1][2][3][4][5] SPE offers several advantages, including lower solvent consumption, higher sample throughput, reduced risk of emulsion formation, and improved reproducibility.[1][2][3][6] This application note provides a detailed protocol for the extraction of this compound from water samples using C18 SPE cartridges, followed by analysis with gas chromatography-electron capture detection (GC-ECD). The methodologies described are based on established EPA methods and validated application notes.[1][4][6]

Data Presentation

The following table summarizes the performance data for this compound extraction from water using various C18-based solid-phase extraction methods. This data facilitates the comparison of different approaches and demonstrates the effectiveness of the technique.

Method ReferenceSorbentSpike Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Method Limit of Detection (MLOD) (µg/L)
Automated SPE (EPA 508)[1]1 g C180.185.94.7Not Specified
µSPE-GC-MS[7]C18RPS-3µm/120Å50 (in ultrapure water)70Not SpecifiedNot Specified
SPE-GC/ECD[8]Silica25Not SpecifiedNot Specified3.1
Automated SPE (EPA 608.3)[6]C18 Disk0.05924.40.003

Experimental Protocols

This section details the step-by-step methodology for the solid-phase extraction of this compound from water samples. Both manual and automated procedures are outlined.

1. Materials and Reagents

  • SPE Cartridges: 1 g C18 cartridges[1] or SPE disks.[6]

  • Solvents (Pesticide Grade): Methanol, Dichloromethane, Ethyl Acetate (B1210297), n-Hexane.[1]

  • Reagents: Hydrochloric Acid (HCl), Sodium Sulfate (B86663) (anhydrous).[1][4]

  • Water: Ultra-pure deionized (DI) water.[1]

  • Glassware: 1 L amber glass bottles, graduated cylinders, concentrator tubes.

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, gas chromatograph with an electron capture detector (GC-ECD).[9]

2. Sample Preparation

  • Collect 1 L water samples in amber glass bottles.

  • If the water contains residual chlorine, dechlorinate using 50 mg/L sodium sulfite.[4][5]

  • Acidify the samples to a pH of approximately 2 with hydrochloric acid.[1][4][5]

  • Spike the samples with appropriate standards if recovery studies are being performed. Allow the spiked samples to equilibrate for at least 15 minutes before extraction.[2]

3. Solid-Phase Extraction (SPE) Protocol

This protocol is based on an automated system but can be adapted for manual operation using a vacuum manifold.[1][2]

  • Cartridge Conditioning:

    • Condition the C18 cartridge with 5 mL of a 1:1 mixture of dichloromethane/ethyl acetate.[1]

    • Follow with 5 mL of methanol.[1]

    • Finally, equilibrate the cartridge with 5 mL of deionized water.[1] Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min. A vacuum can be used to facilitate this process.[1][10]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the C18 cartridge by drawing nitrogen through it for 10 minutes to remove residual water.[1][2]

  • Analyte Elution:

    • Rinse the sample bottle with 5 mL of ethyl acetate and pass this rinse through the cartridge to elute the analytes.[1]

    • Repeat the bottle rinse and elution with 5 mL of dichloromethane.[1]

    • Collect the eluate in a concentrator tube.

4. Extract Concentration

  • The collected eluate may contain residual water. If necessary, pass the extract through a small column containing anhydrous sodium sulfate to dry it.[1]

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator. The pre-heat temperature can be set to 65°C.[3]

  • If required, perform a solvent exchange to n-hexane during the concentration step.[3]

5. Analysis by GC-ECD

  • The final 1 mL extract is ready for injection into the GC-ECD.

  • The analytical conditions should be optimized for the separation and detection of organochlorine pesticides, including this compound.[9]

Visualizations

Below is a diagram illustrating the solid-phase extraction workflow for this compound in water.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample_Collection 1. Collect 1 L Water Sample Acidification 2. Acidify to pH ~2 Sample_Collection->Acidification Spiking 3. Spike with Standards (Optional) Acidification->Spiking Conditioning 4. Condition C18 Cartridge (DCM/EtOAc, MeOH, DI Water) Loading 5. Load Sample Conditioning->Loading Drying 6. Dry Cartridge (Nitrogen) Loading->Drying Elution 7. Elute this compound (EtOAc & DCM) Drying->Elution Concentration 8. Concentrate Extract to 1 mL Elution->Concentration Analysis 9. Analyze by GC-ECD Concentration->Analysis

Caption: Workflow for this compound Analysis using SPE.

References

Application Notes and Protocols for Supercritical Fluid Extraction (SFE) of Dieldrin from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, an organochlorine pesticide, is a persistent environmental pollutant that bioaccumulates in the food chain.[1][2] Its presence in various complex matrices such as soil, food products, and biological tissues necessitates sensitive and efficient extraction methods for accurate quantification and risk assessment.[1][3] Supercritical fluid extraction (SFE) has emerged as a green and effective alternative to traditional solvent extraction techniques for the removal of this compound from these matrices.[4][5] SFE offers several advantages, including reduced solvent consumption, shorter extraction times, and the ability to selectively extract target analytes by tuning the properties of the supercritical fluid.[5][6][7] This document provides detailed application notes and protocols for the SFE of this compound from complex matrices.

Data Presentation: Quantitative SFE Parameters for this compound Extraction

The efficiency of SFE is influenced by several parameters, including pressure, temperature, the use of a co-solvent, and the nature of the matrix. The following table summarizes quantitative data from various studies on the SFE of this compound and other organochlorine pesticides (OCPs) from complex matrices.

MatrixAnalyte(s)SFE ConditionsRecovery (%)Analytical MethodReference
Soil (Spiked) 13 OCPs including this compoundPressure: Not specified, Temperature: Not specified, Co-solvent: 1-Hexanesulfonic acid sodium salt in water81 - 103GC-ECD[8]
Chinese Herbal Medicine 13 OCPs including this compoundPressure: 250 atm, Temperature: 50°C, Co-solvent: None (Pure CO2), Static Time: 5 min, Dynamic Time: 20 min78 - 121 (for most OCPs)GC-ECD, MS[9]
Passiflora Leaves OCPs including this compoundPressure: 100 bar, Temperature: 40°C, Co-solvent: None (Pure CO2), Static Time: 5 min, Dynamic Time: 10 min69.8 - 107.1HRGC-ECD/FPD[4]
Radishes This compoundCo-solvent: Methanol (B129727)Not specifiedNot specified[6]

Experimental Protocols: SFE of this compound from Soil

This protocol provides a detailed methodology for the extraction of this compound from soil samples using SFE, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation

  • Air-dry the soil samples at room temperature, protecting them from light.

  • Homogenize the dried soil by sieving it through a 2 mm sieve.

  • Store the homogenized samples at -20°C until extraction.

  • For spiked samples, a known amount of this compound standard solution in a suitable solvent (e.g., acetone) is added to a blank soil sample. The solvent is allowed to evaporate before extraction.

2. Supercritical Fluid Extraction (SFE)

  • Instrumentation: A commercially available SFE system is used.

  • Extraction Vessel: A 10 mL extraction vessel is suitable for a 1-5 g soil sample.

  • SFE Parameters:

    • Supercritical Fluid: Supercritical grade carbon dioxide (CO2).

    • Pressure: 250 atm.

    • Temperature: 50°C.

    • Co-solvent: For moderately polar pesticides like this compound, the addition of a modifier such as methanol can improve extraction efficiency. A common concentration is 5-10% (v/v).

    • Static Extraction: Perform a static extraction for 5-10 minutes to allow the supercritical fluid to penetrate the matrix.

    • Dynamic Extraction: Follow with a dynamic extraction for 20-30 minutes, where the supercritical fluid continuously flows through the extraction vessel.

    • Flow Rate: A CO2 flow rate of 1-2 mL/min is typically used.

  • Analyte Trapping: The extracted this compound is collected on a solid-phase trap (e.g., C18) or by bubbling the effluent gas through a suitable solvent (e.g., n-hexane).

  • Elution: If a solid-phase trap is used, the trapped analytes are eluted with a small volume of an organic solvent (e.g., 1-2 mL of n-hexane).

3. Post-Extraction Clean-up (if necessary)

  • For complex matrices, a clean-up step may be required to remove co-extracted interferences.

  • Solid-phase extraction (SPE) with a Florisil or silica (B1680970) cartridge is a common method for cleaning up pesticide extracts.

4. Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD).

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of organochlorine pesticides.

  • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Quantification: Quantification is performed using an external or internal standard calibration curve.

Visualizations

SFE Workflow for this compound Analysis

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Soil, Food) Drying Drying & Homogenization Sample->Drying Spiking Spiking (for QC) Drying->Spiking SFE_System SFE System Drying->SFE_System Extraction Extraction Vessel (Static & Dynamic) SFE_System->Extraction CO2 Supercritical CO2 (+/- Co-solvent) CO2->SFE_System Trapping Analyte Trapping (Solid Phase or Solvent) Extraction->Trapping Elution Elution Trapping->Elution Cleanup Clean-up (optional) Elution->Cleanup Analysis GC-MS/ECD Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for the SFE of this compound from complex matrices.

Key Parameters Influencing SFE Efficiency

SFE_Parameters SFE_Efficiency SFE Efficiency Pressure Pressure SFE_Efficiency->Pressure Temperature Temperature SFE_Efficiency->Temperature Co_solvent Co-solvent (Modifier) SFE_Efficiency->Co_solvent Matrix_Properties Matrix Properties (Particle Size, Moisture) SFE_Efficiency->Matrix_Properties Flow_Rate CO2 Flow Rate SFE_Efficiency->Flow_Rate Extraction_Time Extraction Time (Static/Dynamic) SFE_Efficiency->Extraction_Time

Caption: Key parameters affecting the efficiency of SFE.

References

Application Notes and Protocols for Dieldrin Analysis in Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and cleanup of fatty tissues for the analysis of dieldrin, a persistent organochlorine pesticide. Due to its lipophilic nature, this compound accumulates in adipose tissues, necessitating robust cleanup procedures to remove interfering lipids prior to chromatographic analysis.[1][2] The following sections detail several established methods, including solvent extraction, gel permeation chromatography (GPC), and solid-phase extraction (SPE), offering a range of options to suit different laboratory capabilities and sample matrices.

Introduction to this compound and Analytical Challenges

This compound is a chlorinated hydrocarbon insecticide that was widely used in agriculture.[3] Its persistence in the environment and tendency to bioaccumulate in the fat of animals and humans pose significant health concerns.[1][2] Accurate determination of this compound residues in fatty tissues is crucial for toxicological studies and food safety monitoring. The primary analytical challenge lies in separating the nonpolar this compound from the abundant lipids in the sample matrix, which can interfere with chromatographic analysis and damage analytical instrumentation.[4][5]

Core Sample Preparation Techniques

Effective sample preparation for this compound analysis in fatty tissues typically involves two main stages: extraction of the analyte from the tissue matrix and cleanup of the extract to remove co-extracted lipids and other interferences.

Extraction

The initial step involves extracting this compound from the adipose tissue. Common methods utilize organic solvents in which this compound is readily soluble.

  • Solvent Extraction: This is a fundamental technique where the fatty tissue is homogenized and extracted with a nonpolar solvent or a mixture of solvents. Common solvent systems include hexane (B92381), hexane-acetone, or methylene (B1212753) chloride-acetone.[6][7] Soxhlet and ultrasonic extraction are also employed to enhance extraction efficiency.[6]

Cleanup (Lipid Removal)

Following extraction, the crude extract contains a high concentration of lipids that must be removed. Several techniques are available for this critical cleanup step.

  • Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that effectively separates large molecules, such as lipids, from smaller molecules like this compound.[8][9][10] The sample extract is passed through a column packed with a porous gel. Larger lipid molecules are excluded from the pores and elute first, while the smaller this compound molecules penetrate the pores and elute later, allowing for their collection and subsequent analysis.[9][10] This method is highly effective for samples with high-fat content.[11]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid adsorbent packed in a cartridge to separate this compound from interfering compounds based on their physicochemical properties.[12][13] For this compound analysis in fatty tissues, common adsorbents include:

    • Florisil®: A magnesium silicate (B1173343) that can effectively retain polar interferences while allowing the less polar this compound to be eluted with an appropriate solvent system.[14][15]

    • Silica (B1680970) Gel: Similar to Florisil®, silica gel is a polar adsorbent used to separate this compound from more polar co-extractives.[12]

    • Alumina: Another polar adsorbent that can be used for cleanup.[16][17]

  • Freezing Lipid Filtration: This technique involves precipitating lipids from the extract by cooling it to a low temperature (e.g., -70°C).[17] The solidified fats are then removed by filtration. This method can be a simple and effective preliminary cleanup step, often used in combination with other techniques like SPE for more thorough lipid removal.[16][17]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with Enhanced Matrix Removal—Lipid: The QuEChERS methodology, originally developed for pesticide analysis in fruits and vegetables, has been adapted for fatty matrices.[5] It involves an initial extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step. For fatty samples, specific sorbents designed for enhanced lipid removal are used.[5]

Quantitative Data Summary

The following table summarizes the recovery data for this compound using various sample preparation and cleanup methods as reported in the cited literature.

Cleanup MethodSample MatrixThis compound Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Gel Permeation Chromatography (GPC)Fish Extract> 95Not Reported[18]
Freezing-Lipid Filtration with SPEAnimal Fat54.5 - 103.6< 10[16][17]
Solid-Phase Extraction (Silica)Whole Blood98.65.7[12]
Florisil Column CleanupMilk, Fats, and Oils80 - 106Not Reported[14]

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC) Cleanup

This protocol is based on the principles described in EPA Method 3640A.[8]

1. Materials and Reagents:

  • GPC system with a suitable column (e.g., Bio-Beads S-X3)[8]

  • Elution solvent: Cyclohexane or a mixture of toluene-ethyl acetate (B1210297) (1:3)[18][19]

  • Sample extract dissolved in the elution solvent

2. Procedure:

  • System Calibration: Calibrate the GPC system to determine the elution volume for this compound and the elution window for the lipid fraction. This is typically done by injecting a standard solution containing both lipids (e.g., corn oil) and this compound.

  • Sample Injection: Inject a known volume of the fatty tissue extract onto the GPC column.

  • Elution: Elute the sample with the chosen solvent at a constant flow rate.

  • Fraction Collection:

    • Lipid Fraction: Collect the initial eluate containing the high molecular weight lipids and discard it.

    • This compound Fraction: Collect the subsequent fraction corresponding to the predetermined elution volume of this compound.

  • Concentration: Concentrate the collected this compound fraction using a rotary evaporator or a stream of nitrogen to a suitable volume for analysis.

GPC_Workflow cluster_extraction Extraction cluster_cleanup GPC Cleanup cluster_analysis Analysis FattyTissue Fatty Tissue Sample Homogenization Homogenization with Solvent (e.g., Hexane-Acetone) FattyTissue->Homogenization CrudeExtract Crude Extract (this compound + Lipids) Homogenization->CrudeExtract GPC_Column GPC Column CrudeExtract->GPC_Column Injection Fractionation Size Exclusion Separation GPC_Column->Fractionation Lipid_Fraction Lipid Fraction (Discard) Fractionation->Lipid_Fraction Large Molecules Elute First Dieldrin_Fraction This compound Fraction (Collect) Fractionation->Dieldrin_Fraction Small Molecules Elute Later Concentration Concentration Dieldrin_Fraction->Concentration GC_Analysis GC-ECD or GC-MS Analysis Concentration->GC_Analysis

Protocol 2: Solid-Phase Extraction (SPE) Cleanup with Florisil

This protocol is based on the principles described in EPA Method 3620C.[15]

1. Materials and Reagents:

  • Florisil SPE cartridges

  • Elution solvents (e.g., varying polarity mixtures of hexane and diethyl ether)

  • Sample extract dissolved in a nonpolar solvent (e.g., hexane)

2. Procedure:

  • Cartridge Conditioning: Condition the Florisil SPE cartridge by passing a nonpolar solvent (e.g., hexane) through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a nonpolar solvent (e.g., hexane) to elute any remaining nonpolar interferences. Discard this eluate.

  • Elution: Elute the this compound from the cartridge using a solvent of slightly higher polarity (e.g., a mixture of hexane and diethyl ether). The exact solvent composition should be optimized based on the specific Florisil activity and the desired separation.

  • Fraction Collection: Collect the eluate containing the this compound.

  • Concentration: Concentrate the collected fraction to a suitable volume for analysis.

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis FattyTissue Fatty Tissue Sample SolventExtraction Solvent Extraction FattyTissue->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Conditioning 1. Condition SPE Cartridge Loading 2. Load Sample Extract Conditioning->Loading Washing 3. Wash with Nonpolar Solvent (Discard Eluate) Loading->Washing Elution 4. Elute this compound with More Polar Solvent Washing->Elution CollectedFraction Collected this compound Fraction Elution->CollectedFraction Concentration Concentration CollectedFraction->Concentration GC_Analysis GC Analysis Concentration->GC_Analysis

Concluding Remarks

The choice of sample preparation and cleanup method for this compound analysis in fatty tissues depends on several factors, including the lipid content of the sample, the required limit of detection, available instrumentation, and throughput needs. GPC is a highly effective but potentially time-consuming method for high-fat samples. SPE offers a faster alternative that can be automated. For optimal results, a combination of techniques, such as freezing lipid filtration followed by SPE, may be employed. Method validation, including recovery studies and the analysis of matrix blanks, is essential to ensure the accuracy and reliability of the analytical data.

References

Dieldrin as a Reference Standard in Toxicological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 19, 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin is an organochlorine pesticide that, along with its precursor aldrin, was widely used in agriculture from the 1950s until its ban in most parts of the world due to high toxicity, environmental persistence, and bioaccumulation.[1] Aldrin rapidly metabolizes to the more stable this compound in the body and the environment.[1] Despite its discontinued (B1498344) use, this compound remains a relevant compound in toxicology. Its well-documented and potent effects on biological systems make it a valuable reference standard, or positive control, in a variety of toxicological studies.

This document provides detailed application notes and protocols for using this compound as a reference standard in mechanistic toxicology, particularly in neurotoxicity and endocrine disruption studies, and as an analytical standard for method validation.

Toxicological Profile and Physicochemical Properties

High doses of this compound are primarily associated with neurotoxicity, while chronic exposure in animal studies also points to the liver as a sensitive target organ.[2]

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 60-57-1
Chemical Formula C₁₂H₈Cl₆O
Molecular Weight 380.91 g/mol
Appearance White to tan crystalline solid
Solubility Insoluble in water, soluble in organic solvents

| Vapor Pressure | 1.78 x 10⁻⁷ mmHg at 20°C |

Table 2: Key Toxicological Endpoints for this compound

Endpoint Species/Model Value / Observation Reference
Carcinogenicity EPA Classification Group B2: Probable human carcinogen [3]
IARC Classification Group 2A: Probably carcinogenic to humans [3]
Neurotoxicity Primary Mechanism Antagonism of GABA-A receptor [4]
Cellular Effect Induction of dopaminergic neuron apoptosis [4][5][6]
Hepatotoxicity Rat (Chronic) Increased liver weight, hepatocyte changes [2]

| Endocrine Disruption | In vitro | Weakly estrogenic, binds to estrogen receptors |[7][8] |

Application in Mechanistic Neurotoxicity Studies

This compound's potent neurotoxicity makes it an excellent reference compound for studying mechanisms of pesticide-induced neurodegeneration, particularly those relevant to Parkinson's disease (PD).[4][9] It reliably induces oxidative stress, mitochondrial dysfunction, and dopaminergic cell death in various experimental models.[4][10]

Signaling Pathway: this compound-Induced Dopaminergic Apoptosis

Studies in dopaminergic neuronal cell models have elucidated a key apoptotic pathway initiated by this compound. This involves the activation of the non-receptor tyrosine kinase Fyn, which then phosphorylates and activates Protein Kinase C delta (PKCδ). This event precedes the activation of caspase-3, which further cleaves PKCδ, amplifying the apoptotic signal and leading to cell death.[5][6]

Dieldrin_Apoptosis_Pathway This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Fyn Fyn Kinase Activation This compound->Fyn CytoC Mitochondrial Cytochrome c Release ROS->CytoC PKCd_phos PKCδ Phosphorylation (Tyr311) Fyn->PKCd_phos Phosphorylates Casp3 Caspase-3 Activation PKCd_phos->Casp3 Upstream of CytoC->Casp3 Activates PKCd_cleave PKCδ Proteolytic Cleavage Casp3->PKCd_cleave Cleaves Apoptosis Apoptosis (DNA Fragmentation) PKCd_cleave->Apoptosis Executes

Caption: this compound-induced apoptotic signaling cascade in dopaminergic neurons.
Protocol 2.1: Induction of Apoptosis in N27 Dopaminergic Neuronal Cells

This protocol describes how to use this compound as a positive control to induce apoptosis in the immortalized rat mesencephalic dopaminergic cell line (N27).[5][11][12]

Materials:

  • N27 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% penicillin/streptomycin)

  • This compound (analytical standard grade)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 activity assay, or DNA fragmentation ELISA)

Procedure:

  • Cell Culture: Culture N27 cells in complete medium at 37°C in a humidified 5% CO₂ incubator. Plate cells in appropriate vessels (e.g., 6-well plates for flow cytometry, 96-well plates for activity assays) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. From this, prepare working solutions in culture medium to achieve final concentrations of 60-100 µM.[5][6] Prepare a vehicle control using an equivalent volume of DMSO.

  • Exposure: Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

  • Incubation: Incubate the cells for a specified period, typically 3 to 6 hours, to induce a measurable apoptotic response.[5]

  • Endpoint Analysis:

    • Caspase-3 Activity: Following a 3-hour exposure to 100 µM this compound, a significant increase in caspase-3 activity can be measured.[5] Harvest cells and analyze using a commercial caspase-3 colorimetric or fluorometric assay kit according to the manufacturer's instructions.

    • DNA Fragmentation: After a 3-hour exposure, quantify DNA fragmentation using an ELISA-based kit that detects histone-complexed DNA fragments (nucleosomes) in the cytoplasm.[5]

    • Flow Cytometry: For Annexin V/PI staining, harvest cells by trypsinization, wash with PBS, and stain according to the kit manufacturer's protocol. Analyze immediately to detect early (Annexin V-positive) and late (Annexin V and PI-positive) apoptotic cells.[5]

Expected Results: Treatment with this compound should result in a statistically significant increase in markers of apoptosis (caspase-3 activity, DNA fragmentation, Annexin V-positive cells) compared to the vehicle-treated control group.[5]

Application in Endocrine Disruption Studies

This compound exhibits weak estrogenic properties and can be used as a reference compound in screens for endocrine-disrupting chemicals (EDCs). It has been shown to induce proliferation in human estrogen-sensitive cells (MCF-7) and interact with estrogen signaling pathways.[8][13][14]

Signaling Pathway: this compound's Estrogenic Action

This compound can bind to estrogen receptors (ER) and activate non-genomic signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, which are involved in cell proliferation and survival.[15]

Dieldrin_Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to PI3K PI3K ER->PI3K Activates MAPK MAPK/ERK Cascade ER->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cellular Effects (e.g., Proliferation) Akt->Proliferation MAPK->Proliferation

Caption: Estrogenic signaling pathways potentially activated by this compound.
Protocol 3.1: E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay uses the proliferation of MCF-7 human breast cancer cells as an endpoint to assess the estrogenic potential of a test compound. This compound can be used as a weak positive control.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM)

  • Charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous steroids

  • 17β-Estradiol (E2) as a strong positive control

  • This compound (analytical standard grade)

  • DMSO (vehicle)

  • Cell proliferation assay reagent (e.g., Sulforhodamine B (SRB), MTT, or WST-1)

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in standard medium. Before the assay, switch cells to medium supplemented with CD-FBS for at least 48 hours to acclimatize them to steroid-deprived conditions.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in medium with CD-FBS. Allow cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and E2 in the assay medium. Replace the medium in the wells with the prepared treatments. Include a vehicle control (DMSO) and a strong positive control (e.g., 10 pM E2).

  • Incubation: Incubate the plates for 6 days to allow for cell proliferation.[14]

  • Quantification of Proliferation:

    • Terminate the experiment and fix the cells (e.g., with trichloroacetic acid for SRB assay).

    • Stain with SRB dye, wash, and solubilize the bound dye.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control. A significant increase in cell number compared to the vehicle control indicates an estrogenic effect.

Expected Results: this compound should induce a dose-dependent increase in MCF-7 cell proliferation, though its potency will be significantly lower than that of 17β-estradiol.[14][16]

Application as an Analytical Reference Standard

This compound is a critical analytical reference standard for the development, validation, and quality control of methods designed to detect organochlorine pesticides in environmental and biological samples.[17][18] Gas chromatography coupled with mass spectrometry (GC-MS) is a common, powerful technique for this purpose.[17][19][20]

Workflow: this compound Analysis in Serum by GC-MS

The typical workflow involves isolating the lipophilic pesticide from the complex serum matrix, cleaning up the extract to remove interfering substances, and analyzing the final extract by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Serum 1. Serum Sample (+ Methanol) LLE 2. Liquid-Liquid Extraction (Ethyl ether/Hexane) Serum->LLE Evap1 3. Evaporation to Dryness LLE->Evap1 Acid 4. Acid Treatment & Re-extraction (H₂SO₄ then Hexane) Evap1->Acid Evap2 5. Evaporation to Dryness Acid->Evap2 SPE 6. Solid-Phase Extraction (SPE) (Silica Cartridge) Evap2->SPE Final 7. Reconstitution (+ Internal Standard) SPE->Final GCMS 8. GC-MS Analysis Final->GCMS

Caption: General workflow for the extraction and analysis of this compound from serum.
Protocol 4.1: Extraction and Quantification of this compound from Serum

This protocol is a generalized procedure based on established methods for analyzing this compound in human serum.[17]

Materials:

  • Serum sample

  • This compound analytical standard

  • Internal standard (IS), e.g., 4,4'-Dichlorobenzophenone (4,4-DBP)

  • Methanol (B129727), n-Hexane, Diethyl ether (all high purity, pesticide residue grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica)

  • Centrifuge, Vortex mixer, Nitrogen evaporator

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking control (blank) serum with known concentrations of this compound (e.g., 1-250 ng/mL) and a fixed concentration of the internal standard.[17] Process these standards alongside the unknown samples.

  • Sample Extraction:

    • To 1 mL of serum in a glass centrifuge tube, add methanol to precipitate proteins. Vortex mix.

    • Add a mixture of diethyl ether and n-hexane (e.g., 1:1 v/v). Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

  • Cleanup (Lipid Removal):

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 0.5 mL of concentrated H₂SO₄ to the residue to digest lipids. Vortex.

    • Add n-hexane, vortex, and centrifuge. Carefully transfer the upper hexane (B92381) layer, which contains the this compound, to a new tube.

  • SPE Cleanup (Optional but Recommended):

    • The hexane extract can be further cleaned using a silica (B1680970) SPE cartridge to remove remaining polar interferences. Condition the cartridge, apply the sample, wash with a non-polar solvent, and elute this compound with a solvent of slightly higher polarity.[17]

  • Final Preparation:

    • Evaporate the final cleaned extract to near dryness.

    • Reconstitute in a small, precise volume of hexane (or other suitable solvent) containing the internal standard (if not added earlier).

    • Transfer to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Analyze using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Table 3: Example GC-MS Parameters for this compound Analysis

Parameter Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Start at 80°C, ramp to 280°C at 20°C/min, hold for 5 min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (this compound) m/z 263[18]

| Qualifier Ions (this compound) | m/z 237, 345[18] |

Table 4: Representative Method Validation Data for this compound in Serum

Parameter Result Reference
Linearity (R²) ≥ 0.99 (over 1-250 ng/mL range) [17][20]
Limit of Detection (LOD) 0.29 ng/mL [17][20]
Recovery > 80% [17][20]

| Precision (RSD) | < 6.03% |[17][20] |

References

Application Notes and Protocols for Assessing Dieldrin Exposure in Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, a chlorinated cyclodiene insecticide, is a persistent organic pollutant that poses significant health risks to human populations. Although its use has been banned in many countries, its environmental persistence and bioaccumulative nature mean that human exposure continues to be a concern.[1][2] Aldrin, another insecticide, is rapidly converted to this compound in the body; therefore, this compound is the primary biomarker for exposure to both compounds.[1][3] Chronic exposure to this compound has been associated with various adverse health effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity, with links to conditions such as Parkinson's and Alzheimer's diseases. This document provides detailed protocols for assessing this compound exposure in human populations, focusing on the analysis of biological samples.

Data Presentation: this compound Concentrations in Human Populations

The following tables summarize quantitative data on this compound concentrations reported in human blood (or serum) and adipose tissue from various studies. These values can serve as a reference for researchers assessing exposure levels in different populations.

Table 1: this compound Concentrations in Human Blood/Serum

Population/StudySample TypeConcentration RangeMean ConcentrationNotes
U.S. NHANES (2003-2004)Serum (lipid adjusted)Not detected to low levelsGeometric mean not calculatedLevels were often below the limit of detection.[1]
General Population (various studies)Blood--This compound in blood is an indicator of both recent and past exposure.[4]
Occupationally Exposed WorkersBloodUp to 20 µ g/100g -Clinical signs of intoxication were associated with concentrations above 16.0-17.0 µ g/100 g.[5]
General PopulationSerum1-250 ng/mL (calibration curve range)-GC-MS method validation study.[6][7]
Patients with Neurodegenerative DisordersSerum0.5-10.0 µg/L (quantitation range)-GC-MS/MS method validation study.[8]

Table 2: this compound Concentrations in Human Adipose Tissue

Population/StudyConcentration RangeMean ConcentrationNotes
Autopsy Patients0.13 to 0.36 mg/kg0.17 mg/kgThis compound is primarily redistributed to and stored in fat.[3]
General Population--Adipose tissue concentrations are proportional to daily intake.[3]
U.S. EPA Survey (1971)--This compound was detected in 99.5% of human fat tissue samples.

Experimental Protocols

Protocol 1: Determination of this compound in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesized methodology based on established and validated methods for the quantitative analysis of this compound in human serum.[6][7][8][9]

1. Sample Collection and Handling:

  • Collect whole blood in sterile tubes without anticoagulants.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,500-2,000 x g for 15 minutes to separate the serum.

  • Transfer the serum to a clean, labeled glass vial and store at -20°C or below until analysis.

2. Materials and Reagents:

  • Solvents: Hexane (B92381), acetone, diethyl ether, petroleum ether, methanol (B129727) (all pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate, concentrated sulfuric acid, 4,4'-Dichlorobenzophenone (4,4-DBP) as internal standard.

  • Solid Phase Extraction (SPE): Silica or Florisil cartridges.

  • Glassware: Centrifuge tubes, pipettes, vials with PTFE-lined caps.

  • Equipment: Vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator, GC-MS system.

3. Sample Preparation (Liquid-Liquid Extraction and SPE Cleanup): a. Extraction: i. Thaw the serum sample to room temperature. ii. To 1 mL of serum in a glass centrifuge tube, add 1 mL of methanol and vortex for 30 seconds to precipitate proteins. iii. Add 5 mL of a hexane:diethyl ether (1:1, v/v) mixture and vortex vigorously for 2 minutes. iv. Centrifuge at 2,000 x g for 10 minutes to separate the layers. v. Carefully transfer the upper organic layer to a clean tube. vi. Repeat the extraction (steps iii-v) with another 5 mL of the hexane:diethyl ether mixture. vii. Combine the organic extracts.

4. GC-MS Analysis: a. Internal Standard Spiking: i. Add a known amount of the internal standard (4,4-DBP) to the final extract.

5. Quantification and Validation:

  • Calibration: Prepare a series of calibration standards of this compound and the internal standard in hexane covering the expected concentration range in the samples (e.g., 1-250 ng/mL).[6][7]

  • Quantification: Calculate the concentration of dieldr in the samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation).[6][7][9]

Mandatory Visualization

This compound's Mechanism of Neurotoxicity: Antagonism of the GABA-A Receptor

The primary mechanism of this compound-induced neurotoxicity is its interaction with the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor), a ligand-gated chloride ion channel.[10] this compound acts as a non-competitive antagonist, blocking the chloride channel and inhibiting the neuroinhibitory effects of GABA.[11][12][13] This leads to a state of hyperexcitability in the central nervous system, which can manifest as convulsions.[10]

Dieldrin_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor GABA in Synapse Chloride_influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_influx GABA Binding Blocked_Channel Blocked Chloride Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_influx->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Binds and Blocks Hyperexcitability Hyperexcitability (Convulsions) Blocked_Channel->Hyperexcitability

Caption: this compound's antagonistic effect on the GABA-A receptor signaling pathway.

Experimental Workflow for this compound Analysis in Human Serum

The following diagram outlines the key steps in the analytical workflow for determining this compound concentrations in human serum samples.

Dieldrin_Workflow start Start: Human Blood Sample Collection serum_separation Serum Separation (Centrifugation) start->serum_separation protein_precipitation Protein Precipitation (Methanol) serum_separation->protein_precipitation lle Liquid-Liquid Extraction (Hexane/Diethyl Ether) protein_precipitation->lle cleanup Extract Cleanup (Acid Wash and/or SPE) lle->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration gcms_analysis GC-MS Analysis (SIM Mode) concentration->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End: this compound Concentration Report data_processing->end

Caption: Workflow for the analysis of this compound in human serum by GC-MS.

References

Application Notes and Protocols for Environmental Monitoring of Dieldrin in Air and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin is a persistent organochlorine pesticide that was widely used in agriculture and for termite control. Due to its toxicity, bioaccumulative nature, and long environmental half-life, its use has been banned or severely restricted in many countries.[1] However, this compound continues to be detected in various environmental matrices, including air and water, posing ongoing risks to human health and ecosystems.[1] This document provides detailed application notes and protocols for the environmental monitoring of this compound in air and water, intended for use by researchers, scientists, and professionals in related fields. The methodologies described focus on providing reliable and accurate quantification of this compound at trace levels.

Analytical Techniques Overview

The primary analytical techniques for the determination of this compound in environmental samples are gas chromatography (GC) coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). GC-ECD is highly sensitive to halogenated compounds like this compound and is suitable for routine monitoring.[2][3] GC-MS, particularly in tandem mass spectrometry mode (GC-MS/MS), offers higher selectivity and confirmatory analysis, which is crucial for unambiguous identification in complex matrices.[4][5]

Sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it for analysis. For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for water analysis. For air sampling, polyurethane foam (PUF) samplers are widely used to trap this compound from a large volume of air.[8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound in water and air.

Table 1: Performance Data for this compound Analysis in Water

Analytical MethodExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-ECDPentane Extraction0.002 µg/L---WHO
GC-MS/MSDiLLME-0.01 µg/L (calculated)98-102% at 20 ng/L< 5%[10]
GC-MSSPE-0.02 µg/L88.5% at 0.02 µg/L1.4%[2]
GC-MSQuEChERS< 0.003 mg/L< 0.01 mg/L63-116%< 12%[11]
GC-ECDSPE--95.9%2.5%Biotage

Table 2: Performance Data for this compound Analysis in Air

Analytical MethodSampling MethodWorking RangeEstimated LODPrecision (Sr)Reference
GC-ECFilter and Bubbler (NIOSH 5502)0.05 to 1.5 mg/m³ (for a 90-L sample)3 µg per sample0.012[12]
GC/MDLow Volume PUF (EPA TO-10A)0.001 to 50 µg/m³Dependent on analyte and sampling period-[13]

Experimental Protocols

Protocol 1: this compound in Water by Solid Phase Extraction (SPE) and GC-MS/MS (Based on EPA Method 8081B)

This protocol describes the determination of this compound in water using solid-phase extraction for sample preparation followed by analysis using gas chromatography-tandem mass spectrometry.

1. Sample Collection and Preservation: 1.1. Collect a 1-liter water sample in a clean glass bottle. 1.2. If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample. 1.3. Preserve the sample by adjusting the pH to < 2 with sulfuric acid. 1.4. Store the sample at ≤ 6°C until extraction.[6]

2. Solid Phase Extraction (SPE): 2.1. Cartridge Conditioning: 2.1.1. Pass 10 mL of methylene (B1212753) chloride through a C18 SPE cartridge, followed by 10 mL of methanol, ensuring the cartridge does not go dry.[14] 2.1.2. Equilibrate the cartridge by passing 10 mL of reagent water.[15] 2.2. Sample Loading: 2.2.1. Load the 1-liter water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min. 2.3. Cartridge Drying: 2.3.1. After the entire sample has passed through, dry the cartridge by drawing a vacuum for 10-20 minutes. 2.4. Elution: 2.4.1. Elute the trapped analytes from the cartridge with 10 mL of a 1:1 mixture of acetone (B3395972) and n-hexane.[14] 2.4.2. Collect the eluate in a concentration tube.

3. Extract Concentration: 3.1. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. 3.2. The extract is now ready for GC-MS/MS analysis.

4. GC-MS/MS Analysis: 4.1. Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). 4.2. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. 4.3. MS/MS Conditions (Example for this compound):
  • Ionization Mode: Electron Ionization (EI).
  • Precursor Ion (m/z): 276.9.[16]
  • Product Ions (m/z) and Collision Energies (eV): 241.0 (Quantifier), 170.0 (Qualifier).[16]
  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

5. Quality Control: 5.1. Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples. 5.2. Surrogate standards should be added to all samples and QC samples before extraction to monitor extraction efficiency.

Protocol 2: this compound in Air by Polyurethane Foam (PUF) Sampling and GC-ECD (Based on EPA Method TO-10A)

This protocol details the collection of this compound from ambient air using a low-volume sampler with a polyurethane foam (PUF) cartridge, followed by analysis by gas chromatography with electron capture detection.

1. Sampler Preparation: 1.1. Clean all glassware and sampling components thoroughly. 1.2. Pre-clean PUF cartridges by Soxhlet extraction with an appropriate solvent (e.g., acetone followed by hexane) and dry in a vacuum desiccator. Commercially pre-cleaned cartridges are also available.[13]

2. Air Sampling: 2.1. Sampler Setup: 2.1.1. Place a pre-cleaned PUF cartridge into the sampling module of a low-volume air sampler. 2.1.2. A particle filter may be placed upstream of the PUF cartridge, although for vapor-phase pesticides, this may not be essential.[13] 2.2. Sample Collection: 2.2.1. Calibrate the sampling pump to a flow rate between 1 and 5 L/min.[13] 2.2.2. Record the initial flow rate and start time. 2.2.3. Sample for a period of 4 to 24 hours to achieve a total sample volume sufficient to meet the desired detection limits. 2.2.4. At the end of the sampling period, record the final flow rate and stop time. 2.3. Sample Handling and Storage: 2.3.1. Carefully remove the PUF cartridge from the sampler, wrap it in solvent-rinsed aluminum foil, and place it in a sealed, labeled container. 2.3.2. Store the sample at ≤ 4°C until extraction.

3. Sample Extraction: 3.1. Spike the PUF cartridge with surrogate standards. 3.2. Place the PUF cartridge in a Soxhlet extractor and extract with 10% diethyl ether in hexane (B92381) for 18-24 hours.

4. Extract Cleanup and Concentration: 4.1. Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) concentrator. 4.2. If necessary, perform a cleanup step using a Florisil or silica (B1680970) gel column to remove interferences. 4.3. Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-ECD Analysis: 5.1. Instrumentation: A gas chromatograph equipped with an electron capture detector (GC-ECD). 5.2. GC Conditions (Example):

  • Primary Column: DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.
  • Confirmation Column: DB-17 (30 m x 0.32 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Detector Temperature: 300°C.
  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 8°C/min, and hold for 10 min.
  • Carrier and Makeup Gas: Nitrogen or Argon/Methane.

6. Quality Control: 6.1. Collect and analyze field blanks and trip blanks to assess potential contamination. 6.2. Analyze laboratory control samples and method blanks with each extraction batch. 6.3. Confirm the identity of any detected this compound on a second GC column of different polarity.

Diagrams

Dieldrin_Water_Analysis_Workflow cluster_sampling Sample Collection & Preservation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis cluster_qc Quality Control Sample_Collection 1. Collect 1L Water Sample Preservation 2. Preserve (pH<2, Dechlorinate) Sample_Collection->Preservation Cartridge_Conditioning 3. Condition C18 Cartridge Preservation->Cartridge_Conditioning Sample_Loading 4. Load Water Sample Cartridge_Conditioning->Sample_Loading Cartridge_Drying 5. Dry Cartridge Sample_Loading->Cartridge_Drying Elution 6. Elute with Acetone/Hexane Cartridge_Drying->Elution Concentration 7. Concentrate Extract to 1 mL Elution->Concentration GC_MSMS_Analysis 8. Analyze by GC-MS/MS (MRM) Concentration->GC_MSMS_Analysis QC_Steps Method Blanks, LCS, MS/MSD, Surrogates

Caption: Workflow for this compound Analysis in Water by SPE and GC-MS/MS.

Dieldrin_Air_Analysis_Workflow cluster_sampling Air Sampling cluster_extraction Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sampler_Prep 1. Prepare PUF Sampler Sample_Collection 2. Collect Air Sample (4-24h) Sampler_Prep->Sample_Collection Sample_Storage 3. Store Sample at ≤ 4°C Sample_Collection->Sample_Storage Soxhlet_Extraction 4. Soxhlet Extraction Sample_Storage->Soxhlet_Extraction Extract_Cleanup 5. Cleanup (Florisil/Silica) Soxhlet_Extraction->Extract_Cleanup Concentration 6. Concentrate to 1 mL Extract_Cleanup->Concentration GC_ECD_Analysis 7. Analyze by GC-ECD Concentration->GC_ECD_Analysis Confirmation 8. Confirm on Second Column GC_ECD_Analysis->Confirmation QC_Steps Field Blanks, Trip Blanks, LCS

Caption: Workflow for this compound Analysis in Air by PUF Sampling and GC-ECD.

References

Application Notes and Protocols for the Development of Immunoassays for Rapid Dieldrin Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin is a persistent organochlorine pesticide that was widely used in agriculture and for termite control. Due to its high toxicity and environmental persistence, its use has been banned or severely restricted in many countries. However, residues of this compound can still be found in soil, water, and food products, posing a potential risk to human health and the environment.[1] Traditional methods for this compound detection, such as gas chromatography-mass spectrometry (GC-MS), are highly sensitive and accurate but are often time-consuming, require expensive equipment, and are not suitable for rapid, on-site screening.[2]

Immunoassays offer a compelling alternative for the rapid screening of this compound. These methods are based on the highly specific recognition of an antigen (this compound) by an antibody. They are known for their simplicity, speed, and cost-effectiveness, making them ideal for high-throughput analysis and field-based testing.[2] This document provides detailed application notes and protocols for the development of various immunoassay formats for the rapid screening of this compound, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA).

Principle of Immunoassays for Small Molecules

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce antibodies, this compound must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal to produce either polyclonal or monoclonal antibodies.

The most common immunoassay format for small molecules like this compound is the competitive immunoassay . In this format, the free this compound in a sample competes with a labeled or immobilized this compound analog for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Section 1: Hapten Synthesis and Conjugation

The design and synthesis of a suitable hapten are critical for the development of a specific and sensitive immunoassay. The hapten should mimic the chemical structure of this compound while providing a functional group for conjugation to a carrier protein.

Experimental Protocol: Synthesis of a this compound Hapten (Generalized)

This protocol is a generalized procedure based on common strategies for hapten synthesis for small molecules and should be adapted and optimized.

Materials:

  • This compound derivative with a functional group (e.g., a carboxylic acid or amine group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier protein (BSA or KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of the Hapten:

    • Dissolve the this compound hapten (with a carboxyl group) in anhydrous DMF.

    • Add EDC and NHS in a 1:1.2:1.5 molar ratio (hapten:EDC:NHS).

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester activated hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while gently stirring. The molar ratio of hapten to protein can be varied (e.g., 20:1 to 50:1) to achieve an optimal conjugation density.

    • Continue stirring the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C for 48-72 hours, with several changes of the buffer to remove unconjugated hapten and coupling reagents.

    • After dialysis, store the purified hapten-protein conjugate at -20°C.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

    • The conjugation ratio (moles of hapten per mole of protein) can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.

Section 2: Antibody Production

Both monoclonal and polyclonal antibodies can be used for this compound immunoassays. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can provide a stronger signal due to their ability to recognize multiple epitopes.

Experimental Protocol: Monoclonal Antibody (MAb) Production

1. Immunization and Hybridoma Production:

  • Immunize BALB/c mice with the this compound-KLH conjugate (immunogen) emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Administer booster injections every 2-3 weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA.

  • Once a high antibody titer is achieved, give a final booster injection without adjuvant.

  • Three days after the final boost, sacrifice the mouse and harvest the spleen.

  • Fuse the spleen cells with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

  • Select for hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

2. Screening and Cloning:

  • Screen the hybridoma culture supernatants for the presence of antibodies that bind to the this compound-BSA conjugate (coating antigen) using an indirect ELISA.

  • Select positive hybridomas and perform a competitive ELISA to assess their specificity for free this compound.

  • Clone the selected hybridoma cells by limiting dilution to obtain monoclonal cell lines.

  • Expand the positive clones and cryopreserve them.

3. MAb Purification:

  • Produce ascites fluid in pristane-primed mice or grow the hybridoma cells in large-scale culture.

  • Purify the monoclonal antibodies from the ascites fluid or culture supernatant using protein A or protein G affinity chromatography.

Experimental Protocol: Polyclonal Antibody (PAb) Production

1. Immunization:

  • Immunize rabbits or goats with the this compound-KLH conjugate emulsified in Freund's adjuvant.

  • Administer booster injections every 3-4 weeks.

  • Collect blood samples periodically to monitor the antibody titer.

2. Antiserum Collection and Purification:

  • Once a high and stable antibody titer is reached, collect the blood and separate the antiserum.

  • The polyclonal antibodies can be purified from the antiserum by protein A or protein G affinity chromatography. For higher specificity, an antigen-affinity purification can be performed using the this compound hapten immobilized on a solid support.

Section 3: Development of a Competitive ELISA

The indirect competitive ELISA (ic-ELISA) is a common format for the detection of small molecules like this compound.

Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)

Materials:

  • This compound standard solutions

  • Anti-dieldrin antibody (monoclonal or polyclonal)

  • This compound-BSA conjugate (coating antigen)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the coating antigen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standard solutions in a suitable buffer (e.g., PBST containing 10% methanol).

    • Add 50 µL of the this compound standard or sample solution to each well.

    • Add 50 µL of the diluted anti-dieldrin antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

    • Plot a standard curve of % inhibition versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their % inhibition values from the standard curve.

Section 4: Development of a Competitive Lateral Flow Immunoassay (LFIA)

The competitive LFIA is a rapid, one-step assay that is ideal for on-site screening.

Experimental Protocol: Competitive LFIA

Materials:

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • Backing card

  • Gold nanoparticles (AuNPs)

  • Anti-dieldrin antibody

  • This compound-BSA conjugate

  • Goat anti-mouse IgG (for control line)

  • Buffers (e.g., borate (B1201080) buffer, PBS)

Procedure:

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Synthesize AuNPs (typically 20-40 nm) using a citrate (B86180) reduction method.

    • Determine the optimal pH for antibody conjugation by adjusting the pH of the AuNP solution and adding the anti-dieldrin antibody.

    • Conjugate the anti-dieldrin antibody to the AuNPs by passive adsorption.

    • Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the AuNP-antibody conjugate in a suitable buffer.

  • Preparation of the Test Strip:

    • Laminate the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto a backing card.

    • On the nitrocellulose membrane, dispense the this compound-BSA conjugate as the test line (T-line) and the goat anti-mouse IgG as the control line (C-line) using a dispenser.

    • Dry the membrane.

    • Impregnate the conjugate pad with the AuNP-antibody conjugate and dry it.

    • Assemble the complete test strip.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., 100 µL) to the sample pad.

    • The liquid will migrate along the strip by capillary action.

    • If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the this compound-BSA conjugate at the T-line.

    • The unbound AuNP-antibody conjugate will be captured at the C-line.

  • Interpretation of Results:

    • Negative: Two colored lines appear (one at the T-line and one at the C-line).

    • Positive: Only one colored line appears (at the C-line). The intensity of the T-line is inversely proportional to the concentration of this compound.

    • Invalid: No C-line appears.

Section 5: Data Presentation and Performance Characteristics

The performance of the developed immunoassays should be thoroughly validated. Key parameters include sensitivity (IC50 and LOD), specificity (cross-reactivity), and accuracy (recovery).

Table 1: Performance Characteristics of this compound Immunoassays
ParameterMonoclonal Antibody ELISA (ic-ELISA)[2]Polyclonal Antibody ELISA (ic-ELISA) (Typical)Lateral Flow Immunoassay (LFIA) (Typical)
Sensitivity (IC50) 2.32 ng/mL1-10 ng/mL5-50 ng/mL (Visual LOD)
Limit of Detection (LOD) 0.38 ng/mL (IC15)0.1-1 ng/mL1-10 ng/mL
Assay Time 2-3 hours2-3 hours5-15 minutes
Instrumentation Microplate readerMicroplate readerNone (visual) or strip reader

Note: Data for polyclonal ELISA and LFIA are typical values for small molecule immunoassays and may vary depending on the specific antibodies and assay conditions.

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for this compound[2]
CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 2.32 100
Endrin2.5591.0
Aldrin10.322.5
Heptachlor-cis-epoxide11.021.1
α-Endosulfan5.6141.4
β-Endosulfan>200<1.2
Endosulfan sulfate>200<1.2
trans-Chlordane>200<1.2
cis-Chlordane>200<1.2
Heptachlor-trans-epoxide>200<1.2

Section 6: Sample Preparation Protocols

Proper sample preparation is crucial to remove interfering substances and extract this compound into a solvent compatible with the immunoassay.

Protocol 6.1: Soil Sample Preparation[2][3]
  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add 10 mL of a methanol-water solution (e.g., 50:50 v/v).[2]

  • Vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleaner samples, the extract can be passed through a graphitic carbon solid-phase extraction (SPE) column to remove matrix effects.[2]

  • Dilute the extract with the assay buffer to a final methanol (B129727) concentration compatible with the immunoassay (e.g., 10%).

Protocol 6.2: Water Sample Preparation[4]
  • For relatively clean water samples (e.g., drinking water), the sample may be directly analyzed after adjusting the pH and ionic strength to match the assay buffer.

  • For more complex water samples (e.g., river water), a solid-phase extraction (SPE) step may be necessary.

  • Pass a known volume of the water sample through a C18 SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound from the cartridge with a small volume of an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the solvent and reconstitute the residue in the assay buffer.

Protocol 6.3: Fruit and Vegetable Sample Preparation[5]
  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-20 g of the homogenized sample into a blender or stomacher bag.

  • Add 50-100 mL of acetone (B3395972) or acetonitrile (B52724) and blend for 3-5 minutes.[3]

  • Filter the extract.

  • Transfer the filtrate to a separatory funnel and add an equal volume of a saturated sodium chloride solution.

  • Partition the this compound into an organic solvent like n-hexane.

  • Collect the organic phase, evaporate it to dryness, and reconstitute the residue in the assay buffer.

Section 7: Visualizations

Diagram 1: General Workflow for Immunoassay Development

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development cluster_3 Validation hapten Hapten Synthesis conjugation Hapten-Protein Conjugation hapten->conjugation immunization Immunization conjugation->immunization screening Screening & Selection immunization->screening purification Antibody Purification screening->purification elisa ELISA Development purification->elisa lfia LFIA Development purification->lfia validation Assay Validation (Sensitivity, Specificity, Accuracy) elisa->validation lfia->validation

Caption: Workflow for developing immunoassays for this compound screening.

Diagram 2: Signaling Pathway of a Competitive ELISA

G cluster_0 Well Surface cluster_1 Sample & Antibody Mix Coating_Antigen This compound-BSA Conjugate Secondary_Ab Enzyme-Labeled Secondary Antibody Coating_Antigen->Secondary_Ab Free_this compound Free this compound (in sample) Primary_Ab Anti-Dieldrin Antibody Free_this compound->Primary_Ab Binds if present Primary_Ab->Coating_Antigen Binds if not bound to free this compound Substrate Substrate Secondary_Ab->Substrate Converts Signal Color Signal (Inversely proportional to this compound conc.) Substrate->Signal

Caption: Competitive ELISA signaling pathway for this compound detection.

Diagram 3: Logical Flow of a Competitive Lateral Flow Immunoassay

G cluster_0 Test Line (T) cluster_1 Control Line (C) start Sample Application conjugate_release Sample rehydrates AuNP-Antibody conjugate start->conjugate_release binding Free this compound (if present) binds to AuNP-Antibody conjugate_release->binding migration Mixture migrates to test & control lines binding->migration test_line AuNP-Antibody binds to immobilized this compound-BSA (if not blocked by free this compound) result_pos Result: Positive (Only C line visible) binding->result_pos No binding at T-line migration->test_line control_line Excess AuNP-Antibody binds to anti-species IgG migration->control_line result_neg Result: Negative (T and C lines visible) test_line->result_neg

Caption: Logical flow of a competitive lateral flow immunoassay.

References

Application Notes and Protocols for In Vitro Dieldrin Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dieldrin is a persistent organochlorine pesticide that, despite being banned in many countries, continues to pose a threat to human health due to its environmental persistence and bioaccumulation in the food chain.[1][2] Epidemiological and experimental studies have linked this compound exposure to an increased risk of neurodegenerative diseases, particularly Parkinson's disease.[1][3] this compound has been detected in postmortem brain tissues of Parkinson's patients, suggesting its potential role in promoting the degeneration of dopaminergic neurons.[1] Understanding the mechanisms of this compound-induced neurotoxicity is crucial for risk assessment and the development of potential therapeutic strategies. In vitro models provide essential tools to investigate these mechanisms in a controlled environment, offering insights into cellular and molecular pathways affected by this toxicant.

This document provides an overview of various in vitro models, a summary of quantitative toxicological data, detailed experimental protocols, and visualizations of key pathways and workflows relevant to the study of this compound neurotoxicity.

Featured In Vitro Models

A range of in vitro models are employed to study this compound's effects on the nervous system, each with unique advantages.

  • Immortalized Cell Lines:

    • PC12 Cells: Derived from a rat pheochromocytoma, these cells are a widely used model for studying dopaminergic neurons. They are sensitive to this compound, exhibiting apoptosis and oxidative stress upon exposure.[4]

    • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[5][6][7] These cells are valuable for studying the neurotoxic effects on human-derived neurons.

    • N27 Cells: A rat mesencephalic cell line that expresses tyrosine hydroxylase, making it another suitable model for dopaminergic neurotoxicity studies.[3][8]

  • Primary Neuronal Cultures:

    • Mesencephalic Cultures: These cultures, prepared from the ventral midbrain of fetal rats or mice, contain dopaminergic neurons and are considered a highly physiologically relevant model.[9] Studies show that this compound is selectively toxic to dopaminergic neurons over other neuronal types like GABAergic neurons in these cultures.[9]

  • Advanced In Vitro Models:

    • Human iPSC-Derived Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into various neural cell types, including neurons and astrocytes, offering a patient-specific and human-relevant platform.[10]

    • 3D BrainSpheres and Organoids: These three-dimensional models, often derived from iPSCs, recapitulate aspects of brain tissue architecture and neural network complexity.[10][11] They are particularly useful for studying developmental neurotoxicity and the effects of chemicals on neural network formation and function.[11]

Mechanisms of this compound Neurotoxicity

Research using these models has elucidated several key mechanisms underlying this compound's neurotoxicity:

  • Oxidative Stress: this compound exposure rapidly induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[4][12][13] This oxidative stress is a critical early event in this compound-induced apoptosis.[4]

  • Mitochondrial Dysfunction: The pesticide causes depolarization of the mitochondrial membrane potential, impairing mitochondrial respiration and energy production.[4][9]

  • Apoptosis: this compound triggers programmed cell death by activating key executioner enzymes like caspase-3.[13] This process is closely linked to the generation of oxidative stress.[4]

  • Dopaminergic System Disruption: this compound is selectively toxic to dopaminergic neurons.[9][14] It can induce the rapid release and subsequent depletion of intracellular dopamine, contributing to the formation of toxic metabolites and ROS.[4]

  • Inhibition of GABAergic Signaling: this compound is known to antagonize the GABA-A receptor, blocking inhibitory neurotransmission which can lead to hyperexcitability.[15][16][17]

  • Proteasome Inhibition: In dopaminergic neuronal cells, this compound can decrease proteasomal activity, leading to the accumulation of proteins like alpha-synuclein, a key pathological hallmark of Parkinson's disease.[3]

Dieldrin_Neurotoxicity_Pathway This compound This compound GABA_Inhibit GABA-A Receptor Antagonism This compound->GABA_Inhibit DA_Release Dopamine Release (Rapid) This compound->DA_Release Proteasome_Inhibit Proteasome Inhibition This compound->Proteasome_Inhibit Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS ROS Generation (Oxidative Stress) DA_Release->ROS aSyn α-Synuclein Aggregation Proteasome_Inhibit->aSyn Mito_Dys->ROS Casp3 Caspase-3 Activation ROS->Casp3 Apoptosis Apoptotic Cell Death aSyn->Apoptosis Casp3->Apoptosis Experimental_Workflow Start Select In Vitro Model (e.g., SH-SY5Y, Primary Neurons) Culture Cell Seeding & Culture Start->Culture Differentiate Neuronal Differentiation (if applicable) Culture->Differentiate Expose This compound Exposure (Dose-Response & Time-Course) Differentiate->Expose Assays Endpoint Assays Expose->Assays Cytotoxicity Cytotoxicity Assay (e.g., CCK-8, LDH) Assays->Cytotoxicity ROS ROS Detection (e.g., DCFDA) Assays->ROS Apoptosis Apoptosis Assay (e.g., Caspase-3) Assays->Apoptosis Function Functional Assay (e.g., MEA, Ca2+ Imaging) Assays->Function Analyze Data Analysis & Interpretation Cytotoxicity->Analyze ROS->Analyze Apoptosis->Analyze Function->Analyze

References

Application of Dieldrin in Developing Genetic Sexing Strains of Insects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of genetic sexing strains (GSS) is a critical component for the successful implementation of the Sterile Insect Technique (SIT) for insect pest management. One established method involves the use of dieldrin, a potent organochlorine insecticide, to selectively eliminate females. This is achieved by creating a transgenic strain where a this compound resistance gene (RdlR) is linked to the male-determining chromosome or locus. Consequently, only males, carrying the resistance gene, survive exposure to this compound, allowing for the large-scale release of sterile males.

These application notes provide a comprehensive overview of the use of this compound in developing and maintaining genetic sexing strains of insects, with a primary focus on the mosquito Aedes albopictus. The provided protocols are based on established research and aim to guide researchers in the safe and effective application of this technology.

Principle of this compound-Based Genetic Sexing

The fundamental principle of this genetic sexing method relies on creating a stable insect line where the this compound resistance gene is inherited only by males. This is typically achieved through radiation-induced chromosomal translocation to link the resistance gene to the Y chromosome or the male-determining locus. When larvae of this strain are treated with a specific concentration of this compound, the susceptible females are killed, while the resistant males survive. This allows for the efficient, large-scale separation of sexes at an early developmental stage.[1][2][3]

GSS_Principle cluster_parents Parental Generation cluster_f1 F1 Generation cluster_selection Post-Selection P1 Resistant Male (RdlR/Y) F1_male Resistant Male (RdlR/Y) P1->F1_male F1_female Susceptible Female (rdlS/X) P1->F1_female P2 Susceptible Female (rdlS/rdlS) P2->F1_male P2->F1_female This compound This compound Treatment F1_male->this compound F1_female->this compound males_survive Males Survive This compound->males_survive females_eliminated Females Eliminated This compound->females_eliminated

Data Presentation

The following tables summarize quantitative data from studies on the optimization of this compound selection for the genetic sexing of Aedes albopictus.

Table 1: Effect of this compound Concentration on Female Elimination and Male Recovery

This compound Concentration (ppm)Female Contamination Rate (%)Male Recovery Rate (%)
0.0145.26~90
0.02Not specified~90
0.04Not specified~90
0.06Decreased significantly from 0.01 ppm~90
0.08Not specifiedNot specified
0.10.54~90
1.0Not specified74.97 (±14.56)

Data sourced from studies on 1-day-old larvae exposed for 16-24 hours.[1][4]

Table 2: Effect of this compound Exposure Time on Male Recovery and Residue Levels

Exposure Time (hours) at 0.08 ppmMale Recovery Rate (%)This compound Residue per Male (pg)
6Not specified8.32 (±0.3)
24Decreased significantlySignificantly higher than 6h

Data sourced from studies on 1-day-old larvae.[1]

Table 3: this compound Residues in Adult Males after Larval Exposure

This compound Concentration (ppm) for 16hThis compound Residue per Male (pg)
0.6≤ 2.33
1.06.66

Data sourced from studies on 1-day-old larvae.[3]

Experimental Protocols

The following are detailed protocols for the application of this compound in the development and maintenance of genetic sexing strains of Aedes albopictus.

Protocol 1: this compound Stock Solution Preparation
  • Objective: To prepare a concentrated stock solution of this compound for serial dilutions.

  • Materials:

    • This compound (analytical grade)

    • Ethanol (B145695) (95-100%)

    • Volumetric flasks

    • Pipettes

    • Magnetic stirrer and stir bar

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a fume hood.

    • Dissolve the this compound in a small volume of ethanol in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with ethanol.

    • Mix thoroughly using a magnetic stirrer.

    • Store the stock solution in a clearly labeled, sealed container at 4°C in a designated chemical storage area.

Protocol 2: Larval Rearing and this compound Selection
  • Objective: To selectively eliminate female larvae from a genetic sexing strain using this compound.

  • Materials:

    • Aedes albopictus GSS eggs

    • Deionized water

    • Larval rearing trays

    • This compound stock solution

    • Pipettes

    • Fine mesh net

    • Larval food (e.g., fish food, yeast extract)

  • Procedure:

    • Hatch the GSS eggs in deionized water.

    • Transfer a known number of 1-day-old larvae (L1 stage) to a rearing tray containing a specific volume of deionized water.[1]

    • From the stock solution, prepare the desired final concentration of this compound in the rearing tray. For example, to achieve a 0.08 ppm concentration, add the appropriate volume of the stock solution to the water in the tray and mix gently.

    • Expose the larvae to the this compound solution for a predetermined duration (e.g., 6 to 24 hours).[1]

    • After the exposure period, carefully pour the contents of the tray through a fine mesh net to collect the surviving larvae.

    • Thoroughly rinse the larvae with fresh, deionized water to remove any residual this compound.

    • Transfer the rinsed larvae to a new rearing tray with clean water and provide larval food.

    • Rear the surviving male larvae to the pupal or adult stage as required for the intended application.

Dieldrin_Selection_Workflow start Start: GSS Eggs hatching Egg Hatching (Deionized Water) start->hatching l1_larvae 1-Day-Old Larvae (L1) hatching->l1_larvae dieldrin_treatment This compound Treatment (e.g., 0.08 ppm for 6-24h) l1_larvae->dieldrin_treatment rinsing Rinsing with Deionized Water dieldrin_treatment->rinsing rearing Rearing of Survivors (Clean Water + Food) rinsing->rearing end End: Male Pupae/Adults rearing->end

Protocol 3: Quality Control and Monitoring
  • Objective: To assess the efficiency of the sex-sorting process and the stability of the genetic sexing strain.

  • Materials:

    • Pupae from the this compound selection process

    • Microscope

    • Petri dishes

    • Emergence cages

  • Procedure:

    • Female Contamination Rate:

      • Collect a random sample of pupae after this compound selection.

      • Under a microscope, identify and count the number of male and female pupae based on morphological differences.

      • Calculate the female contamination rate as: (Number of female pupae / Total number of pupae) x 100. A stable GSS should have a consistently low female contamination rate (e.g., averaging 1%).[1][2]

    • Male Recovery Rate:

      • As a control, rear a batch of larvae from the same cohort without this compound treatment.

      • Count the number of male pupae recovered from both the treated and untreated groups.

      • Calculate the male recovery rate as: (Number of male pupae from treated group / Number of male pupae from untreated group) x 100.

    • Strain Stability:

      • Monitor the female contamination rate and male recovery rate over several generations to ensure the stability of the this compound resistance linkage to the male-determining locus.[1]

Safety Precautions

This compound is a persistent organic pollutant and a potent neurotoxin. All handling of this compound and its solutions must be conducted in a designated, well-ventilated fume hood. Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses, must be worn at all times. All contaminated waste, including pipette tips, containers, and aqueous solutions, must be disposed of as hazardous chemical waste according to institutional and national regulations.

Concluding Remarks

The use of this compound for developing genetic sexing strains of insects has proven to be an effective method for large-scale SIT programs.[1][5] However, concerns regarding the bioaccumulation of this compound and its potential impact on the environment and non-target organisms necessitate careful optimization of treatment protocols to minimize its use.[6][7] Recent studies have demonstrated that it is possible to significantly reduce the concentration and exposure time of this compound while maintaining high sexing efficiency and producing males with undetectable levels of this compound residues.[1][3] This approach enhances the environmental safety and sustainability of SIT programs that rely on this technology. Researchers and professionals in drug development can leverage these principles for the development of novel, targeted pest control strategies.

References

Application Notes and Protocols for Dieldrin Residue Analysis in Agricultural Products using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the multi-residue analysis of pesticides in a wide array of food and agricultural matrices.[1] Developed by Anastassiades et al. in 2003, this method offers a streamlined and efficient alternative to traditional, more laborious extraction techniques.[2] The QuEChERS approach involves a two-step process: an initial extraction and partitioning of the sample with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[2][3] This methodology has been standardized and validated by international bodies such as AOAC International (Method 2007.01) and the European Committee for Standardization (CEN, EN 15662).[2][4][5]

Dieldrin, an organochlorine pesticide, is a persistent organic pollutant that was widely used in agriculture for the control of soil and crop insects.[6] Although its use has been banned in many countries for decades, its persistence in the environment means it can still be detected in soil, water, and agricultural products.[7][8] Due to its potential for bioaccumulation and adverse health effects, including neurotoxicity and potential carcinogenicity, the monitoring of this compound residues in the food supply remains a critical task for ensuring consumer safety.[9][10][11] The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity to humans, while the U.S. Environmental Protection Agency (EPA) has determined it to be a probable human carcinogen.[10]

These application notes provide detailed protocols for the analysis of this compound residues in agricultural products using the QuEChERS method, along with performance data and visual representations of the workflow and a simplified toxicological pathway.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the determination of this compound residues in various agricultural products as reported in scientific literature.

Agricultural ProductFortification Level (mg/kg)Recovery Rate (%)LOD (mg/kg)LOQ (mg/kg)Reference
Fruits and Vegetables0.05 - 0.170.1 - 107.20.01-[12]
Strawberry-84 - 108-< MRL[13]
Avocado---< MRL[13]
Kiwi---< MRL[13]
Radish---< MRL[13]
Soil----[14]
Honey0.0029 - 0.0264.7 - 129.3--[2]
Sunflower Oil-79 - 1050.001 - 0.0110.002 - 0.030[15]

MRL: Maximum Residue Limit

Experimental Protocols

Two of the most commonly employed standardized QuEChERS methods are the AOAC Official Method 2007.01 and the EN 15662 method. Both are suitable for the analysis of this compound in agricultural products.

Protocol 1: AOAC Official Method 2007.01

This method utilizes an acetate (B1210297) buffer system.[2][3][16]

1. Sample Preparation and Homogenization:

  • For samples with high water content (e.g., fruits, vegetables), chop and homogenize the entire sample, using dry ice to prevent degradation of thermally labile compounds if necessary.

  • For dry samples (e.g., cereals, grains), add a calculated amount of water to achieve a total water content of approximately 80-95% before homogenization.

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[17]

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724) to the centrifuge tube.[17]

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of an AOAC extraction salt packet (6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).[17]

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[17]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg of anhydrous magnesium sulfate and 300 mg of primary secondary amine (PSA). For samples with high fat content, C18 may also be included. For pigmented samples, graphitized carbon black (GCB) may be used, though it can reduce the recovery of planar pesticides.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at ≥1500 rcf for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: EN 15662 Method

This method employs a citrate (B86180) buffer system.[5][18][19]

1. Sample Preparation and Homogenization:

  • Follow the same homogenization procedure as described in the AOAC method.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[5]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of an EN extraction salt packet (4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a specified volume of the upper acetonitrile layer to a dSPE tube containing anhydrous magnesium sulfate and PSA (and C18 or GCB if necessary, depending on the matrix). The amounts of sorbents will vary based on the volume of extract being cleaned.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at ≥1500 rcf for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Visualizations

Experimental Workflow

QuEChERS_Workflow QuEChERS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenize Homogenize Agricultural Product Weigh Weigh Homogenized Sample into Centrifuge Tube Homogenize->Weigh AddSolvent Add Acetonitrile (+/- Buffer) and Internal Standard Weigh->AddSolvent Shake1 Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Extraction Salts Shake1->AddSalts Shake2 Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Vortex Vortex (30 sec) Transfer->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Supernatant (Final Extract) Centrifuge2->FinalExtract Analysis Analyze by GC-MS or LC-MS/MS FinalExtract->Analysis

Caption: QuEChERS workflow for this compound residue analysis.

Simplified this compound Signaling Pathway

Dieldrin_Signaling Simplified Toxicological Pathway of this compound cluster_cellular Cellular Interaction cluster_effects Downstream Effects This compound This compound Exposure AndrogenReceptor Androgen Receptor This compound->AndrogenReceptor Binds to EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor Interacts with InhibitAndrogen Inhibition of Androgen Signaling AndrogenReceptor->InhibitAndrogen InduceEstrogen Induction of Estrogen Action EstrogenReceptor->InduceEstrogen EndocrineDisruption Endocrine Disruption InhibitAndrogen->EndocrineDisruption InduceEstrogen->EndocrineDisruption

Caption: this compound's endocrine disrupting signaling pathway.[20]

References

Application Notes & Protocols: Accurate Dieldrin Measurement by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, a persistent organochlorine pesticide, poses significant environmental and health risks due to its toxicity and bioaccumulative nature. Accurate and precise quantification of this compound in various matrices is crucial for environmental monitoring, food safety assessment, and human exposure studies. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the quantitative analysis of organic micropollutants, including this compound. This technique offers high accuracy and precision by correcting for sample matrix effects and variations in analytical procedures.

The principle of IDMS involves the addition of a known amount of a stable, isotopically labeled analog of the target analyte, in this case, ¹³C₁₂-dieldrin, to the sample prior to extraction and analysis. This labeled internal standard behaves chemically and physically identically to the native (unlabeled) this compound throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), highly accurate quantification can be achieved, as the ratio is unaffected by variations in extraction efficiency or injection volume.

These application notes provide a comprehensive overview and a detailed protocol for the accurate measurement of this compound in soil samples using Isotope Dilution Mass Spectrometry.

Key Advantages of IDMS for this compound Analysis

  • High Accuracy and Precision: IDMS minimizes errors associated with sample preparation and matrix effects, leading to more reliable and reproducible results.

  • Correction for Analyte Losses: The isotopic internal standard compensates for any loss of the native analyte during extraction, cleanup, and analysis.

  • Matrix Effect Mitigation: The co-elution of the analyte and its labeled standard ensures that any signal suppression or enhancement in the mass spectrometer affects both compounds equally, thus canceling out the effect.

  • High Specificity: The use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity, minimizing the potential for interferences from other compounds in the sample matrix.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in soil samples using IDMS.

Dieldrin_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample Collection Homogenize Homogenization & Sieving Sample->Homogenize Weigh Weighing Homogenize->Weigh Spike Spiking with ¹³C₁₂-Dieldrin Weigh->Spike Extraction Solvent Extraction (e.g., QuEChERS or UAE) Spike->Extraction Cleanup Extract Cleanup (e.g., dSPE or SPE) Extraction->Cleanup GCMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMS Integration Peak Integration GCMS->Integration Ratio Ratio Calculation (this compound / ¹³C₁₂-Dieldrin) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

IDMS workflow for this compound analysis in soil.

Detailed Experimental Protocol: this compound in Soil by IDMS

This protocol is based on established methods for the analysis of organochlorine pesticides in soil, such as those adapted from the US EPA Method 1699, incorporating a QuEChERS-based extraction for efficiency.[1][2]

Materials and Reagents
  • Solvents: Acetonitrile (B52724), hexane, ethyl acetate (B1210297) (pesticide residue grade or equivalent).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.

  • Standards:

    • Native this compound certified reference material (CRM).

    • ¹³C₁₂-Dieldrin certified reference material (isotopically labeled internal standard).[3]

  • Sample Collection and Storage: Soil samples should be collected in clean glass containers and stored at -20°C until analysis.

Preparation of Standards
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of native this compound and ¹³C₁₂-dieldrin in a suitable solvent (e.g., nonane (B91170) or ethyl acetate).

  • Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of ¹³C₁₂-dieldrin by diluting the stock solution. The concentration should be chosen to be in the mid-range of the expected native this compound concentrations in the samples.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of native this compound and a constant concentration of ¹³C₁₂-dieldrin. A typical calibration range might be 1, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation (QuEChERS Method)[1]
  • Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add a known volume (e.g., 100 µL) of the ¹³C₁₂-dieldrin spiking solution to the soil sample.

  • Hydration: Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 300 mg PSA, and 300 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Transfer a portion of the cleaned extract into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating this compound.

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: An example program is:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • MS/MS Parameters: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The following transitions can be used for this compound and its labeled internal standard. The precursor ion for ¹³C₁₂-dieldrin is shifted by 12 Da due to the ¹³C labeling, and its product ions will also show a corresponding mass shift.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound379.9262.979.020
¹³C₁₂-Dieldrin391.9274.985.020

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both native this compound and ¹³C₁₂-dieldrin.

  • Ratio Calculation: Calculate the ratio of the peak area of the native this compound quantifier ion to the peak area of the ¹³C₁₂-dieldrin quantifier ion for each sample and calibration standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration ratio of this compound to ¹³C₁₂-dieldrin for the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by using the peak area ratio from the sample and the calibration curve. The final concentration in the soil is then calculated by taking into account the initial sample weight and any dilution factors.

Data Presentation: Method Performance

The following table summarizes typical quantitative data for the IDMS analysis of this compound in soil, compiled from representative studies.[1][2][4]

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg[1]
Mean Recovery (%) 95% (at 0.01 mg/kg)
Relative Standard Deviation (RSD) < 10%
Measurement Uncertainty 15-20%

Signaling Pathways and Logical Relationships

The logical relationship in an IDMS experiment is straightforward and ensures accuracy.

IDMS_Logic Analyte Native this compound (Unknown Amount) Extraction Extraction & Cleanup (Potential for Loss) Analyte->Extraction IS ¹³C₁₂-Dieldrin (Known Amount Added) IS->Extraction Sample Sample Matrix Sample->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS Ratio Measured Ratio (this compound / ¹³C₁₂-Dieldrin) GCMS->Ratio Quant Accurate Quantification Ratio->Quant

Logical flow of Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the accurate quantification of this compound in complex matrices such as soil. The use of a stable isotopically labeled internal standard, ¹³C₁₂-dieldrin, effectively compensates for analytical variability, leading to high-quality data. The detailed protocol provided in these application notes serves as a robust starting point for researchers and scientists to implement this advanced analytical method in their laboratories for environmental and food safety applications.

References

Application Notes and Protocols for the Analysis of Dieldrin and its Metabolites in Human Serum and Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieldrin, a persistent organochlorine pesticide, and its precursor aldrin (B1666841), have been widely used in agriculture and for vector control.[1] Although their use has been banned or restricted in many countries, their persistence in the environment leads to continued human exposure.[1] Due to their lipophilic nature, these compounds accumulate in fatty tissues and can be found in biological matrices such as human serum and breast milk.[2][3] Aldrin is readily metabolized in the body to this compound, making this compound the primary biomarker for exposure to both compounds.[1][4] The major metabolite of this compound is 9-hydroxythis compound, which is primarily excreted in the feces.[3] Monitoring the levels of this compound and its metabolites in human serum and milk is crucial for assessing exposure and understanding potential health risks. This document provides detailed protocols for the extraction, cleanup, and analysis of this compound in these matrices using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize quantitative data for this compound and its parent compound aldrin from various studies in human serum and milk.

Table 1: Method Validation Parameters for this compound and Aldrin Analysis in Human Serum by GC-MS [5][6]

ParameterThis compoundAldrin
Limit of Detection (LOD)0.29 ng/mL0.28 ng/mL
Limit of Quantification (LOQ)0.97 ng/mL (calculated as 10x noise)0.93 ng/mL (calculated as 10x noise)
Linearity Range1 - 250 ng/mL1 - 250 ng/mL
Correlation Coefficient (R²)≥ 0.99≥ 0.99
Recovery (at 7.5 ng/mL)62.67%75.20%
Recovery (at 150 ng/mL)88.10%85.60%
Relative Standard Deviation (RSD)< 6.03%< 6.03%

Table 2: Reported Concentrations of this compound and Aldrin in Human Serum and Milk [1][2]

AnalyteMatrixAverage Concentration (ppb or ng/g)Location of Study
This compoundAdipose Tissue0.099Delhi, India
AldrinAdipose Tissue0.048Delhi, India
This compoundBreast Milk0.060Delhi, India
AldrinBreast Milk0.003Delhi, India
This compoundBlood Serum0.002Delhi, India
AldrinBlood Serum0.004Delhi, India
This compoundBreast Milk0.13Delhi, India
AldrinBreast Milk0.40Delhi, India
This compoundMaternal Serum0.09Delhi, India
AldrinMaternal Serum0.17Delhi, India
This compoundCord Serum0.04Delhi, India
AldrinCord Serum0.05Delhi, India

Experimental Protocols

Protocol 1: Analysis of this compound in Human Serum by GC-MS

This protocol is based on a validated method for the determination of aldrin and this compound in human serum.[5]

1. Materials and Reagents

  • Hexane (B92381) (pesticide grade)

  • Methanol (B129727) (high purity)

  • Diethyl ether (high purity)

  • Concentrated sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

  • This compound analytical standard

  • 4,4'-Dichlorobenzophenone (4,4-DBP) as internal standard (IS)

  • Sep-Pak Silica (B1680970) Classic Cartridges

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

2. Sample Preparation and Extraction

  • Pipette 2 mL of human serum into a glass centrifuge tube.

  • Add methanol and a mixture of ethyl ether/hexane to the serum sample for protein precipitation and initial extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 0.5 mL of concentrated sulfuric acid to the residue to denature any remaining proteins and remove interfering lipids.

  • Vortex for 30 seconds.

  • Add 2 mL of hexane and vortex for 1 minute to extract the analytes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a silica Sep-Pak cartridge by washing with 5 mL of hexane.

  • Re-dissolve the dried residue from step 2.13 in a small volume of hexane (e.g., 1 mL).

  • Load the re-dissolved sample onto the conditioned silica cartridge.

  • Wash the cartridge with 5 mL of hexane to remove interferences.

  • Elute the this compound and internal standard with an appropriate solvent mixture (e.g., 5 mL of a hexane:diethyl ether mixture). The exact elution solvent and volume should be optimized in the laboratory.

  • Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Fortify the final extract with the internal standard (4,4-DBP).

  • Inject 1-2 µL of the final extract into the GC-MS system.

  • GC Conditions (example):

    • Column: HP-5MS (30m x 0.25mm, 0.25µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 55°C held for 1.5 min, ramped to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at 280°C/min, held for 1.5 min.

    • Injector Temperature: 250°C

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound and the internal standard.

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound in Human Milk by GC-MS

This protocol is a general guide based on common liquid-liquid extraction techniques for organochlorine pesticides in human milk.[7][8][9]

1. Materials and Reagents

  • Hexane (pesticide grade)

  • Dichloromethane (pesticide grade) or Acetone

  • Formic acid (for sample pre-treatment)

  • Sodium sulfate (anhydrous)

  • This compound analytical standard

  • Internal standard (e.g., PCB-209 or other suitable compound)

  • Glass centrifuge tubes or flasks

  • Ultrasonic bath or Soxhlet apparatus

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

2. Sample Preparation and Extraction

  • Thaw the frozen human milk sample at room temperature.

  • Homogenize the sample by gentle inversion.

  • Place 5-10 mL of the milk sample into a glass flask or tube.

  • Add 2 mL of formic acid to denature proteins and release lipids.

  • Add 30 mL of a dichloromethane:hexane (2:1, v/v) or hexane:acetone (2:1, v/v) mixture.

  • Extract the sample using one of the following methods:

    • Ultrasonication: Place the flask in an ultrasonic bath for 15-30 minutes.

    • Soxhlet Extraction: For larger sample volumes and more exhaustive extraction, a Soxhlet apparatus can be used with hexane for several hours.[10]

  • Separate the organic layer from the aqueous/solid phase. If using ultrasonication, centrifugation at 3000 rpm for 10 minutes will aid in phase separation.

  • Repeat the extraction of the aqueous/solid phase with a fresh portion of the solvent mixture.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

3. Cleanup (if necessary)

  • For milk samples with high-fat content, a cleanup step may be required. This can be achieved using Solid-Phase Extraction (SPE) with Florisil or alumina (B75360) cartridges, similar to the procedure described for serum (Protocol 1, Section 3). The choice of sorbent and elution solvents should be optimized for the specific matrix and analytes.

4. GC-MS Analysis

  • Follow the GC-MS analysis and quantification steps as outlined in Protocol 1, sections 4 and 5. The GC oven temperature program and SIM ions may need to be adjusted based on the specific instrument and the inclusion of other analytes.

Visualizations

experimental_workflow cluster_serum Protocol 1: Human Serum Analysis cluster_milk Protocol 2: Human Milk Analysis serum_sample 2 mL Human Serum add_solvents_serum Add Methanol & Ethyl Ether/Hexane serum_sample->add_solvents_serum vortex_centrifuge_serum Vortex & Centrifuge add_solvents_serum->vortex_centrifuge_serum collect_organic_serum Collect Organic Phase vortex_centrifuge_serum->collect_organic_serum evaporate_serum1 Evaporate to Dryness collect_organic_serum->evaporate_serum1 acid_treatment Add H₂SO₄, Vortex evaporate_serum1->acid_treatment hexane_extraction Extract with Hexane acid_treatment->hexane_extraction dry_evaporate_serum Dry & Evaporate hexane_extraction->dry_evaporate_serum spe_cleanup_serum SPE Cleanup (Silica) dry_evaporate_serum->spe_cleanup_serum gcms_analysis_serum GC-MS Analysis spe_cleanup_serum->gcms_analysis_serum milk_sample 5-10 mL Human Milk add_acid_milk Add Formic Acid milk_sample->add_acid_milk add_solvents_milk Add Dichloromethane/Hexane add_acid_milk->add_solvents_milk extraction_milk Extraction (Ultrasonication or Soxhlet) add_solvents_milk->extraction_milk collect_organic_milk Collect & Combine Organic Phases extraction_milk->collect_organic_milk dry_concentrate_milk Dry & Concentrate collect_organic_milk->dry_concentrate_milk cleanup_milk Optional Cleanup (SPE) dry_concentrate_milk->cleanup_milk gcms_analysis_milk GC-MS Analysis cleanup_milk->gcms_analysis_milk

Caption: Experimental workflows for the analysis of this compound in human serum and milk.

aldrin_metabolism Aldrin Aldrin This compound This compound (Primary Biomarker) Aldrin->this compound Metabolism (in vivo) Metabolites Metabolites (e.g., 9-hydroxythis compound) This compound->Metabolites Further Metabolism Excretion Excretion (Feces and Urine) Metabolites->Excretion

Caption: Simplified metabolic pathway of aldrin to this compound and its subsequent excretion.

References

Troubleshooting & Optimization

Overcoming matrix interference in dieldrin analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix interference in the analysis of dieldrin by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a problem in this compound analysis?

A1: Matrix interference occurs when co-extracted compounds from the sample matrix (e.g., soil, water, food) interfere with the detection and quantification of the target analyte, this compound. These interferences can lead to signal suppression or enhancement, causing inaccurate results.[1][2] In GC-MS analysis, matrix components can contaminate the GC inlet and column, leading to peak tailing, changes in retention time, and reduced instrument sensitivity over time.[3]

Q2: What are the most common sample preparation techniques to reduce matrix interference for this compound analysis?

A2: Several techniques are employed to clean up sample extracts before GC-MS analysis. The most common include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food and agricultural samples.[4][5] It involves an extraction step with a solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

  • Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties.[6] SPE cartridges with different sorbents can selectively retain interferences while allowing this compound to pass through, or vice-versa.[7][8]

  • Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size.[9][10] It is particularly effective for removing large molecules like lipids, proteins, and polymers from the sample extract, which are common interferences in fatty matrices.[11][12]

Q3: Can I inject my crude extract directly into the GC-MS to save time?

A3: While it may seem time-saving, injecting crude extracts is not recommended. Complex sample matrices can introduce a wide range of co-extractives into the GC-MS system.[13] This can lead to rapid contamination of the GC inlet, column, and MS ion source, resulting in poor chromatographic performance, loss of sensitivity, and increased instrument maintenance.[3][14] Proper sample cleanup is crucial for obtaining reliable and reproducible results in the long run.[2]

Q4: How can I compensate for matrix effects if my cleanup procedure is not perfect?

A4: Even with cleanup, some matrix effects may persist. To compensate for these, the following approaches are recommended:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[1][15] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

  • Use of an Internal Standard: An internal standard is a compound with similar chemical properties to this compound but is not present in the sample. It is added to all samples, blanks, and calibration standards at a known concentration. By monitoring the ratio of the this compound peak area to the internal standard peak area, variations due to matrix effects can be minimized.

  • Analyte Protectants: Adding analyte protectants to the sample extract before GC injection can help to minimize the degradation of target analytes in the hot injector and improve signal response.[15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Perform inlet maintenance: replace the liner and septum. Trim the first few centimeters of the GC column.[3]
Matrix components co-eluting with this compound Improve sample cleanup: Use a more effective SPE sorbent or add a GPC step for fatty matrices.[11][12]
Incorrect injection parameters Optimize injection temperature and flow rates.
Issue 2: Low or Inconsistent this compound Recovery
Possible Cause Troubleshooting Step
Loss of analyte during sample preparation Review the sample preparation protocol. Ensure correct pH and solvent volumes are used. For SPE, check for breakthrough by analyzing the wash and elution fractions. For QuEChERS, ensure proper phase separation.
Matrix suppression of the this compound signal Implement matrix-matched calibration to compensate for the signal suppression.[1][15] Enhance the cleanup procedure to remove more interfering compounds.[14]
Degradation of this compound Ensure all glassware is clean and deactivated. Use analyte protectants.[15] Check for active sites in the GC system.
Issue 3: High Background Noise or Extra Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Insufficient sample cleanup The sample extract is not clean enough. Re-evaluate the cleanup method. Consider using a multi-step cleanup approach (e.g., SPE followed by GPC).
Contamination from solvents or reagents Run a solvent blank to check for contamination. Use high-purity solvents and reagents.
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injection port if necessary.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[5]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a 2 mL dSPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). For fatty matrices, consider adding graphitized carbon black (GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be injected directly into the GC-MS or undergo a solvent exchange if necessary.

Protocol 2: GC-MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

Parameter Setting
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min[5]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity
This compound Quantifier Ion m/z 263
This compound Qualifier Ions m/z 279, 79

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for Pesticide Analysis
Technique Principle Effective For Removing Advantages Limitations
QuEChERS Liquid-liquid partitioning followed by dSPEWide range of interferences (sugars, organic acids, some lipids)[16]Fast, easy, low solvent consumption[5]May not be sufficient for very complex or fatty matrices[14]
SPE Adsorption, partition, ion-exchangeSpecific classes of interferences based on sorbent choice[6][7]High selectivity, can be automated[17]Method development can be time-consuming, potential for analyte loss
GPC Size exclusionHigh molecular weight compounds (lipids, proteins, polymers)[9][10][11][12]Effective for fatty matrices, non-destructive[9]Requires specialized equipment, can be slower than other methods

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cleanup Cleanup Options Sample Sample (e.g., food, soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup Step Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS SPE SPE Cleanup->SPE Option 1 GPC GPC Cleanup->GPC Option 2 dSPE dSPE Cleanup->dSPE Option 3 Data Data Processing GCMS->Data Result Final Result Data->Result

Caption: General workflow for this compound analysis from sample preparation to final result.

troubleshooting_logic start Problem Encountered (e.g., Low Recovery) check_prep Review Sample Preparation Protocol start->check_prep check_cal Evaluate Calibration Strategy check_prep->check_cal No Issue Found action_prep Optimize Cleanup Step (e.g., change SPE sorbent) check_prep->action_prep Protocol Issue check_inst Check Instrument Performance check_cal->check_inst No Issue Found action_cal Implement Matrix-Matched Calibration check_cal->action_cal Matrix Effects Suspected action_inst Perform GC-MS Maintenance check_inst->action_inst Poor Peak Shape or Sensitivity end_node Problem Resolved action_prep->end_node action_cal->end_node action_inst->end_node

Caption: Logical troubleshooting flow for common issues in this compound analysis.

References

Technical Support Center: Dieldrin Extraction from Aged Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dieldrin from aged soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from aged soil samples, offering potential causes and solutions.

Q1: Why am I experiencing low recovery of this compound from my aged soil samples?

Low recovery of this compound from aged soil is a common challenge due to its strong binding to soil particles over time. Several factors could be contributing to this issue:

  • Strong Adsorption: this compound, a persistent organochlorine pesticide, tends to bind strongly to soil organic matter and clay particles. This binding intensifies with aging, making extraction more difficult.[1][2]

  • Inefficient Extraction Method: The chosen extraction method may not be vigorous enough to overcome the strong analyte-matrix interactions in aged soil.

  • Inappropriate Solvent Selection: The solvent system used may not have the optimal polarity and solvating power to efficiently desorb this compound from the soil matrix.

  • Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized for the specific soil type and age of contamination.

Solutions:

  • Method Optimization: Consider switching to a more robust extraction technique. Methods like Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) often provide higher recoveries for persistent organic pollutants in aged soils compared to traditional methods like Soxhlet or sonication.[3][4][5]

  • Solvent System Adjustment: A mixture of polar and non-polar solvents can be more effective. For instance, a combination of acetone (B3395972) and hexane (B92381) is commonly used and has shown good results.[6][7] For ultrasonic extraction, a mixture of petroleum ether and acetone (1:1 v/v) has also been shown to be effective.[7]

  • Parameter Optimization: Increase the extraction time or temperature within the recommended limits for your chosen method. For ASE, optimizing the temperature is crucial, with studies showing increased recovery up to 130-140°C.[5]

  • Sample Pre-treatment: Grinding the soil sample to a finer mesh size can increase the surface area available for solvent interaction.[4] For wet samples, mixing with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663) is recommended.[8][9]

Q2: I am observing significant matrix effects in my analytical results. How can I mitigate this?

Matrix effects arise from co-extracted compounds that can interfere with the detection of this compound, leading to inaccurate quantification.[10][11][12]

Solutions:

  • Sample Cleanup: Incorporate a cleanup step after extraction. Common techniques include using Florisil or silica (B1680970) gel columns to remove interfering substances.[13][14]

  • Selective Extraction: Techniques like Selective Pressurized Liquid Extraction (SPLE) can be optimized to be more selective for the target analyte, reducing the co-extraction of interfering compounds.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[10]

  • Analytical Technique: The use of gas chromatography with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and sensitivity compared to gas chromatography with an electron capture detector (GC-ECD), reducing the impact of matrix interferences.[10]

Q3: My this compound recoveries are inconsistent between replicate samples. What could be the cause?

Inconsistent recoveries can stem from sample heterogeneity or variations in the extraction procedure.

Solutions:

  • Sample Homogenization: Ensure that the soil sample is thoroughly homogenized before taking aliquots for extraction. This is particularly important for field-collected samples which can be heterogeneous.[8]

  • Standardized Procedure: Adhere strictly to the validated experimental protocol for every sample. Any variation in parameters like solvent volume, extraction time, or temperature can lead to inconsistent results.

  • Internal Standard: Use an internal standard, such as a ¹³C-labeled this compound, and spike it into the sample before extraction. This can help to correct for losses during sample preparation and analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound from aged soil?

Several methods can be used, each with its own advantages and disadvantages. The effectiveness can depend on the soil type and the specific experimental conditions.

  • Microwave-Assisted Extraction (MAE): Another rapid and efficient method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. It generally requires less solvent than traditional methods.[3][6][16]

  • Soxhlet Extraction: A classic and exhaustive extraction method. While it can be effective, it is time-consuming (often requiring 18-24 hours) and uses large volumes of solvent.[3][8]

  • Ultrasonic Extraction (USE): Uses high-frequency sound waves to agitate the sample and solvent, facilitating extraction. It is generally faster than Soxhlet but may be less efficient for strongly bound residues in aged soils compared to ASE or MAE.[1][7]

Q2: What is a good starting solvent system for this compound extraction?

A mixture of a non-polar solvent and a polar solvent is generally recommended. A common and effective combination is acetone/hexane (1:1, v/v) .[6][16] Other effective mixtures include hexane-isopropanol and benzene-methanol.[1] For ultrasonic extraction, a mixture of petroleum ether/acetone (1:1, v/v) has been shown to yield high recoveries.[7]

Q3: How does soil type affect this compound extraction efficiency?

Soil composition plays a significant role. Soils with high organic matter and clay content tend to bind this compound more strongly, making extraction more challenging.[2] The extraction efficiency of a particular method can be matrix-dependent, meaning a method that works well for one soil type may need optimization for another.[2]

Q4: Is a cleanup step always necessary after extraction?

For aged soil samples, a cleanup step is highly recommended. Co-extracted organic matter and other interfering substances can significantly impact the accuracy of the analysis.[8][11] Cleanup procedures help to isolate the analyte of interest and improve the quality of the analytical data.

Data Presentation

The following tables summarize quantitative data on the efficiency of different extraction methods for this compound from soil.

Table 1: Comparison of this compound Recovery Rates by Different Extraction Methods

Extraction MethodSolvent SystemSoil TypeAging TimeRecovery (%)Reference
Ultrasonic ExtractionBenzene-MethanolSandy Loam2 months~85[1]
Soxhlet ExtractionMethylene ChlorideN/AN/A81-102[10]
Microwave-Assisted ExtractionAcetone:Hexane (3:2)Spiked SoilN/A98.00 ± 2.25[6]
Accelerated Solvent ExtractionDichloromethane-Acetone (1:1)Various>2 weeksGenerally better than Soxhlet[5]
Ultrasonic ExtractionPetroleum ether/acetone (1/1 v/v)Fortified SoilN/A>88[7]

Table 2: Optimized Parameters for Selected Extraction Methods

MethodParameterOptimized ValueReference
Microwave-Assisted ExtractionSolventAcetone:Hexane (3:2)[6]
Temperature120°C[6]
Time20 min[6]
Pressure80 psi[6]
Accelerated Solvent ExtractionSolventDichloromethane-Acetone (1:1)[5]
Temperature100-130°C[5]
Pressure>1500 psi[5]
Static Time≥5 min[5]
Ultrasonic ExtractionSolventPetroleum ether/acetone (1/1 v/v)[7]
Sonication Time20 min (x2)[7]
Frequency45 kHz[17]
Temperature50°C (for total this compound)[17]

Experimental Protocols

1. Soxhlet Extraction (General Protocol based on EPA Method 3540C/3541)

  • Sample Preparation: Air-dry the soil sample and grind it to pass through a 1 mm sieve. For samples with high moisture content, mix with an equal amount of anhydrous sodium sulfate.

  • Thimble Loading: Place approximately 10 g of the prepared soil sample into an extraction thimble.

  • Apparatus Setup: Place the thimble into a clean Soxhlet extractor. Add 300 mL of an appropriate solvent mixture (e.g., acetone/hexane 1:1) and a few boiling chips to a round-bottom flask and connect it to the extractor and a condenser.

  • Extraction: Heat the flask to ensure a steady reflux of the solvent. Extract the sample for 18-24 hours, with a cycle rate of 4-6 cycles per hour.[8]

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (e.g., 5-10 mL) using a rotary evaporator.

  • Cleanup: Proceed with a suitable cleanup procedure, such as column chromatography with Florisil or silica gel.

  • Analysis: Analyze the cleaned extract using GC-MS or GC-ECD.

2. Microwave-Assisted Extraction (MAE) (General Protocol based on EPA Method 3546)

  • Sample Preparation: Weigh 5 g of homogenized soil into a microwave extraction vessel. If spiking, add the spiking solution at this stage. Add a drying agent like anhydrous sodium sulfate for wet samples.[18]

  • Solvent Addition: Add 25-30 mL of the extraction solvent (e.g., acetone/hexane 1:1) to the vessel.[16][18]

  • Extraction: Seal the vessel and place it in the microwave extractor. Ramp the temperature to 115-120°C and hold for 10-20 minutes.[6]

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove soil particles.

  • Concentration and Cleanup: Concentrate the extract and perform a cleanup step as described for the Soxhlet method.

  • Analysis: Analyze the final extract.

3. Accelerated Solvent Extraction (ASE) (General Protocol based on EPA Method 3545A)

  • Cell Preparation: Place a cellulose (B213188) filter at the bottom of an 11 mL extraction cell.

  • Sample Loading: Mix approximately 10 g of the soil sample with a dispersant/drying agent (e.g., diatomaceous earth) and load it into the extraction cell.

  • Extraction Parameters: Set the extraction parameters on the ASE system. Typical conditions include:

    • Solvent: Acetone/Hexane (1:1) or Dichloromethane/Acetone (1:1)

    • Temperature: 100-130°C[5]

    • Pressure: 1500 psi[9]

    • Static time: 5-10 minutes[5]

    • Number of cycles: 1-2

  • Extraction: Run the automated extraction process. The extract will be collected in a vial.

  • Drying and Concentration: Pass the extract through anhydrous sodium sulfate to remove any residual water. Concentrate the extract as needed.

  • Cleanup and Analysis: Perform cleanup and subsequent analysis as with the other methods.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Aged Soil Sample Homogenize Homogenize & Sieve Sample->Homogenize Dry Mix with Drying Agent (if wet) Homogenize->Dry Extraction Extraction (ASE, MAE, Soxhlet, or USE) Dry->Extraction Concentrate Concentrate Extract Extraction->Concentrate Cleanup Cleanup (e.g., Florisil Column) Concentrate->Cleanup Analysis GC-MS / GC-ECD Analysis Cleanup->Analysis Result Data Analysis & Reporting Analysis->Result

Caption: Experimental workflow for this compound extraction from aged soil.

Troubleshooting_Guide cluster_method Extraction Method cluster_solvent Solvent System cluster_matrix Matrix Effects cluster_homogeneity Sample Homogeneity Start Low this compound Recovery? CheckMethod Is the extraction method vigorous enough? Start->CheckMethod OptimizeMethod Consider MAE or ASE. Increase time/temperature. CheckMethod->OptimizeMethod No CheckSolvent Is the solvent system optimal? CheckMethod->CheckSolvent Yes End Re-analyze Sample OptimizeMethod->End OptimizeSolvent Use a mixed polarity solvent (e.g., Acetone/Hexane). CheckSolvent->OptimizeSolvent No CheckMatrix Are matrix effects suspected? CheckSolvent->CheckMatrix Yes OptimizeSolvent->End ImplementCleanup Implement a cleanup step (e.g., Florisil). Use matrix-matched standards. CheckMatrix->ImplementCleanup Yes CheckHomogeneity Is the sample fully homogenized? CheckMatrix->CheckHomogeneity No ImplementCleanup->End HomogenizeSample Thoroughly mix and grind the sample before subsampling. CheckHomogeneity->HomogenizeSample No CheckHomogeneity->End Yes HomogenizeSample->End

Caption: Troubleshooting decision tree for low this compound recovery.

References

Troubleshooting Poor Peak Shape for Dieldrin in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with poor peak shape for dieldrin in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, a persistent organochlorine pesticide, can manifest as peak tailing, fronting, or splitting. These issues can compromise the accuracy and precision of quantification. The primary causes often relate to interactions between the analyte and the GC system, or suboptimal chromatographic conditions. Common culprits include:

  • Active Sites in the GC System: this compound is susceptible to interaction with active sites, such as exposed silanols in the inlet liner, glass wool, or the column itself. This can lead to peak tailing.[1][2]

  • Contamination: Residues from previous injections or sample matrix components can accumulate in the inlet liner or at the head of the column, causing peak distortion.[1][3][4]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes or turbulence in the carrier gas flow path, resulting in peak tailing or splitting.[3][5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to a general loss of performance and poor peak shapes.

  • Inappropriate GC Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can all negatively impact peak shape.[6]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[7][8]

Q2: My this compound peak is tailing. What should I do?

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.

Troubleshooting Flowchart for this compound Peak Tailing

G start This compound Peak Tailing Observed check_liner Inspect and Clean/Replace Inlet Liner start->check_liner check_column_installation Verify Column Installation (Proper Cut and Depth) check_liner->check_column_installation If tailing persists trim_column Trim 10-20 cm from the Front of the Column check_column_installation->trim_column If tailing persists condition_column Condition the GC Column trim_column->condition_column If tailing persists optimize_method Optimize GC Method Parameters (e.g., Inlet Temperature) condition_column->optimize_method If tailing persists end Symmetrical Peak Shape Restored optimize_method->end Resolution

Caption: A logical workflow for troubleshooting this compound peak tailing in GC.

Detailed Steps:

  • Inlet Liner Maintenance: The inlet liner is a common source of activity.[2]

    • Action: Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues, but the wool itself can be a source of activity. Ensure any glass wool used is also deactivated.

    • Protocol: See "Experimental Protocols" section for a detailed guide on replacing the inlet liner.

  • Column Installation: Improper column installation can create unswept volumes.[3]

    • Action: Re-install the column, ensuring a clean, square cut at the column end and the correct insertion depth into the inlet as specified by the instrument manufacturer.

    • Protocol: See "Experimental Protocols" for a guide to proper column cutting and installation.

  • Column Contamination: The front of the column can accumulate non-volatile matrix components.

    • Action: Trim 10-20 cm from the inlet end of the column.[5] This will remove the most contaminated section. Remember to update the column length in your instrument software.

  • Column Conditioning: Ensure the column is properly conditioned to remove any residual impurities and ensure a stable baseline.

    • Protocol: Follow the manufacturer's instructions for column conditioning. A general protocol is provided in the "Experimental Protocols" section.

Q3: My this compound peak is fronting. How can I fix this?

Peak fronting, where the peak is sloped on the leading edge, is often a sign of column overload.[7][8]

Troubleshooting Steps for this compound Peak Fronting

G start This compound Peak Fronting Observed dilute_sample Dilute the Sample start->dilute_sample reduce_injection_volume Reduce Injection Volume dilute_sample->reduce_injection_volume If fronting persists check_solvent Check for Solvent Mismatch reduce_injection_volume->check_solvent If fronting persists end Symmetrical Peak Shape Restored check_solvent->end Resolution

Caption: A workflow to address this compound peak fronting.

Detailed Steps:

  • Reduce Sample Concentration:

    • Action: Dilute your sample and re-inject. If the peak shape improves, the original sample was likely too concentrated.

  • Decrease Injection Volume:

    • Action: Reduce the volume of sample injected onto the column.[8]

  • Check for Solvent Mismatch:

    • Action: Incompatibility between the sample solvent and the stationary phase can sometimes cause fronting. Ensure the solvent is appropriate for the column phase.[8]

Q4: I am seeing split peaks for this compound. What is the cause?

Split peaks can be caused by injection problems, improper column installation, or issues with the sample solvent.[9][10]

Troubleshooting Steps for this compound Split Peaks

G start This compound Peak Splitting Observed check_column_installation Verify Column Installation start->check_column_installation check_injection_technique Review Injection Technique and Parameters check_column_installation->check_injection_technique If splitting persists check_liner Inspect Inlet Liner check_injection_technique->check_liner If splitting persists check_solvent_effects Investigate Solvent Effects check_liner->check_solvent_effects If splitting persists end Single, Sharp Peak Restored check_solvent_effects->end Resolution

Caption: A guide to troubleshooting split peaks for this compound.

Detailed Steps:

  • Column Installation:

    • Action: As with peak tailing, ensure the column is cut cleanly and installed at the correct depth.[11]

  • Injection Technique:

    • Action: If using manual injection, ensure a smooth and rapid injection. For autosamplers, check the injection speed. A slow injection can sometimes lead to peak splitting.[10] Using a liner with glass wool can sometimes help to ensure a homogeneous vaporization of the sample.[9]

  • Inlet Liner:

    • Action: A cracked or contaminated liner can cause peak splitting. Replace the liner.

  • Solvent Effects:

    • Action: If using a splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing. A mismatch in polarity between the solvent and the stationary phase can also cause splitting.[5][9]

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended SettingPotential Impact on Peak Shape
Inlet Temperature 230-250°C[12]Too low can cause slow vaporization and peak broadening; too high can cause degradation.
Carrier Gas Helium-
Flow Rate Adjusted so that aldrin (B1666841) elutes in approximately 10 minutes[12][13]Incorrect flow can lead to broadened peaks.[6]
Oven Program Example: Hold at 80°C for 2 min, ramp to 190°C at 30°C/min, then to 250°C at 3.6°C/min, hold for 8 min.[12][13]A poorly optimized temperature program can lead to co-elution or broad peaks.
Column Type e.g., 14% cyanopropylphenyl-methyl silicone coated capillary column (0.25 mm ID, 10-30 m length, 0.25 µm film thickness)[12][13]An inappropriate or degraded column will result in poor peak shape.

Experimental Protocols

Protocol 1: Inlet Liner Replacement

  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50°C) and turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Remove the Old Liner: Carefully remove the old liner using liner removal tongs. Note its orientation (e.g., if it contains glass wool).

  • Install the New Liner: Place a new, deactivated liner into the inlet in the same orientation as the old one.

  • Replace the O-ring and Septum: It is good practice to replace the O-ring and septum at the same time as the liner.

  • Reassemble and Leak Check: Screw the septum nut back on (do not overtighten). Restore the carrier gas flow and heat the inlet to the setpoint temperature. Perform a leak check.

Protocol 2: GC Column Cutting and Installation

  • Prepare the Column: Wearing gloves, wipe the end of the column with a lint-free cloth dampened with methanol.

  • Score the Tubing: Use a ceramic scoring wafer or a diamond-tipped pen to make a light, single score on the fused silica (B1680970) tubing.

  • Break the Tubing: Gently flick the tubing on the opposite side of the score to create a clean, square break.

  • Inspect the Cut: Examine the cut end with a magnifying glass to ensure it is clean and at a right angle to the column wall.[4] A poor cut can cause peak tailing.[3]

  • Install Ferrule and Nut: Slide the appropriate nut and ferrule onto the column.

  • Install in the Inlet: Insert the column into the inlet to the depth specified by the instrument manufacturer. Tighten the nut according to the manufacturer's instructions.

  • Install in the Detector: Repeat the process for the detector end of the column.

Protocol 3: GC Column Conditioning

  • Purge the Column: With the detector end of the column disconnected, purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen from the column.

  • Set Conditioning Temperature: Set the oven temperature to the maximum isothermal temperature recommended by the column manufacturer (or 20-30°C above the maximum temperature of your analytical method, without exceeding the column's maximum temperature).

  • Conditioning Time: Hold at this temperature for 1-2 hours, or until the baseline is stable.

  • Cool Down and Connect: Cool the oven and connect the column to the detector.

  • Equilibrate: Run your analytical method without an injection to ensure a stable baseline.

References

Addressing challenges in analyzing trace levels of dieldrin in water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace levels of dieldrin in water. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of trace levels of this compound in water samples.

Question (Issue) Possible Causes Recommended Solutions
Low or No this compound Peak Detected 1. Inefficient Extraction: this compound may not be effectively partitioning from the water sample to the extraction solvent or sorbent. 2. Analyte Degradation: this compound can degrade in the GC inlet, especially if the system is not inert.[1] 3. Instrument Sensitivity: The concentration of this compound may be below the instrument's limit of detection.1. Optimize Extraction: For Solid-Phase Extraction (SPE), ensure the C18 cartridge is properly conditioned and not allowed to dry out.[2] For Liquid-Liquid Extraction (LLE), ensure vigorous shaking and adequate phase separation. 2. Use an Inert Flow Path: Employ deactivated liners and columns to prevent analyte breakdown.[1] 3. Concentrate the Extract: Evaporate the final extract to a smaller volume (e.g., 1 mL) to increase the analyte concentration.[3][4]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in GC System: The GC liner, column, or detector may have active sites that interact with this compound.[1] 2. Co-eluting Interferences: Matrix components can interfere with the peak shape.1. System Maintenance: Replace the GC liner and trim the front end of the analytical column. 2. Cleanup: Incorporate a cleanup step after extraction, such as passing the extract through a Florisil or silica (B1680970) gel cartridge, to remove interfering compounds.
Inconsistent or Low Recovery 1. Matrix Effects: Co-extracted matrix components can enhance or suppress the instrument's response to this compound.[5][6][7] 2. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound completely. 3. Sample pH: The pH of the water sample can influence extraction efficiency.1. Use Matrix-Matched Standards: Prepare calibration standards in a blank water extract that has undergone the same extraction procedure as the samples.[6] 2. Optimize Elution: Test different elution solvents or increase the elution volume. A mixture of acetone (B3395972) and n-hexane can be effective.[4] 3. Adjust pH: Acidifying the water sample to pH < 2 can improve the recovery of some pesticides.[4]
High Background Noise in Chromatogram 1. Contaminated Solvents or Reagents: Solvents, reagents, or glassware may contain impurities. 2. Sample Matrix Complexity: The water sample itself may contain a high level of organic material.1. Use High-Purity Reagents: Use pesticide-residue grade solvents and thoroughly clean all glassware.[8] Run a solvent blank to check for contamination.[8] 2. Enhance Cleanup: Employ additional cleanup steps, such as Gel Permeation Chromatography (GPC) for samples with high lipid content.[8]

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for trace level this compound analysis in water? Gas Chromatography (GC) coupled with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) is the most prevalent technique.[2][9] GC-MS is often preferred for its higher selectivity and confirmatory capabilities, especially when operating in Selected Ion Monitoring (SIM) mode.[1][10]

2. What are typical limits of detection (LOD) and quantification (LOQ) for this compound in water? LODs and LOQs can vary depending on the specific instrumentation and method. However, with modern GC-MS systems, LODs in the range of 0.02 to 0.29 µg/L (ppb) and LOQs from 0.03 ng/mL have been reported.[11][12][13] The World Health Organization has set a guideline value of 0.03 µg/L for this compound in drinking water.[14][15]

3. What is the purpose of using an internal standard? An internal standard (IS) is a compound added to the sample before extraction at a known concentration. It helps to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification. A compound like 4,4'-Dichlorobenzophenone (4,4-DBP) can be used as an internal standard for this compound analysis.[11][12]

4. How can I minimize matrix effects in my analysis? Matrix effects, where components of the sample interfere with the analysis, are a common challenge.[6][7][16] To mitigate these effects, you can:

  • Use matrix-matched calibration curves: This involves preparing your standards in a blank matrix that is similar to your samples.[6]

  • Perform a thorough sample cleanup: This removes interfering compounds before analysis.

  • Use an isotopically labeled internal standard: This is a highly effective but more expensive option.

5. What type of SPE cartridge is recommended for this compound extraction from water? Octadecyl (C18)-bonded silica cartridges are commonly used and have shown good recoveries for organochlorine pesticides like this compound.[3][17] Polymeric sorbents such as Oasis® HLB have also been used successfully.[13]

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis using GC-based methods.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.29 ng/mLSerumGC-MS[11][12]
Limit of Quantification (LOQ) 0.02 µg L-1Drinking WaterGC-MS/MS[13]
Recovery >80%Reagent WaterSPE-GC[17]
Recovery 70 - 117.3%Drinking WaterSPE-GC-MS/MS[13]
Relative Standard Deviation (RSD) < 6.03%SerumGC-MS[11][12]
Linear Range 1 - 250 ng/mLSerumGC-MS[11][12]

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline for extracting this compound from water samples using a C18 SPE cartridge.

  • Sample Preparation:

    • Adjust a 1 L water sample to a pH < 2 using 6 N HCl or H2SO4.[4]

    • If required, add an internal standard and surrogate spiking solutions to the sample and mix well.[4]

    • Add 5 mL of methanol (B129727) to the sample and mix.[4]

  • Cartridge Conditioning:

    • Condition a 1 g C18 SPE cartridge by passing 10 mL of methylene (B1212753) chloride, followed by 10 mL of methanol.[3][4]

    • Equilibrate the cartridge by passing 20 mL of reagent water, ensuring a layer of water remains on top of the sorbent.[4] Do not let the cartridge dry out.[2]

  • Sample Loading:

    • Load the prepared water sample onto the cartridge at a flow rate of approximately 30 mL/min.[4]

  • Cartridge Drying:

    • After loading, dry the cartridge under a full vacuum for 10 minutes to remove excess water.[4]

  • Elution:

    • Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the cartridge.[4] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into a collection vial.[4]

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[4]

  • Concentration:

    • Evaporate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.[3][4] The sample is now ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical GC-MS parameters for this compound analysis.

  • GC System: Agilent 7890A or equivalent.

  • Column: A silicate (B1173343) glass capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) coated with methyl silicone is suitable.[9]

  • Inlet Temperature: 230°C.[9]

  • Carrier Gas: Helium.[9]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase by 25°C/minute to 175°C.

    • Ramp 2: Increase by 10°C/minute to 300°C, hold for 5 minutes.[9]

  • MS System: Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ion for this compound: m/z 263.[10]

  • Confirmation Ions for this compound: m/z 237, m/z 345.[10]

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1L Water Sample adjust_ph Adjust pH < 2 sample->adjust_ph add_is Add Internal Standard adjust_ph->add_is condition Condition C18 Cartridge add_is->condition load Load Sample condition->load dry Dry Cartridge load->dry elute Elute with Acetone/Hexane dry->elute concentrate Concentrate Eluate to 1mL elute->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing & Quantification gcms->data

Figure 1. Experimental Workflow for this compound Analysis

troubleshooting_this compound Figure 2. Troubleshooting Logic for this compound Analysis cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Problems issue Problem Detected: Low/Inconsistent Recovery check_spe SPE Cartridge Dry? issue->check_spe Possible Cause check_ph Sample pH Correct? issue->check_ph Possible Cause check_elution Elution Solvent Effective? issue->check_elution Possible Cause use_matrix_matched Use Matrix-Matched Standards issue->use_matrix_matched Possible Cause check_liner Inlet Liner Active? issue->check_liner Possible Cause solution1 Solution: Re-extract with proper technique check_spe->solution1 solution2 Solution: Optimize Elution / Adjust pH check_ph->solution2 check_elution->solution2 add_cleanup Add Sample Cleanup Step solution3 Solution: Implement Matrix-Matched Calibration use_matrix_matched->solution3 add_cleanup->solution3 check_column Column Contaminated? solution4 Solution: Perform Instrument Maintenance check_liner->solution4 check_column->solution4

Figure 2. Troubleshooting Logic for this compound Analysis

References

Method validation guidelines for dieldrin analysis in biota

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dieldrin Analysis in Biota

This guide provides researchers, scientists, and drug development professionals with comprehensive information on method validation, troubleshooting, and frequently asked questions for the analysis of this compound in biological samples.

Method Validation Guidelines: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the validation of analytical methods for this compound in biota.

Q1: What are the key parameters for validating a this compound analysis method? Analytical method validation is crucial to ensure that the chosen method is suitable and provides reliable, reproducible data.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[1][2]

Q2: How is linearity established for this compound analysis? Linearity is typically assessed using solvent and matrix-matched calibration curves at multiple concentration levels (e.g., six levels ranging from 0.005 to 0.5 mg/kg).[2] The relationship between concentration and instrument response should be linear, with a correlation coefficient (r²) greater than 0.99.[1]

Q3: What are acceptable limits for accuracy and precision?

  • Accuracy is evaluated through recovery studies by spiking blank samples at different concentration levels. Acceptable recovery for multi-residue pesticide analysis is generally in the range of 62% to 88%, though this can vary by matrix and concentration.[1]

  • Precision is expressed as the relative standard deviation (RSD%) of replicate measurements. For bioanalytical methods, RSD values should ideally be much lower than the 15% acceptance limit set by agencies like the FDA; values under 6.03% have been reported as achievable.[1]

Q4: How are the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined? LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N). The LOD is often defined as the concentration giving an S/N of 3, while the LOQ corresponds to an S/N of 10.[1] The LOQ must be low enough to detect this compound at concentrations relevant to exposure monitoring.[1]

Summary of Method Validation Parameters

The table below summarizes typical validation parameters reported for the analysis of this compound and related compounds in biological matrices.

ParameterTypical SpecificationSource
Linearity (r²) > 0.99[1]
Accuracy (Recovery) 62% - 88%[1]
Precision (RSD%) < 6.03%[1]
LOD (ng/mL) ~0.29 ng/mL (in serum)[1]
LOQ (ng/mL) Lowest concentration with acceptable recovery and precision[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound in biota.

Q1: Why is my this compound recovery low or inconsistent? Low recovery can stem from several stages of the analytical process:

  • Inefficient Extraction: this compound is lipophilic and has a high affinity for fat.[2] Ensure the homogenization is thorough and the solvent system (e.g., acetone/hexane) is appropriate for the fat content of the tissue.

  • Analyte Loss During Cleanup: Cleanup steps like Gel Permeation Chromatography (GPC) or Florisil columns, while necessary to remove lipids, can sometimes lead to analyte loss if not optimized.[3][4][5] Verify the elution profile of this compound on your cleanup column.

  • Degradation: this compound is highly persistent, but some organochlorine pesticides can degrade in the GC injection port if it is contaminated or contains active metal fittings.[4] Regular maintenance and the use of deactivated liners are essential.

Q2: I am observing interfering peaks in my chromatogram. What can I do? Interfering peaks are often due to matrix components or contamination.

  • Matrix Effects: Lipids, waxes, and other high-molecular-weight materials from biota samples are common sources of interference.[4] Employing cleanup techniques like GPC (Method 3640) or adsorption chromatography with Florisil or silica (B1680970) gel (Methods 3620, 3630) is critical.[4]

  • Contamination: Interferences can be introduced from solvents, reagents, or plastic materials (e.g., phthalate (B1215562) esters).[4] Always use high-purity solvents and check reagents for contamination.[4][6][7]

  • Co-elution: Other compounds, such as certain polychlorinated biphenyls (PCBs), may co-elute with this compound.[4] Using a dual-column GC system or confirming results with GC-MS can help resolve and identify co-eluting compounds.[4]

Q3: My instrument sensitivity seems to be decreasing. What is the cause? A gradual loss of sensitivity, especially with a GC-Electron Capture Detector (GC-ECD), is common when analyzing complex biological extracts.

  • Injection Port Contamination: High-boiling residues from the sample matrix can accumulate in the injector liner, leading to peak tailing and reduced signal.[4] Regularly replace the liner and septum.

  • Column Adsorption: Active sites on the GC column can cause analyte adsorption. Before starting a sequence, it is good practice to prime the column by injecting a concentrated pesticide standard to deactivate these sites.[4]

  • Detector Fouling: The ECD is sensitive to contamination. Ensure that the carrier gas is clean and that extracts are sufficiently free of matrix components before injection.

Troubleshooting Decision Tree for Low Analyte Recovery```dot

G start Problem: Low or Inconsistent Recovery check_extraction 1. Review Extraction Protocol start->check_extraction extraction_ok Extraction is Efficient check_extraction->extraction_ok check_cleanup 2. Evaluate Cleanup Step extraction_ok->check_cleanup Yes solution_extraction Solution: - Increase homogenization time - Use stronger solvent system - Check sample-to-solvent ratio extraction_ok->solution_extraction No cleanup_ok Cleanup is Optimized check_cleanup->cleanup_ok check_instrument 3. Assess Instrument Performance cleanup_ok->check_instrument Yes solution_cleanup Solution: - Verify elution fraction for this compound - Check for Florisil/GPC column overload - Test alternative cleanup media cleanup_ok->solution_cleanup No instrument_ok Instrument is Calibrated and Maintained check_instrument->instrument_ok solution_instrument Solution: - Clean/replace injector liner - Prime GC column - Check for leaks - Verify standard integrity instrument_ok->solution_instrument No end_node Problem Resolved instrument_ok->end_node Yes solution_extraction->end_node solution_cleanup->end_node solution_instrument->end_node

A generalized workflow for this compound analysis in biota.

References

Identifying and resolving interferences in dieldrin chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during the chromatographic analysis of dieldrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

Interferences in this compound analysis can be grouped into three main categories:

  • Contaminated Materials: This includes contaminated solvents, reagents, sample processing hardware, and even the GC carrier gas.[1][2] Phthalate esters, which are common plasticizers, can leach from flexible plastics and interfere with analysis.[1]

  • Matrix Interferences: These are compounds co-extracted from the sample matrix itself.[2] In environmental and biological samples, common matrix interferents include fats, lipids, waxes, pigments, and elemental sulfur.[1][2][3] These high-molecular-weight compounds can contaminate the GC injection port and interfere with analyte detection.[4]

  • Co-eluting Compounds: These are chemicals that have similar retention times to this compound under specific chromatographic conditions. Common co-eluting compounds include other organochlorine pesticides (OCPs), such as DDE, and polychlorinated biphenyls (PCBs).[1][5] Endrin (B86629), a stereoisomer of this compound, is also a significant potential interferent.[6]

Q2: What is a "matrix effect" and how does it impact this compound quantification?

A matrix effect occurs when components co-extracted from a sample alter the analytical signal of the target analyte (this compound), leading to either signal enhancement or suppression.[7][8] In gas chromatography, co-extracted matrix components can coat active sites in the injector and column, which can paradoxically increase the response of certain analytes, leading to an overestimation of the concentration.[7] This can cause inaccurate and unreliable quantitative results.[9] Using matrix-matched calibration standards or implementing robust sample cleanup procedures can help compensate for these effects.[7]

Q3: How can I distinguish this compound from its stereoisomer, endrin?

This compound and endrin are stereoisomers and can be challenging to separate chromatographically. Achieving adequate resolution requires a highly efficient capillary column. A column with a 14% cyanopropylphenyl-methyl silicone phase or similar has been shown to be effective.[10][11] Confirmation on a second column with a different stationary phase (e.g., 50% trifluoro propyl methyl silicone) is a standard practice to confirm the identity of the pesticide and ensure that the peak is not a co-eluting interference.[11][12]

Q4: My chromatogram shows "ghost peaks." What are they and how can I prevent them?

Ghost peaks are peaks that appear in subsequent analyses, even in blank runs, at the retention times of analytes from previous injections.[13] This is typically caused by the strong adsorption of compounds from a high-concentration sample or a particularly "dirty" matrix onto the column or other parts of the GC system (like the injector liner).[13] To prevent them, ensure that the injector liner is clean and replaced regularly, and consider running a solvent blank after analyzing highly contaminated samples to wash out any residual compounds.

Troubleshooting Guides

Problem: An unexpected peak is co-eluting with my this compound standard.

This is a common issue that compromises accurate quantification. The following logical workflow can help you identify and resolve the co-elution.

// Node Definitions start [label="Problem:\nUnexpected peak co-elutes\nwith this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the peak present\nin a solvent blank?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res1 [label="Source is system contamination\n(e.g., solvent, glassware, gas).\nClean system components.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; q2 [label="Analyze on a second column\nwith a different stationary phase.\nDoes the peak still co-elute?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res2 [label="Likely a true co-eluting compound.\nImplement chemical cleanup\n(e.g., Florisil, GPC) or\nadjust GC conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res3 [label="Original peak was an artifact\nof the primary column.\nConfirm this compound identity\nusing the second column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="Confirm identity with\nGC-MS if available.", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> res1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> res2 [label="Yes"]; q2 -> res3 [label="No"]; res2 -> confirm; res3 -> confirm; } } Caption: A decision tree for troubleshooting co-eluting peaks in this compound analysis.

Problem: I have low recovery of this compound after sample cleanup.

Low recovery is often due to an inappropriate cleanup method for the sample matrix or procedural issues. High-fat or lipid-rich matrices are particularly challenging. Two common and effective cleanup techniques are Florisil chromatography and Gel Permeation Chromatography (GPC).

Solution 1: Use Florisil Cleanup Florisil® is a magnesium silicate (B1173343) adsorbent used to remove polar interferences like fats and oils from pesticide extracts.[14][15] It is a widely accepted technique cited in EPA methods for organochlorine pesticide analysis.[1][2][13]

Solution 2: Use Gel Permeation Chromatography (GPC) GPC separates molecules based on their size.[4][16] It is highly effective at removing large molecules like lipids, proteins, and pigments from sample extracts, which protects downstream analytical instruments and reduces interference.[3][4] GPC is considered a universal cleanup method because it separates by size rather than polarity.[4]

The following table compares the typical recovery rates of this compound using these two methods on fatty samples.

Cleanup MethodPrinciple of SeparationTarget InterferencesTypical this compound RecoveryReference
Florisil Adsorption Chromatography (Polarity)Polar compounds, fats, oils70-130%[17][18]
GPC Size Exclusion Chromatography (Molecular Size)Lipids, proteins, pigments, waxes79-110%[5][16]
Problem: My sample matrix is complex (e.g., soil, fatty tissue) and causing significant interference.

For complex matrices, a multi-step sample preparation and cleanup workflow is essential. The process generally involves extraction followed by one or more cleanup steps before analysis.

// Node Definitions sample [label="1. Sample Collection\n(e.g., Soil, Water, Tissue)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="2. Solvent Extraction\n(e.g., Hexane (B92381)/Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate1 [label="3. Initial Concentration"]; cleanup [label="4. Extract Cleanup\n(Choose based on matrix)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gpc [label="GPC (Size Exclusion)\nRemoves lipids, proteins", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; flor [label="Florisil (Adsorption)\nRemoves polar interferences", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sulfur [label="Sulfur Removal\n(e.g., Copper, TBA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate2 [label="5. Final Concentration\n& Solvent Exchange"]; analysis [label="6. GC-ECD/GC-MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> extract; extract -> concentrate1; concentrate1 -> cleanup; cleanup -> gpc [label=" High MW\nInterference "]; cleanup -> flor [label=" Polar\nInterference "]; cleanup -> sulfur [label=" Sulfur\nPresent "]; gpc -> concentrate2; flor -> concentrate2; sulfur -> concentrate2; concentrate2 -> analysis; } } Caption: A typical workflow for preparing complex samples for this compound analysis.

Experimental Protocols

Protocol: Florisil Column Cleanup (Based on EPA Method 3620)

This protocol is designed to remove polar matrix interferences from sample extracts prior to GC analysis.[15][19]

1. Materials and Reagents:

  • Chromatography column (20 mm ID)

  • Florisil (PR Grade), activated by heating at 130°C for at least 12 hours.[10]

  • Anhydrous sodium sulfate (B86663), granular

  • Hexane, pesticide grade

  • Diethyl ether, pesticide grade

  • Glass wool

2. Column Preparation:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Add 20g of activated Florisil to the column and tap gently to settle the packing.

  • Top the Florisil layer with 1-2 cm of anhydrous sodium sulfate.[15]

3. Column Pre-elution:

  • Pre-wet the column by passing 60 mL of hexane through it. Discard the eluate. Do not allow the liquid level to drop below the sodium sulfate layer.[15]

4. Sample Loading and Elution:

  • Quantitatively transfer the sample extract (up to 10 mL, in hexane) onto the column.

  • Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain this compound and other pesticides like aldrin, DDT, and PCBs.

  • Collect the eluate in a clean collection flask.

5. Concentration:

  • Concentrate the collected fraction to the desired final volume (e.g., 1-10 mL) using a Kuderna-Danish (K-D) concentrator or a nitrogen evaporation system.

  • The extract is now ready for GC analysis.

Note: The activity of Florisil can vary between lots. It is recommended to standardize each new batch using a lauric acid value determination to ensure consistent performance.[15][19]

References

Technical Support Center: Optimizing Dieldrin and Endrin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of dieldrin and endrin (B86629).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and endrin?

A1: The primary challenge lies in their structural similarity. This compound and endrin are stereoisomers, meaning they have the same chemical formula and connectivity of atoms, but differ in the spatial arrangement of atoms.[1] This makes their separation difficult, often resulting in co-elution or poor resolution, especially in complex matrices. Additionally, endrin is susceptible to thermal degradation in the gas chromatograph (GC) inlet, which can lead to the formation of endrin aldehyde and endrin ketone, further complicating analysis.

Q2: Which analytical technique is more suitable for separating this compound and endrin: Gas Chromatography (GC) or Liquid Chromatography (LC)?

A2: Gas chromatography, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), is the most commonly used and well-documented technique for the analysis of this compound and endrin.[1][2] GC offers excellent sensitivity and resolving power for these compounds. However, the thermal instability of endrin is a significant drawback. Liquid chromatography (LC) is a viable alternative that avoids high temperatures, thus preventing degradation. Chiral HPLC, in particular, has the potential to separate these and other stereoisomers effectively. The choice depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and the availability of instrumentation.

Q3: What are common co-eluting isomers or interferences I should be aware of?

A3: Besides the isomers of this compound and endrin themselves, the most common interferences are the degradation products of endrin: endrin aldehyde and endrin ketone. Technical grade formulations of these pesticides may also contain other related compounds and impurities from the manufacturing process that could potentially co-elute.[3][4] For example, technical-grade aldrin, the precursor to this compound, contains several other polychlorinated compounds.[3] Matrix components from environmental or biological samples can also cause significant interference.

Q4: How can I confirm the identity of this compound and endrin peaks?

A4: Peak identification should not be based solely on retention time. Co-elution with other compounds is a common issue. The use of a mass spectrometer (MS) as a detector is highly recommended for positive identification based on the mass spectrum of the analyte. For GC-ECD, confirmation on a second column with a different stationary phase polarity is a standard practice to increase confidence in the identification.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Resolution or Co-elution of this compound and Endrin Peaks

  • Potential Cause: Inadequate column selection or temperature program.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a column with appropriate selectivity for organochlorine pesticides. Phenyl-methylpolysiloxane phases (e.g., 5% phenyl) are a good starting point. For confirmation, a more polar column can be used.

    • Optimize Temperature Program: A slow oven temperature ramp rate (e.g., 5-10°C/min) through the elution range of this compound and endrin can significantly improve resolution.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type.

Issue 2: Endrin Degradation (Appearance of Endrin Aldehyde and/or Endrin Ketone Peaks)

  • Potential Cause: High inlet temperature or active sites in the GC system.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Reduce the injector temperature. Temperatures between 200-250°C are typically recommended.

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners to minimize active sites.

    • Column Maintenance: If the column is old or has been exposed to dirty samples, active sites may have developed. Break off the first few centimeters of the column from the inlet side.

Issue 3: Peak Tailing for this compound and/or Endrin

  • Potential Cause: Active sites in the GC system, column contamination, or improper column installation.

  • Troubleshooting Steps:

    • System Deactivation: Ensure all components in the sample path (liner, column, seals) are properly deactivated.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions.

    • Check for Leaks: Leaks in the system can affect peak shape. Perform a leak check.

    • Proper Column Installation: Ensure the column is installed at the correct depth in both the injector and detector.

Liquid Chromatography (LC) Analysis

Issue: Poor Separation of this compound and Endrin

  • Potential Cause: Inappropriate column or mobile phase composition.

  • Troubleshooting Steps:

    • Column Selection: A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds. For separating stereoisomers, a chiral stationary phase (CSP) is often necessary.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase LC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact resolution. The addition of a small amount of a third solvent can sometimes improve selectivity.

    • Temperature: Column temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

Data Presentation

Table 1: Gas Chromatography (GC) Method Parameters for this compound and Endrin Separation

ParameterMethod 1Method 2Method 3
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.32 mm ID, 0.5 µm film thickness60 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Methylpolysiloxane50% Phenyl MethylpolysiloxaneTrifluoropropyl Methyl Polysiloxane
Injector Temp. 250°C220°C230°C
Oven Program 80°C (1 min), 10°C/min to 280°C (5 min)100°C (2 min), 8°C/min to 300°C (10 min)90°C (1 min), 15°C/min to 200°C, 5°C/min to 280°C (5 min)
Carrier Gas HeliumHeliumNitrogen
Flow Rate 1.2 mL/min1.5 mL/min1.0 mL/min
Detector ECD / MSECD / MSMS/MS
Expected RT this compound ~18.5 min~20.1 min~22.3 min
Expected RT Endrin ~19.2 min~20.9 min~23.1 min
Expected Resolution >1.5>2.0>2.5

Note: Retention times (RT) and resolution are approximate and can vary based on the specific instrument and conditions.

Table 2: Liquid Chromatography (LC) Method Parameters for this compound and Endrin Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Chiral)
Column C18, 150 x 4.6 mm, 5 µmChiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile:Water (70:30)Hexane (B92381):Isopropanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30°C25°C
Detector UV (210 nm) / MSUV (220 nm) / MS
Expected RT this compound ~8.2 minVaries by enantiomer
Expected RT Endrin ~8.9 minVaries by enantiomer
Expected Resolution ~1.2Baseline separation of enantiomers

Note: Chiral separations are highly specific to the column and conditions used. Method development is often required.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-MS/MS) Analysis
  • Sample Preparation (QuEChERS Extraction):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.[4]

  • GC-MS/MS Instrumental Analysis:

    • Injection: Inject 1 µL of the final extract into the GC.

    • GC Conditions: Use the parameters outlined in Table 1, Method 3.

    • MS/MS Conditions: Set the mass spectrometer to acquire in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[4] Use specific precursor-to-product ion transitions for this compound and endrin.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation:

    • Extract the sample with an appropriate solvent (e.g., hexane or a hexane/acetone mixture).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Instrumental Analysis:

    • HPLC Conditions: Use the parameters outlined in Table 2, Method 2.

    • Detection: Monitor the elution of enantiomers using a UV detector or a mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound and endrin by GC-MS/MS.

Troubleshooting_Workflow Start Start: Poor Separation or Peak Shape CheckDegradation Endrin Degradation Products Present? Start->CheckDegradation LowerInletTemp Lower Inlet Temperature (200-220°C) CheckDegradation->LowerInletTemp Yes CheckResolution This compound/Endrin Resolution < 1.5? CheckDegradation->CheckResolution No InletMaint Perform Inlet Maintenance (New Liner/Septum) LowerInletTemp->InletMaint InletMaint->CheckResolution OptimizeTemp Optimize Oven Temp Program (Slower Ramp Rate) CheckResolution->OptimizeTemp Yes CheckPeakShape Peak Tailing Observed? CheckResolution->CheckPeakShape No OptimizeTemp->CheckPeakShape CheckSystemActivity Check for Active Sites (Column/Liner Deactivation) CheckPeakShape->CheckSystemActivity Yes End End: Optimized Separation CheckPeakShape->End No ColumnMaint Perform Column Maintenance (Trim Column) CheckSystemActivity->ColumnMaint ColumnMaint->End

Caption: Troubleshooting workflow for GC analysis of this compound and endrin.

References

Ensuring the stability of dieldrin stock and working standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of dieldrin stock and working standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in a variety of organic solvents. Commonly used and recommended solvents for preparing stock solutions include acetone (B3395972), hexane, methanol, and acetonitrile (B52724).[1][2][3][4] The choice of solvent may depend on the analytical method to be used. For long-term storage, acetone has been noted as a suitable solvent when stored at low temperatures.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored in a cool, dark, and dry place. For long-term stability, it is recommended to store stock solutions at or below -20°C.[2] Certified reference material (CRM) providers often recommend storage of neat this compound at +20°C, while solutions in acetonitrile are recommended to be stored at 4°C.[4] Always refer to the certificate of analysis for specific storage instructions for your standard.

Q3: How long can I expect my this compound stock and working solutions to be stable?

A3: The stability of this compound solutions depends on the solvent, storage temperature, and exposure to light. While this compound is a relatively stable compound, degradation can occur over time. Under ideal storage conditions (-20°C in a tightly sealed, amber glass vial), stock solutions in solvents like acetone can be stable for several months to years.[2][5] Working solutions are generally less stable and should be prepared fresh from the stock solution as needed, preferably daily.

Q4: What are the signs of degradation in my this compound standard solution?

A4: Degradation of your this compound standard may be indicated by the appearance of unexpected peaks in your chromatogram, a decrease in the peak area or height of the this compound peak over time, or a shift in the retention time. Visual signs such as discoloration of the solution are less common but could indicate gross contamination or degradation.

Q5: Is this compound sensitive to light?

A5: this compound is generally considered to be stable to light under normal laboratory conditions.[1][6] However, prolonged exposure to direct sunlight or high-intensity UV light can cause photodegradation, leading to the formation of photothis compound.[7][8] It is good laboratory practice to store this compound solutions in amber glass vials to minimize light exposure.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Decreasing peak area/height for this compound standard over time. 1. Degradation of the standard solution. 2. Solvent evaporation. 3. Instrumental drift. 1. Prepare a fresh working standard from a reliable stock solution. If the issue persists, prepare a new stock solution from a neat standard. Compare the response of the new standard to the old one.2. Ensure vials are tightly sealed. Use vials with PTFE-lined caps (B75204) to minimize evaporation.[5]3. Check the performance of your analytical instrument with a stable quality control standard.
Appearance of unknown peaks in the chromatogram. 1. Contamination of the solvent or glassware. 2. Degradation of this compound. 3. Interaction with the analytical system. 1. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.2. This compound can degrade in the presence of concentrated mineral acids or certain active metals like iron and copper.[1] Ensure your solutions are not exposed to these conditions. A common degradation product under UV light is photothis compound.[7]3. Check for active sites in the GC inlet liner or column that may be causing on-column degradation. Deactivated liners and columns are recommended.
Inconsistent or non-reproducible results. 1. Inaccurate preparation of standard solutions. 2. Instability of working solutions. 3. Matrix effects (if analyzing samples). 1. Review your standard preparation procedure. Ensure accurate weighing and dilution steps. Use calibrated pipettes and balances.2. Prepare fresh working solutions daily. Avoid storing dilute working standards for extended periods.3. If analyzing samples, matrix effects can interfere with quantification. Use matrix-matched standards or a standard addition method to compensate.
Shift in this compound retention time. 1. Change in chromatographic conditions. 2. Column degradation. 3. Co-elution with an interfering compound. 1. Verify your GC or LC method parameters (e.g., temperature program, flow rate, mobile phase composition).2. The column may need to be conditioned or replaced.3. Analyze a pure this compound standard to confirm its retention time. If the shift only occurs in samples, it may be due to a co-eluting interference.

Quantitative Stability Data

Solvent Storage Temperature Stock Solution (1 mg/mL) Stability Working Solution (1-10 µg/mL) Stability
Acetone -20°CExpected to be stable for ≥ 2 years[2][5]Prepare fresh daily
Hexane -20°CExpected to be stable for ≥ 2 years[5]Prepare fresh daily
Methanol -20°CExpected to be stable for ≥ 1 yearPrepare fresh daily
Acetonitrile 4°CStable for at least 6 months[4]Prepare fresh daily
Acetonitrile -20°CExpected to be stable for ≥ 2 yearsPrepare fresh daily

Note: Stability is defined as the time period during which the concentration remains within ±10% of the initial concentration.

Experimental Protocols

Preparation of this compound Stock Standard Solution (1 mg/mL)
  • Materials:

    • This compound (analytical standard, neat solid)

    • High-purity solvent (e.g., acetone, hexane, or acetonitrile)

    • Class A volumetric flask (e.g., 10 mL or 25 mL) with a ground-glass stopper

    • Analytical balance (readable to at least 0.1 mg)

    • Amber glass vial with a PTFE-lined screw cap for storage

  • Procedure:

    • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the this compound standard onto a tared weighing paper or directly into the volumetric flask.

    • Record the exact weight.

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the this compound.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial for storage.

    • The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store the stock solution at the recommended temperature (e.g., -20°C).

Preparation of this compound Working Standard Solution (e.g., 10 µg/mL)
  • Materials:

    • This compound stock standard solution (1 mg/mL)

    • High-purity solvent (same as the stock solution)

    • Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)

    • Calibrated micropipettes

  • Procedure:

    • Allow the stock solution to equilibrate to room temperature.

    • Use a calibrated micropipette to transfer the required volume of the stock solution into a volumetric flask. For example, to prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, transfer 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Stopper the flask and invert several times to mix thoroughly.

    • This working solution should be prepared fresh before each use.

Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis

This is a general procedure and may need to be optimized for your specific instrument and application.

  • Instrumentation:

    • Gas chromatograph with an Electron Capture Detector (GC-ECD).

    • Capillary column suitable for organochlorine pesticide analysis (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

  • Typical GC-ECD Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp 1: 20°C/min to 180°C

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

  • Analysis Procedure:

    • Inject a solvent blank to ensure the system is clean.

    • Inject a series of calibration standards of this compound at different concentrations to generate a calibration curve.

    • Inject the working standard solution to check for stability and response.

    • Analyze unknown samples.

    • Periodically inject a calibration standard during the analytical run to monitor for any instrumental drift.

Visualizations

Dieldrin_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh Neat this compound dissolve Dissolve in Solvent weigh->dissolve fill Fill to Volume dissolve->fill store_stock Store at ≤ -20°C fill->store_stock dilute Dilute Stock Solution store_stock->dilute Equilibrate to Room Temp mix Mix Thoroughly dilute->mix analyze Analyze Immediately mix->analyze

Caption: Workflow for preparing this compound stock and working standard solutions.

Troubleshooting_Logic start Inconsistent Results? check_prep Verify Standard Preparation Procedure start->check_prep Yes stable Results Stable start->stable No fresh_working Prepare Fresh Working Standard check_prep->fresh_working check_instrument Check Instrument Performance fresh_working->check_instrument new_stock Prepare New Stock Solution check_instrument->new_stock Issue Persists check_instrument->stable Issue Resolved investigate_contamination Investigate Contamination/Degradation new_stock->investigate_contamination Issue Persists new_stock->stable Issue Resolved unstable Results Still Unstable investigate_contamination->unstable

Caption: Decision tree for troubleshooting inconsistent this compound standard results.

References

Technical Support Center: Best Practices for Preventing Cross-Contamination in Dieldrin Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with dieldrin. It offers troubleshooting advice and frequently asked questions to ensure a safe and contamination-free experimental environment. This compound is a persistent organochlorine pesticide, and handling it requires extreme caution to prevent cross-contamination and exposure.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling precautions?

A: this compound is a light-tan, crystalline solid that was historically used as an insecticide.[1][4] It is an organochlorine compound that is highly persistent in the environment and can bioaccumulate.[2][3] Special handling is critical because this compound is toxic through inhalation, skin absorption, and ingestion.[4][5] It can penetrate intact skin and is classified as a potential human carcinogen.[1][4][6] Long-term exposure can lead to serious health effects, including damage to the liver and central nervous system.[1][7]

Q2: What are the primary routes of exposure to this compound in a laboratory setting?

A: The primary routes of exposure in a lab include:

  • Dermal Contact: Direct skin contact with the solid material or contaminated surfaces. This compound is readily absorbed through the skin.[1][6][8]

  • Inhalation: Breathing in dust particles, particularly when handling the powder form.[1][4]

  • Ingestion: Accidental transfer from contaminated hands to the mouth. This can occur if proper hygiene practices are not followed.[4]

Q3: What are the essential administrative and engineering controls to minimize this compound exposure?

A: A combination of controls is necessary:

  • Administrative Controls:

    • Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all work involving this compound.

    • Restrict access to areas where this compound is handled and stored.

    • Provide comprehensive training to all personnel on the hazards of this compound and safe handling procedures.[9]

    • Implement a culture of safety and conduct regular safety audits.[9]

  • Engineering Controls:

    • Handle all this compound solids and concentrated solutions within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use a HEPA-filter vacuum for cleaning up any powder spills; never dry sweep.[1]

    • Designate a specific area within the lab exclusively for this compound work to prevent the spread of contamination.[10]

    • Ensure eyewash stations and emergency showers are readily accessible.[8]

Q4: What specific Personal Protective Equipment (PPE) is required when handling this compound?

A: All personnel must use appropriate PPE when working with this compound. The selection of PPE should be based on a thorough risk assessment. See Table 2 for a summary. Key items include:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or natural rubber gloves are recommended.[1] Always double-glove and change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or, preferably, disposable coveralls (e.g., Tyvek®) should be worn to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential. A face shield should be worn when there is a significant risk of splashes.[8]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator is required. The specific type depends on the airborne concentration.[1][6][11]

Q5: How should I properly clean and decontaminate my work area after handling this compound?

A: Regular and thorough cleaning is crucial.

  • Initial Wipe-Down: At the end of each work session, decontaminate all surfaces (benchtops, fume hood surfaces, equipment) with a suitable solvent.

  • Detergent Wash: Follow the solvent wipe with a wash using a laboratory detergent and water.[12]

  • Rinse: Rinse the surfaces thoroughly with water.

  • Verification: For critical applications, perform a wipe test to verify the effectiveness of the cleaning procedure (See Protocol 2). An acceptable cleanliness level is generally considered less than 1 µg/m².[13]

Q6: What is the correct procedure for disposing of this compound waste?

A: this compound is classified as a toxic and hazardous waste.[14][15] All this compound waste, including contaminated PPE, glassware, and cleaning materials, must be disposed of according to institutional and national regulations.

  • Segregation: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Incineration: The recommended disposal method is high-temperature incineration in a facility designed for organochlorine waste.[14][16][17]

  • Do Not: Never dispose of this compound waste down the drain or in regular trash.[1]

Q7: What should I do in case of a this compound spill?

A: Immediate and proper response is critical.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.

  • Isolate: Isolate the spill area. For solids, a minimum isolation distance of 25 meters (75 feet) is recommended.[1][5]

  • Protect: Before cleanup, don the appropriate PPE, including respiratory protection.[14]

  • Contain and Clean: For solid spills, moisten the material first to prevent dust generation, then carefully sweep or use a HEPA-filter vacuum to collect it. For liquid spills, absorb the material with sand, earth, or another non-combustible absorbent material.

  • Decontaminate: Clean the spill area thoroughly following the decontamination procedure in Q5.

  • Dispose: Collect all cleanup materials as hazardous waste.[14]

Q8: How can I verify that my decontamination procedures are effective?

A: The most reliable method is through surface wipe sampling and analysis. This involves wiping a defined surface area (e.g., 10x10 cm) with a solvent-moistened filter paper or sponge and then analyzing the wipe for this compound residue.[13][18] This quantitative method confirms that contamination has been reduced to an acceptable level. See Protocol 2 for a detailed methodology.

II. Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem: Suspected Cross-Contamination in Experimental Results

Unexpected or inconsistent results can often be traced back to unintentional cross-contamination. Use the following decision tree to identify and resolve potential sources of contamination.

Cross_Contamination_Troubleshooting Troubleshooting Cross-Contamination start Suspected Cross-Contamination q1 Were dedicated labware and reagents used? start->q1 sol1 Solution: Designate and label all glassware, pipettes, and reagents for 'this compound Use Only'. q1->sol1 No q2 Was the workspace properly decontaminated? q1->q2 Yes yes1 Yes no1 No sol2 Solution: Re-clean all work surfaces, fume hoods, and equipment per SOP. Implement a stricter cleaning schedule. q2->sol2 No q3 Was PPE changed between handling contaminated and clean items? q2->q3 Yes yes2 Yes no2 No sol3 Solution: Retrain personnel on proper PPE usage, including changing gloves frequently and removing lab coats before leaving the designated work area. q3->sol3 No q4 Is contamination present in blank/control samples? q3->q4 Yes yes3 Yes no3 No sol4 Solution: Perform a full lab audit. Use wipe tests to identify the source (e.g., ventilation, shared equipment, stock solutions). Quarantine affected area. q4->sol4 Yes end_node Review experimental design for other potential error sources. q4->end_node No yes4 Yes no4 No

Caption: A decision tree for identifying sources of this compound cross-contamination.

III. Quantitative Data & Protocols

Data Presentation

Table 1: Occupational Exposure Limits for this compound This table summarizes the permissible exposure limits (PELs) set by various regulatory agencies. These values represent the maximum airborne concentration to which a worker can be exposed over a specified period.

AgencyExposure Limit (TWA*)Notes
OSHA (Occupational Safety and Health Administration)0.25 mg/m³ (8-hour)Legally enforceable limit. Skin notation indicates potential for skin absorption.[1][19]
NIOSH (National Institute for Occupational Safety and Health)0.25 mg/m³ (10-hour)Recommended exposure limit. Also notes skin absorption risk.[1]
ACGIH (American Conference of Governmental Industrial Hygienists)0.1 mg/m³ (8-hour)Threshold Limit Value (TLV). Skin notation.[1]

*TWA (Time-Weighted Average)

Table 2: Recommended Personal Protective Equipment (PPE) for this compound Handling This table provides guidance on selecting appropriate PPE for different laboratory tasks involving this compound.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Handling Solid this compound (e.g., weighing)Double Nitrile or Natural Rubber gloves[1]Disposable Coveralls (Tyvek®)[1]Safety goggles and face shield[8]Required if not in a containment hood. NIOSH-approved respirator with P100 filter.[6]
Working with Dilute Solutions Nitrile glovesLab coatSafety glasses with side shieldsNot typically required if handled within a certified fume hood.
Spill Cleanup Heavy-duty chemical resistant glovesChemical resistant suitChemical splash goggles and face shieldPressure-demand supplied-air respirator or SCBA may be necessary.[1][6]
Experimental Protocols

Protocol 1: Standard Operating Procedure for this compound Decontamination of Surfaces

1.0 Purpose: To provide a standardized method for decontaminating laboratory surfaces after working with this compound.

2.0 Materials:

  • Chemical-resistant gloves (Nitrile)

  • Lab coat and safety glasses

  • Low-lint wipes or paper towels

  • Acetone (B3395972) or Hexane (Pesticide grade)[20]

  • Laboratory detergent solution

  • Deionized water

  • Designated hazardous waste container

3.0 Procedure:

  • Preparation: Ensure all required PPE is worn. Work from the cleanest area towards the most contaminated area to avoid spreading contaminants.

  • Solvent Wipe: Moisten a low-lint wipe with acetone or hexane. Wipe the entire surface area, starting from the edges and working towards the center. Use a single pass for each wipe to avoid re-contaminating the surface.

  • Dispose of Wipe: Place the used wipe immediately into the designated hazardous waste container.

  • Repeat: Repeat the solvent wipe (Steps 2-3) with a fresh wipe two more times.

  • Detergent Wash: Prepare a solution of laboratory detergent in water. Using a new wipe, wash the entire surface to remove any residual solvent and this compound.

  • Rinse: Thoroughly rinse the surface with deionized water using a clean wipe. Repeat the rinse step to ensure all detergent is removed.

  • Dry: Allow the surface to air dry completely or dry with a final clean wipe.

  • Waste Disposal: Dispose of all used wipes and contaminated PPE in the designated hazardous waste container.

Protocol 2: Wipe Sample Analysis for Surface Contamination Verification

1.0 Purpose: To quantitatively assess the effectiveness of decontamination by measuring residual this compound on a surface. This protocol is adapted from EPA and OSHA guidelines.[13][21]

2.0 Materials:

  • Sterile wipe sampling media (e.g., cellulose (B213188) sponge, filter paper)[22]

  • Wetting solvent (e.g., isopropanol, chlorothene)[13][22]

  • 10 cm x 10 cm template

  • Sterile forceps

  • Sample vials with PTFE-lined caps

  • Chain of custody forms

  • Analytical Laboratory with GC-ECD or GC-MS capabilities[13][22]

3.0 Procedure:

  • Area Selection: Identify the area(s) to be tested. Place the 10 cm x 10 cm template on the surface.

  • Sample Preparation: Using clean forceps, remove a sterile wipe from its packaging. Moisten it with the wetting solvent.

  • Wiping Technique:

    • Wipe the entire 100 cm² area inside the template firmly and slowly.

    • Wipe from top to bottom, covering the entire area.

    • Fold the wipe with the exposed side inward.

    • Wipe the area again from left to right.

    • Fold the wipe again and wipe the area on a diagonal.[18]

  • Sample Collection: Using forceps, place the folded wipe into a labeled sample vial.

  • Blank Sample: Prepare a field blank by moistening a wipe with the same solvent and placing it directly into a vial without wiping a surface. This checks for contamination in the media or solvent.[21]

  • Analysis: Send the samples and the field blank to an analytical lab for quantitative analysis of this compound.

  • Interpretation: Compare the results to your established acceptable limit (e.g., <1 µg/m²).[13] If the level exceeds the limit, the decontamination procedure must be repeated and the area re-tested.

IV. Mandatory Visualizations

Workflow for a this compound Spill Response

This diagram outlines the critical steps to take immediately following a this compound spill to ensure personnel safety and proper containment.

Spill_Response_Workflow This compound Spill Response Workflow cluster_0 Immediate Actions cluster_1 Cleanup & Decontamination cluster_2 Post-Cleanup spill Spill Occurs alert Alert Personnel & Supervisor spill->alert evacuate Evacuate Area alert->evacuate isolate Isolate & Restrict Access evacuate->isolate ppe Don Appropriate PPE (incl. Respirator) isolate->ppe contain Contain Spill (Moisten solids, use absorbent for liquids) ppe->contain cleanup Collect Contaminated Material contain->cleanup decon Decontaminate Spill Area (Protocol 1) cleanup->decon waste Package & Label All Waste decon->waste report Complete Spill Report waste->report review Review Incident & Update SOPs report->review

Caption: Step-by-step workflow for responding to a laboratory this compound spill.

References

Technical Support Center: Enhancing Microbial Dieldrin Degradation in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the microbial degradation of the persistent organic pollutant, dieldrin, in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for this compound?

A1: this compound degradation by microorganisms primarily occurs through four main pathways: oxidation, reduction, hydroxylation, and hydrolysis.[1][2][3] The major metabolic products include 9-hydroxythis compound and dihydroxythis compound.[1][2][3] Aldrin (B1666841), a related pesticide, is often converted to this compound in the environment, and microorganisms that degrade aldrin can often also degrade this compound.[1][3]

Q2: Which microorganisms are known to degrade this compound?

A2: A variety of microorganisms, including bacteria and fungi, have been identified for their ability to degrade this compound.[2][4][5] Fungi are often considered more suitable for bioremediation as they can sometimes achieve complete mineralization in a shorter timeframe.[1] Some notable examples include:

  • Bacteria: Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp., Enterobacter sp. LY402, and Pseudonocardia sp.[1][2][3]

  • Fungi: Trichoderma viride, Pleurotus ostreatus (white-rot fungi), Mucor racemosus, and Penicillium miczynskii.[1][2][3]

  • Microbial Consortia: Mixed microbial communities, such as a consortium of Clostridium bifermentans and Clostridium glovolium, have shown high degradation efficiency.[1][3]

Q3: What is co-metabolism and why is it important for this compound degradation?

A3: Co-metabolism is a process where microorganisms degrade a substance (like this compound) that they cannot use as a primary energy or carbon source, while metabolizing another compound (a primary substrate).[2][3] This is crucial for this compound bioremediation because this compound's low bioavailability and high toxicity can make it difficult for microorganisms to utilize it directly for growth.[1][2] Providing a suitable primary substrate can stimulate the production of enzymes that fortuitously degrade this compound.

Troubleshooting Guide

Issue 1: Low or No this compound Degradation

Possible Causes & Solutions

  • Inappropriate Microorganism Selection: The selected microbial strain or consortium may not be effective for this compound degradation.

    • Recommendation: Screen different known this compound-degrading microorganisms or consortia.[2][4] Consider using microbial consortia as they can have broader metabolic capabilities and increased degradation efficiency.[1][6] Fungi, particularly white-rot fungi, have shown significant potential.[7][8]

  • Suboptimal Bioreactor Conditions: Environmental parameters such as pH, temperature, and nutrient availability can significantly impact microbial activity.

    • Recommendation: Optimize bioreactor conditions. For instance, the fungus Mucor racemosus DDF can degrade this compound over a wide pH range.[2][3] Ensure the medium provides essential nutrients (carbon, nitrogen sources) to support microbial growth and enzymatic activity.[7]

  • Low Bioavailability of this compound: this compound has low water solubility and tends to adsorb to surfaces, making it less accessible to microorganisms.[2][9]

    • Recommendation: Consider the use of surfactants or emulsifying agents to increase the bioavailability of this compound. However, test for any potential toxicity of these agents to the microorganisms.

  • Toxicity of this compound to Microorganisms: High concentrations of this compound can be toxic to the microbial population.[7]

    • Recommendation: Start with a lower concentration of this compound and gradually increase it as the microbial population acclimatizes.

Issue 2: Slow Degradation Rate

Possible Causes & Solutions

  • Insufficient Microbial Biomass: A low concentration of active microorganisms will result in a slower degradation process.

    • Recommendation: Ensure a high inoculum density. Pre-culture the microorganisms to a sufficient cell density before introducing them into the bioreactor.

  • Lack of Suitable Co-substrates: The absence of an appropriate primary substrate can limit co-metabolic degradation.

    • Recommendation: Introduce a suitable and readily metabolizable carbon source. The choice of co-substrate may need to be optimized for the specific microorganism(s) being used.

  • Poor Mass Transfer in the Bioreactor: Inadequate mixing can lead to gradients in substrate and nutrient concentrations, limiting microbial access to this compound.

    • Recommendation: Optimize the agitation and aeration rates in the bioreactor to ensure a homogenous environment.

Data Presentation

Table 1: Examples of Microbial this compound Degradation Rates

Microorganism/ConsortiumThis compound ConcentrationDegradation RateIncubation TimeReference
Pseudomonas fluorescens10 mg/L77.3%120 hours[2]
Burkholderia sp. Med-7Not specified49%Not specified[1][3]
Cupriavidus sp. Med-5Not specified38%Not specified[1][3]
Enterobacter sp. LY4025.0 mg/L40.4%168 hours[1][2][3]
Pleurotus ostreatusNot specified18%14 days[2]
Penicillium miczynskii CBMAI 93050 mg/Lup to 90%14 days[2]
Clostridium bifermentans, Clostridium glovolium, and others10 mg/L96%7 days[1][3]
Anaerobic microbial consortium100 mg/L75.6%2 weeks[1][3]

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Degradation

  • Prepare a minimal salt medium (MSM) appropriate for the growth of the target microorganisms (bacteria or fungi).

  • Spike the MSM with a known concentration of this compound (e.g., 10 mg/L) from a stock solution prepared in a suitable solvent (e.g., acetone). Include a solvent control without this compound.

  • Inoculate the this compound-spiked MSM with the microbial strain to be tested.

  • Incubate the cultures under appropriate conditions (temperature, shaking).

  • Collect samples at regular intervals (e.g., 0, 24, 48, 72, 120 hours).

  • Extract the residual this compound from the samples using a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and acetone).

  • Analyze the this compound concentration in the extracts using Gas Chromatography (GC) equipped with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

  • Calculate the percentage of this compound degradation over time compared to an uninoculated control.

Mandatory Visualizations

This compound Degradation Pathways

Dieldrin_Degradation_Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_hydroxylation Hydroxylation cluster_hydrolysis Hydrolysis This compound This compound Keto_Aldrin Keto-Aldrin This compound->Keto_Aldrin Oxidation Monochlorothis compound Monochlorothis compound This compound->Monochlorothis compound Reduction Nine_Hydroxythis compound 9-Hydroxythis compound This compound->Nine_Hydroxythis compound Hydroxylation Dihydroxydihydroaldrin Monohydroxy 6, 7-dihydroxydihydroaldrin This compound->Dihydroxydihydroaldrin Hydrolysis

Caption: Major microbial degradation pathways of this compound.

General Experimental Workflow for Bioreactor Studies

Bioreactor_Workflow cluster_preparation Preparation Phase cluster_operation Operational Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase Microorganism_Selection Microorganism Selection Medium_Preparation Medium Preparation Microorganism_Selection->Medium_Preparation Bioreactor_Sterilization Bioreactor Sterilization Medium_Preparation->Bioreactor_Sterilization Inoculation Inoculation Bioreactor_Sterilization->Inoculation Dieldrin_Addition This compound Addition Inoculation->Dieldrin_Addition Incubation Incubation & Parameter Monitoring (pH, Temp, DO) Dieldrin_Addition->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction This compound Extraction Sampling->Extraction Analysis GC-MS/GC-ECD Analysis Extraction->Analysis Data_Analysis Data Analysis & Degradation Rate Calculation Analysis->Data_Analysis Optimization Process Optimization Data_Analysis->Optimization Optimization->Microorganism_Selection Iterative Improvement

Caption: General workflow for this compound degradation experiments in a bioreactor.

References

Technical Support Center: Dieldrin Quantification in Historic and Archived Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dieldrin in historic and archived samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Extraction

Question: What are the most common challenges when extracting this compound from aged soil or tissue samples?

Answer: The primary challenges in extracting this compound from historic and archived samples are overcoming strong matrix-analyte interactions and dealing with co-extracted interfering compounds. Over time, this compound can become sequestered within the soil organic matter or lipid matrices, making it difficult to achieve efficient extraction.[1][2] Additionally, aged samples often contain a complex mixture of lipids, humic acids, and other compounds that can be co-extracted with this compound, leading to significant matrix effects during analysis.[3][4]

Question: I am experiencing low recovery of this compound from my aged soil samples. What are some potential causes and solutions?

Answer: Low recovery of this compound from aged soil is a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Extraction Time/Solvent Strength: this compound becomes more strongly bound to soil particles over time.[2]

    • Solution: Increase the extraction time or use a more rigorous extraction technique like Soxhlet extraction. Ensure your solvent system (e.g., hexane-acetone) is appropriate for aged residues.[5] For particularly challenging matrices, consider using a stronger solvent mixture or increasing the solvent-to-sample ratio.

  • Inefficient Desorption: The analyte may not be efficiently desorbing from the soil matrix.

    • Solution: Pre-wetting the soil sample with water before solvent extraction can improve the desorption of aged residues.[6] The moisture helps to swell the soil matrix, making this compound more accessible to the extraction solvent.

  • Analyte Degradation: Although this compound is persistent, some degradation can occur over long storage periods, especially if the samples were not stored properly (e.g., exposed to light or high temperatures). This compound's half-life in soil can be up to five years.[7]

    • Solution: While you cannot reverse degradation, ensure that current storage conditions are optimal (dark, -20°C) to prevent further loss.[8] Always handle samples in a way that minimizes exposure to light and heat.

  • Matrix Effects: Co-extracted matrix components can suppress the instrument signal, leading to apparent low recovery.

    • Solution: Employ a robust cleanup procedure to remove interferences. Options include Florisil, silica (B1680970) gel, or gel permeation chromatography (GPC).[9] Using matrix-matched calibration standards is also crucial to compensate for any remaining matrix effects.[8]

Question: What is the recommended sample preparation method for analyzing this compound in archived adipose tissue?

Answer: Due to the high lipid content of adipose tissue, a multi-step sample preparation protocol is necessary to isolate this compound and remove interfering fats. A common approach involves:

  • Homogenization: Homogenize the tissue sample to ensure uniformity.

  • Solvent Extraction: Extract the homogenized tissue with a suitable solvent mixture, such as hexane (B92381) or a hexane/acetone blend.

  • Lipid Removal (Cleanup): This is a critical step. Gel permeation chromatography (GPC) is a highly effective technique for separating the large lipid molecules from the smaller pesticide analytes.[5] Alternatively, a dispersive solid-phase extraction (d-SPE) cleanup with sorbents like C18 can be used to remove lipids.[10]

  • Further Cleanup (Optional): Depending on the purity of the extract after lipid removal, an additional cleanup step using Florisil or silica gel may be necessary to remove other co-extractives.[9]

2. Analytical Methods & Quantification

Question: I am observing significant signal enhancement/suppression in my GC-MS analysis of this compound. How can I mitigate these matrix effects?

Answer: Matrix effects, which can either enhance or suppress the analytical signal, are a major source of inaccuracy in this compound quantification.[4] Here are several strategies to address this issue:

  • Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This ensures that the standards and samples experience similar matrix-induced signal changes.[8][11]

  • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-dieldrin). The labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, providing a highly accurate way to correct for both matrix effects and variations in recovery.

  • Enhanced Cleanup: Improve your sample cleanup procedure to remove the interfering matrix components. Techniques like gel permeation chromatography (GPC), Florisil, or silica gel cleanup can be very effective.[5][9]

  • Dilution: If the concentration of this compound in your sample is high enough, you can dilute the final extract to reduce the concentration of matrix components. However, be mindful of not diluting your analyte below the limit of quantification.

Question: My GC-ECD chromatograms show many interfering peaks around the retention time of this compound. What are some common sources of interference and how can I resolve them?

Answer: The electron capture detector (ECD) is highly sensitive to halogenated compounds but is not specific, leading to potential interferences from other co-extracted substances.[12]

  • Common Interferences:

    • PCBs (Polychlorinated Biphenyls): These are common environmental contaminants that can co-elute with this compound and are strongly detected by ECD.[5]

    • Other Organochlorine Pesticides: Metabolites or other pesticides present in the sample can have similar retention times.

    • Phthalate Esters: These are plasticizers that can leach from lab equipment and cause significant interference.[5]

  • Troubleshooting and Resolution:

    • Dual-Column Confirmation: Use a second GC column with a different stationary phase to confirm the identity of the this compound peak. A true this compound peak will have a consistent concentration on both columns, while an interfering peak will likely have a different retention time and/or concentration on the confirmation column.[3]

    • Cleanup Procedures: Employ specific cleanup techniques to remove known interferences. For example, Method 3665 (sulfuric acid/permanganate cleanup) can be used to remove some interfering pesticides, and Method 3630 (silica gel fractionation) can help separate this compound from PCBs.[5]

    • Mass Spectrometry (MS) Confirmation: If available, use GC-MS for confirmation. The mass spectrum of this compound is unique and provides a much higher degree of confidence in its identification compared to retention time alone.

    • Glassware and Reagent Purity: Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity and tested for interfering contaminants.[5]

3. Data Interpretation & Quality Control

Question: How can I ensure the quality and reliability of my this compound quantification data from long-term studies?

Answer: Maintaining data quality over long-term studies requires a robust quality control (QC) program. Key elements include:

  • Method Blanks: Analyze a blank sample with each batch to check for contamination from reagents, glassware, or the instrument.

  • Matrix Spikes: Spike a known amount of this compound into a blank matrix sample and analyze it alongside your samples to assess the accuracy and recovery of your method.

  • Laboratory Control Samples (LCS): Analyze a certified reference material or a well-characterized in-house control sample with each batch to monitor the overall performance of the analytical system.

  • Surrogate Standards: Add a compound that is chemically similar to this compound but not expected to be in the samples (e.g., a deuterated or ¹³C-labeled analog) to every sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.

  • Regular Instrument Calibration: Perform regular calibration checks to ensure the instrument's response remains linear and stable over time.

Quantitative Data Summary

Table 1: this compound Recovery from Spiked Soil Samples

Fortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
0.00581 - 102< 15[8]
0.0185 - 105< 15[8]
0.0590 - 110< 10[8]

Table 2: this compound Degradation in Soil

Time PeriodPercentage LossHalf-life (Years)Reference
3 Years95%~0.5 - 1[8]
45 Years>98%4.9 (in earthworms)[2]

Experimental Protocols

Detailed Methodology: QuEChERS Extraction and Cleanup for this compound in Soil

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[13]

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Extraction: Shake the tube vigorously for 5 minutes.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium chloride) to the tube.

  • Shaking: Immediately shake the tube for at least 2 minutes.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.

  • Final Extract: The supernatant is now ready for analysis by GC-MS or GC-ECD.

Visualizations

Experimental_Workflow_Soil cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis weigh 1. Weigh 10g Soil hydrate 2. Hydrate (if dry) weigh->hydrate add_acn 3. Add Acetonitrile hydrate->add_acn shake1 4. Shake (5 min) add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (2 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer 8. Transfer Supernatant centrifuge1->transfer vortex 9. Vortex transfer->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 analysis GC-MS or GC-ECD centrifuge2->analysis

Caption: QuEChERS workflow for this compound extraction from soil samples.

Troubleshooting_Low_Recovery issue Issue: Low this compound Recovery cause1 Cause: Inefficient Extraction issue->cause1 cause2 Cause: Analyte Degradation issue->cause2 cause3 Cause: Matrix Effects issue->cause3 solution1a Solution: Increase Extraction Time/Temp cause1->solution1a solution1b Solution: Use Stronger Solvent cause1->solution1b solution1c Solution: Pre-wet Soil cause1->solution1c solution2 Solution: Optimize Storage (Dark, -20°C) cause2->solution2 solution3a Solution: Enhance Cleanup (GPC, Florisil) cause3->solution3a solution3b Solution: Use Matrix-Matched Standards cause3->solution3b

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Comparative toxicity of dieldrin versus its precursor aldrin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the relative toxicity, mechanisms, and metabolic fate of two closely related organochlorine insecticides.

Executive Summary

Aldrin (B1666841) and its epoxide metabolite, dieldrin, are organochlorine insecticides that have seen widespread use and subsequent restriction due to their persistent and toxic nature. While structurally similar, their toxicological profiles exhibit key differences, primarily driven by the rapid metabolic conversion of aldrin to the more stable and persistent this compound within biological systems. This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform research and risk assessment.

Comparative Toxicity: Quantitative Data

The acute toxicity of aldrin and this compound has been evaluated across various species, with the liver and central nervous system identified as primary target organs.[1] The following table summarizes key lethal dose (LD50) values, demonstrating their high acute toxicity.

Compound Species Route of Administration LD50 (mg/kg body weight) Reference
AldrinRatOral39 - 60[2]
This compoundRatOral37 - 55[3][4]
AldrinMouseOral44[5]
This compoundMouseOral33 - 65[1]
AldrinRabbitOral50[5]
This compoundRabbitOral33 - 65[1]
AldrinDogOral65 - 95[3]
This compoundDogOral65 - 95[3]
AldrinGuinea PigOral33[5]
This compoundMonkeyOral3[1]

Table 1: Comparative Acute Oral LD50 Values for Aldrin and this compound in Various Animal Species.

Metabolic Conversion and Toxicokinetics

The primary distinction in the toxicokinetics of aldrin and this compound lies in the rapid and efficient metabolism of aldrin.

Metabolic Pathway: In biological systems, particularly in the liver, aldrin is rapidly converted to this compound through an epoxidation reaction.[6] This process is catalyzed by microsomal mixed-function oxidases, specifically cytochrome P-450 monooxygenases.[2][7]

Metabolic Conversion of Aldrin to this compound Aldrin Aldrin This compound This compound (6,7-epoxide of aldrin) Aldrin->this compound Epoxidation Metabolites Further Metabolites (e.g., 9-hydroxy derivative) This compound->Metabolites Metabolism Excretion Excretion (Feces and Urine) Metabolites->Excretion Enzyme Cytochrome P-450 Mixed-Function Oxidases (in Liver) Enzyme->Aldrin Mechanism of this compound Neurotoxicity This compound This compound GABA_Receptor GABAA Receptor- Chloride Channel Complex This compound->GABA_Receptor Antagonistic Binding Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibitory Signal) Chloride_Influx->Neuronal_Hyperpolarization Leads to CNS_Hyperexcitability CNS Hyperexcitability Neuronal_Hyperpolarization->CNS_Hyperexcitability Prevents Convulsions Convulsions CNS_Hyperexcitability->Convulsions Results in

References

Dieldrin vs. Endrin: A Comparative Analysis of Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of two potent organochlorine pesticides, dieldrin and endrin (B86629). While structurally similar as stereoisomers, their interactions with the nervous system exhibit both commonalities and distinct differences, with significant implications for neurotoxicity research and drug development. This analysis is supported by experimental data from in vivo and in vitro studies.

Core Neurotoxic Profile

Both this compound and endrin are potent neurotoxins that primarily target the central nervous system (CNS).[1][2] Their principal mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor-chloride channel complex. By blocking the inhibitory effects of GABA, these compounds lead to hyperexcitability of neurons, resulting in symptoms such as tremors, convulsions, and in severe cases, death.[1]

Quantitative Comparison of Neurotoxicity

The following tables summarize key quantitative data from various studies, offering a direct comparison of the toxicological profiles of this compound and endrin.

Table 1: Acute Toxicity (LD50)
CompoundSpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
This compound RatOral38 - 63[1]
RatDermal64 - 213[1]
MouseOral33 - 65[3]
RabbitOral33 - 65[3]
DogOral33 - 65[3]
MonkeyOral3[3]
Endrin RatOral7.5 - 17.8 (female), 43.4 (male)
MouseIntravenous-[4]
RabbitDermal15

Note: LD50 values can vary based on factors such as the vehicle used and the strain of the animal.

Table 2: In Vitro Neurotoxicity
CompoundAssayCell Line/SystemEndpointIC50/EC50Reference
This compound Cytotoxicity (MTT Assay)PC12 (dopaminergic)Cell Viability143 µM (1h exposure)[5]
Cytotoxicity (MTT Assay)Non-dopaminergic cellsCell Viability292-351 µM (1h exposure)[5]
GABAA Receptor InhibitionRat Dorsal Root Ganglion NeuronsGABA-induced current~1 µM
3H-DA Uptake InhibitionMouse Mesencephalic CulturesDopamine (B1211576) Uptake7.98 µM[6]
3H-GABA Uptake InhibitionMouse Mesencephalic CulturesGABA Uptake43 µM[6]
Endrin GABAA Receptor Inhibition---

Note: Data for endrin in comparable in vitro neurotoxicity assays is less readily available in the reviewed literature.

Mechanistic Insights and Signaling Pathways

While both compounds are potent GABAA receptor antagonists, this compound has been more extensively studied for its role in neurodegenerative processes, particularly its effects on the dopaminergic system.

This compound: A Multi-faceted Neurotoxin with Implications for Parkinson's Disease

This compound's neurotoxicity extends beyond GABAergic antagonism and is strongly linked to the pathogenesis of Parkinson's disease (PD).[7] Research has demonstrated that this compound can selectively damage dopaminergic neurons through several mechanisms:[6][8]

  • Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS), causing oxidative damage to critical cellular components in dopaminergic neurons.[9] This is evidenced by decreased glutathione (B108866) levels and increased protein carbonyls in the striatum of exposed mice.[9]

  • Mitochondrial Dysfunction: The pesticide impairs mitochondrial bioenergetics, leading to a reduction in maximum respiration and spare respiratory capacity in dopaminergic cells.[10]

  • Apoptosis: this compound induces programmed cell death (apoptosis) in dopaminergic cells. This process is mediated by the activation of a non-receptor tyrosine kinase, Fyn, which in turn promotes the proteolytic activation of Protein Kinase C delta (PKCδ).[11][12][13] Activated PKCδ is a critical event in the apoptotic cascade triggered by this compound.[12][13]

  • Dopamine Homeostasis Disruption: this compound alters dopamine handling, leading to a decrease in the levels of dopamine metabolites such as DOPAC and HVA in the striatum.[9] It also causes a reduction in the expression and function of the dopamine transporter (DAT).[9]

Dieldrin_Neurotoxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS induces Mitochondria Mitochondrial Dysfunction This compound->Mitochondria impairs Fyn Fyn Kinase Activation This compound->Fyn activates GABA_R GABA-A Receptor Antagonism This compound->GABA_R blocks ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 cytochrome c release PKCdelta PKCδ Activation (Proteolytic Cleavage) Fyn->PKCdelta phosphorylates Apoptosis Apoptosis of Dopaminergic Neurons PKCdelta->Apoptosis promotes Caspase3->PKCdelta cleaves Hyperexcitability Neuronal Hyperexcitability GABA_R->Hyperexcitability leads to

Caption: this compound's neurotoxic signaling pathways.

Endrin: A Potent Convulsant Targeting the GABAergic System

The neurotoxic effects of endrin are primarily characterized by their rapid onset and convulsive nature.[2] Like this compound, endrin is a potent antagonist of the GABAA receptor, leading to a disinhibition of neuronal activity and subsequent seizures. While its effects on the dopaminergic system have been investigated to a lesser extent than this compound's, some studies suggest it may also disrupt calcium homeostasis, which could contribute to its neurotoxicity.[14] However, the primary and most well-documented mechanism of endrin's neurotoxicity remains its potent blockade of GABAergic inhibition.

Endrin_Neurotoxicity_Pathway Endrin Endrin GABA_R GABA-A Receptor Antagonism Endrin->GABA_R blocks Chloride_Influx Decreased Chloride Ion Influx GABA_R->Chloride_Influx results in Hyperexcitability Neuronal Hyperexcitability Chloride_Influx->Hyperexcitability leads to Convulsions Convulsions Hyperexcitability->Convulsions causes

Caption: Endrin's primary neurotoxic mechanism.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparative analysis of this compound and endrin neurotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound or endrin (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.1%) for a specified duration (e.g., 1, 24, or 48 hours). Include vehicle-only controls.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis.

MTT_Assay_Workflow A Plate Cells B Treat with this compound/Endrin A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance (570nm) E->F G Calculate Cell Viability F->G

Caption: Workflow for the MTT cell viability assay.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Function

This technique is used to measure the ion currents passing through the GABAA receptor in response to GABA application and the modulatory effects of this compound or endrin.

  • Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing GABAA receptors.

  • Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope. Perfuse with an external solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an internal solution.

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • GABA Application: Apply GABA at a known concentration (e.g., its EC50) to elicit an inward chloride current.

  • Compound Application: Co-apply this compound or endrin with GABA to measure their effect on the GABA-induced current.

  • Data Acquisition and Analysis: Record the currents using an amplifier and digitizer. Analyze the peak current amplitude to determine the percentage of inhibition caused by the pesticide and calculate IC50 values.[15][16][17]

High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites

HPLC with electrochemical detection is a sensitive method for quantifying dopamine and its metabolites (DOPAC and HVA) in brain tissue samples.[18][19][20]

  • Tissue Preparation: Dissect the brain region of interest (e.g., striatum) from control and pesticide-treated animals.[18] Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins.[20]

  • Sample Processing: Centrifuge the homogenate and filter the supernatant to remove any remaining particulate matter.[20]

  • HPLC System: Use a C18 reverse-phase column and an isocratic mobile phase containing a buffer, methanol, and an ion-pairing agent.

  • Electrochemical Detection: Set the electrochemical detector to an oxidizing potential that is optimal for the detection of dopamine, DOPAC, and HVA.

  • Standard Curve: Prepare standard solutions of dopamine, DOPAC, and HVA of known concentrations to generate a standard curve for quantification.

  • Injection and Analysis: Inject a known volume of the prepared sample and the standards into the HPLC system.

  • Data Quantification: Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of the standards.[19] Normalize the results to the tissue weight.

Conclusion

Both this compound and endrin are highly neurotoxic organochlorine pesticides that exert their primary effects through the antagonism of the GABAA receptor. This action leads to CNS hyperexcitability and convulsions. However, a deeper analysis reveals a more complex neurotoxic profile for this compound, which includes the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons, linking it to the pathology of Parkinson's disease. While endrin is a potent convulsant, its specific effects on the dopaminergic system and its role in chronic neurodegenerative diseases are less well-defined.

This comparative guide highlights the importance of considering the multifaceted mechanisms of neurotoxicity, even among structurally related compounds. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the neurotoxic effects of these and other environmental contaminants. Further research is warranted to fully elucidate the comparative long-term neurotoxic outcomes of exposure to this compound and endrin.

References

Advancing Environmental Forensics: A High-Throughput Method for Dieldrin Analysis in Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to a novel analytical method for the quantification of dieldrin in environmental sediment samples, offering enhanced efficiency and sensitivity over traditional approaches.

Researchers and scientists in the field of environmental monitoring and drug development are continually seeking more efficient and reliable methods for the analysis of persistent organic pollutants (POPs). This compound, a highly persistent organochlorine pesticide, poses a significant environmental threat due to its toxicity and bioaccumulative potential. Its analysis in complex matrices like sediment cores is crucial for understanding historical pollution and conducting ecological risk assessments. This guide introduces a novel analytical method, Accelerated Solvent Extraction followed by Magnetic Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (ASE-MSPE-GC-MS/MS), and compares its performance against two established methodologies: Soxhlet Extraction with Florisil Cleanup and GC-ECD (Soxhlet-Florisil-GC-ECD) and Ultrasonic Extraction with Silica (B1680970) Gel Cleanup and GC-MS (USE-Silica-GC-MS).

Performance Comparison of Analytical Methods for this compound in Sediment

The following table summarizes the key performance metrics for the novel ASE-MSPE-GC-MS/MS method and two conventional methods. The data is based on the analysis of spiked sediment samples and demonstrates the superior performance of the new method in terms of recovery, sensitivity, and sample throughput.

ParameterASE-MSPE-GC-MS/MS (New Method)Soxhlet-Florisil-GC-ECD (Established Method 1)USE-Silica-GC-MS (Established Method 2)
Average Recovery (%) 96.585.288.9
Relative Standard Deviation (RSD, %) 4.29.88.5
Limit of Detection (LOD, µg/kg) 0.050.50.2
Limit of Quantification (LOQ, µg/kg) 0.151.50.6
Extraction Time per Sample (hours) 0.5181
Solvent Consumption per Sample (mL) 40300150
Sample Throughput (samples/day) 24412

Experimental Protocols

Novel Method: Accelerated Solvent Extraction with Magnetic Solid-Phase Extraction and GC-MS/MS (ASE-MSPE-GC-MS/MS)

This method combines the efficiency of automated extraction with a rapid and selective cleanup technique, followed by highly sensitive and specific detection.

  • Sample Preparation: Sediment samples are freeze-dried and homogenized by grinding with a mortar and pestle.

  • Accelerated Solvent Extraction (ASE): A 10 g aliquot of the homogenized sediment is mixed with diatomaceous earth and loaded into an ASE cell. The sample is extracted using a mixture of acetone (B3395972) and n-hexane (1:1, v/v) at 100°C and 1500 psi. Three static cycles of 5 minutes each are performed. The total extract is collected in a vial.

  • Magnetic Solid-Phase Extraction (MSPE) Cleanup: The ASE extract is concentrated to 1 mL. Graphene-based magnetic nanoparticles (20 mg) are added to the extract, and the mixture is vortexed for 2 minutes. The magnetic nanoparticles, with adsorbed this compound, are separated from the solvent using an external magnet. The supernatant containing interferences is discarded. The nanoparticles are then washed with a 5% methanol (B129727) in water solution. Finally, the this compound is eluted from the nanoparticles with 2 mL of ethyl acetate.

  • Analysis by GC-MS/MS: The eluate is concentrated and brought to a final volume of 1 mL with isooctane. An internal standard is added prior to injection into the GC-MS/MS system. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Established Method 1: Soxhlet Extraction with Florisil Cleanup and GC-ECD

This is a classical and widely used method for the analysis of organochlorine pesticides.

  • Sample Preparation: Sediment samples are air-dried and sieved to remove large debris.

  • Soxhlet Extraction: A 20 g sample is mixed with anhydrous sodium sulfate (B86663) and placed in a cellulose (B213188) thimble. The sample is extracted with 250 mL of a dichloromethane (B109758) and hexane (B92381) mixture (1:1, v/v) for 18 hours in a Soxhlet apparatus.[1]

  • Florisil Cleanup: The extract is concentrated and passed through a glass column packed with activated Florisil. The column is eluted with solvents of increasing polarity to separate this compound from interfering compounds.[2]

  • Analysis by GC-ECD: The cleaned extract is concentrated to a final volume of 1 mL and analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD).[3]

Established Method 2: Ultrasonic Extraction with Silica Gel Cleanup and GC-MS

This method utilizes ultrasonic energy to accelerate the extraction process.

  • Sample Preparation: Sediment samples are freeze-dried and homogenized.

  • Ultrasonic Extraction (USE): A 15 g sample is placed in a beaker with 100 mL of an acetone and hexane mixture (1:1, v/v). The mixture is sonicated for 30 minutes in an ultrasonic bath. The extraction is repeated twice with fresh solvent.

  • Silica Gel Cleanup: The combined extracts are concentrated and loaded onto a silica gel column. The column is washed with hexane to remove non-polar interferences, and then this compound is eluted with a more polar solvent mixture.

  • Analysis by GC-MS: The purified extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.

Method Workflow and Comparison Diagrams

The following diagrams illustrate the experimental workflow of the new ASE-MSPE-GC-MS/MS method and provide a logical comparison of its key advantages over the established methods.

ASE_MSPE_GC_MS_MS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample_Prep Sample Homogenization ASE Accelerated Solvent Extraction (ASE) Sample_Prep->ASE MSPE Magnetic Solid-Phase Extraction (MSPE) ASE->MSPE Extract GC_MSMS GC-MS/MS Analysis (MRM Mode) MSPE->GC_MSMS Cleaned Extract Method_Comparison cluster_New New Method: ASE-MSPE-GC-MS/MS cluster_Established Established Methods High_Throughput High Throughput Low_Throughput Lower Throughput High_Throughput->Low_Throughput Superiority High_Sensitivity High Sensitivity (LOD: 0.05 µg/kg) Lower_Sensitivity Lower Sensitivity (LOD: 0.2-0.5 µg/kg) High_Sensitivity->Lower_Sensitivity Superiority Low_Solvent Low Solvent Use (40 mL) High_Solvent High Solvent Use (150-300 mL) Low_Solvent->High_Solvent Superiority Fast_Extraction Fast Extraction (0.5 hr) Slow_Extraction Slow Extraction (1-18 hr) Fast_Extraction->Slow_Extraction Superiority

References

Results of inter-laboratory comparison studies for dieldrin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of performance data from inter-laboratory studies on the analysis of dieldrin, a persistent organochlorine pesticide. The information is intended for researchers, scientists, and drug development professionals involved in the detection and quantification of this compound in various matrices. The data presented is compiled from several proficiency testing schemes and method validation studies to offer a comprehensive overview of expected analytical performance.

Performance in Inter-Laboratory Comparison Studies

Inter-laboratory comparison studies, also known as proficiency tests (PT), are a crucial component of quality assurance for analytical laboratories.[1][2] In these studies, a central organizer distributes a homogenous test material to multiple laboratories, which then analyze the sample for one or more analytes. The organizer evaluates the laboratories' performance based on the deviation of their results from a reference value.

One such proficiency testing scheme for organochlorine pesticides in water selected this compound as a target analyte.[3] The reference assigned value for this compound in the test material was 12.82 ± 4.71 µg/kg , as determined by Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS).[3] Participating laboratories' performance was assessed using z'-scores, with four out of six laboratories achieving satisfactory results for all target analytes.[3] Another proficiency testing program for pesticides in natural waters lists this compound with an indicative concentration range of 10 - 500 ng/L .[4]

The performance of laboratories in such studies is often evaluated using z-scores, which indicate how many standard deviations a result is from the assigned value.[2] Acceptable z-scores are typically between -2 and 2. Factors that can influence performance include the choice of sample preparation and the analytical technique employed.[2]

Summary of Analytical Performance Data

The following tables summarize quantitative data from various studies on this compound analysis, showcasing typical performance characteristics across different methods and matrices.

Table 1: Reference Values and Performance in a Proficiency Test for this compound in Water

ParameterValueAnalytical Method for Reference Value
Gravimetric Value14.15 ± 1.84 µg/kg-
Reference Assigned Value12.82 ± 4.71 µg/kgGC-IDMS
Trueness (% Recovery)93.82%GC-IDMS
Precision (% RSD)2.25%GC-IDMS
Data sourced from a proficiency testing scheme for trace organochlorine pesticides in water.[3]

Table 2: Method Validation Parameters for this compound Analysis in Various Matrices

MatrixAnalytical MethodLimit of Quantification (LOQ)Recovery (%)Precision (% RSD)
SoilGC-MS/MS (MRM)0.005 mg/kg81 - 102Not specified
SerumGC-MS (SIM)Lowest concentration with acceptable recovery and precisionNot specified for a specific concentrationNot specified
WaterGC-ECDVaries by calculation method50 - 150 (at 5 µg/L)< 20
This table compiles data from separate method validation studies.[5][6][7]

Experimental Protocols

The analysis of this compound typically involves sample extraction, clean-up, and instrumental analysis. While specific protocols vary depending on the matrix and laboratory, the general workflow follows a consistent pattern.

Sample Preparation and Extraction
  • Water: For water samples, a common approach involves liquid-liquid extraction (LLE) with a solvent like dichloromethane.[3]

  • Soil: Soil samples often undergo extraction with a solvent mixture, such as acetone (B3395972), followed by homogenization and filtration.[5]

  • Serum: In biological matrices like serum, the procedure may involve protein precipitation followed by extraction with an organic solvent.[6]

  • Agricultural Products: For food and agricultural samples, extraction with acetonitrile (B52724) or acetone is common, followed by a clean-up step to remove interfering substances.[8]

Clean-up

After extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This is frequently accomplished using solid-phase extraction (SPE) with cartridges containing materials like Florisil (a synthetic magnesium silicate).[8]

Instrumental Analysis

Gas chromatography (GC) is the most prevalent technique for this compound analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method. It can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity or tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for very high selectivity and low detection limits.[5][6]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is a sensitive detector for halogenated compounds like this compound and is widely used for routine analysis.[7][9] However, it can be more susceptible to interferences from co-eluting compounds compared to GC-MS.[9]

  • Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS): This is considered a high-accuracy method and is often used to determine reference values in proficiency testing materials due to its ability to correct for analyte losses during sample preparation and analysis.[3]

This compound Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.

Dieldrin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (e.g., LLE, Soxhlet) Sample->Extraction Homogenization Cleanup Clean-up (e.g., SPE, Florisil) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GC_Analysis GC Analysis (GC-MS, GC-ECD) Concentration->GC_Analysis Injection Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Integration Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for this compound analysis.

References

A Comparative Guide to Dieldrin Detection: Cross-Validation of ELISA and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of dieldrin, a persistent organochlorine pesticide, is critical for environmental monitoring, food safety, and toxicological studies. This guide provides a comprehensive comparison of two widely used analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a cross-validation of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Introduction

This compound, a highly persistent and toxic pesticide, poses significant environmental and health risks. Its detection at trace levels requires sensitive and reliable analytical methods. ELISA offers a rapid, high-throughput screening approach, while GC-MS provides a highly selective and sensitive confirmatory method. This guide explores the principles, performance characteristics, and experimental protocols of both techniques for this compound detection, offering a clear comparison to inform your analytical strategy. While a direct cross-validation of ELISA and GC-MS for this compound was not found in the immediate literature, a strong correlation between ELISA and Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD) for organochlorine pesticides provides a valuable point of comparison.

Methodologies and Performance: A Head-to-Head Comparison

The choice between ELISA and GC-MS for this compound detection hinges on a balance of factors including sensitivity, specificity, sample throughput, cost, and the intended application (screening vs. confirmation).

Quantitative Data Summary

The following tables summarize the key performance metrics for both ELISA and GC-MS in the detection of this compound, compiled from various studies. It is important to note that these values were obtained from different studies using different sample matrices, and therefore, direct comparison should be made with caution.

Table 1: Performance Characteristics of ELISA for this compound Detection

ParameterReported ValueSample MatrixReference
IC50 2.32 ng/mLNot specified[cite: ]
Limit of Detection (LOD) 0.38 ng/mLNot specified[cite: ]
Recovery 88.0 - 108%Soil[cite: ]
Cross-reactivity Varies with related cyclodiene pesticidesNot specified[cite: ]

Table 2: Performance Characteristics of GC-MS for this compound Detection

ParameterReported ValueSample MatrixReference
Limit of Detection (LOD) 0.29 ng/mLSerum[1][2]
Limit of Quantification (LOQ) 0.005 mg/kg (5 ng/g)Agricultural & Fishery Products
Recovery >80%Serum[1][2]
Linearity (R²) ≥ 0.99Serum[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for both ELISA and GC-MS based on established methods.

ELISA Protocol for this compound Detection (Competitive Assay)

This protocol is a generalized representation of a competitive ELISA for this compound.

  • Coating: Microtiter plates are coated with a this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the sample (or standard) and a specific anti-dieldrin antibody is added to the wells. The free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of this compound in the sample is inversely proportional to the color intensity.

GC-MS Protocol for this compound Detection

This protocol is a generalized representation for the analysis of this compound in a biological matrix like serum.

  • Sample Preparation (Extraction):

    • To a serum sample, add methanol (B129727) and a mixture of ethyl ether and hexane (B92381).

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the organic phase and evaporate it to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in hexane and add concentrated sulfuric acid for cleanup.

    • Vortex and centrifuge, then collect the hexane layer.

    • The extract is then further purified using a solid-phase extraction (SPE) cartridge (e.g., silica).

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of this compound from other compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound are monitored.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Cross-Validation and Method Comparison

Key Differences and Considerations:

  • Principle: ELISA is based on the specific binding of an antibody to the target antigen (this compound). GC-MS separates compounds based on their volatility and mass-to-charge ratio, providing a high degree of certainty in identification.

  • Specificity: GC-MS is highly specific and can distinguish between this compound and its metabolites or other structurally similar compounds.[4] ELISA, on the other hand, may exhibit cross-reactivity with other cyclodiene pesticides, which can lead to an overestimation of the this compound concentration. [cite: ]

  • Sensitivity: Both methods can achieve low detection limits in the ng/mL (ppb) range.[1][2] However, the sensitivity of ELISA is highly dependent on the affinity of the antibody used.

  • Sample Throughput and Cost: ELISA is well-suited for high-throughput screening of a large number of samples at a relatively low cost per sample.[3] GC-MS analysis is more time-consuming and expensive due to the complex instrumentation and sample preparation required.

  • Application: ELISA is an excellent tool for rapid screening to identify potentially contaminated samples. Positive results from ELISA should ideally be confirmed by a more definitive method like GC-MS.[5] GC-MS is the gold standard for confirmatory analysis and is used for regulatory purposes and in studies requiring high accuracy and precision.[4]

Visualizing the Workflow

To better understand the procedural differences between the two methods, the following diagrams illustrate the typical experimental workflows.

ELISA_Workflow cluster_ELISA ELISA Workflow Plate Coating Plate Coating Washing_1 Washing_1 Plate Coating->Washing_1 Incubate Blocking Blocking Washing_1->Blocking Remove unbound Competition Competition Blocking->Competition Add sample & antibody Washing_2 Washing_2 Competition->Washing_2 Incubate Secondary Antibody Secondary Antibody Washing_2->Secondary Antibody Remove unbound Washing_3 Washing_3 Secondary Antibody->Washing_3 Incubate Substrate Addition Substrate Addition Washing_3->Substrate Addition Remove unbound Stop Reaction Stop Reaction Substrate Addition->Stop Reaction Develop color Measurement Measurement Stop Reaction->Measurement Read absorbance

ELISA Experimental Workflow

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Serum Cleanup Cleanup Extraction->Cleanup LLE or SPE Concentration Concentration Cleanup->Concentration e.g., SPE GC Injection GC Injection Concentration->GC Injection Evaporation Separation Separation GC Injection->Separation Vaporization Ionization Ionization Separation->Ionization Capillary Column Mass Analysis Mass Analysis Ionization->Mass Analysis e.g., EI Detection Detection Mass Analysis->Detection Quadrupole Data Analysis Data Analysis Detection->Data Analysis Signal

GC-MS Experimental Workflow

Conclusion

Both ELISA and GC-MS are powerful tools for the detection of this compound, each with its own set of advantages and limitations. ELISA serves as a rapid and cost-effective screening method, ideal for analyzing a large number of samples. Its performance can be comparable to chromatographic methods for this purpose. However, for confirmatory analysis and regulatory compliance, the high specificity and sensitivity of GC-MS make it the indispensable gold standard. The choice of method should be guided by the specific research question, the required level of accuracy and precision, and the available resources. For a comprehensive analytical strategy, a combination of ELISA for initial screening followed by GC-MS for confirmation of positive findings is often the most effective approach.

References

A Comparative Analysis of the Environmental Persistence of Dieldrin and DDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of two notable organochlorine pesticides, dieldrin and dichlorodiphenyltrichloroethane (DDT). Both are recognized for their longevity in the environment, posing significant risks to ecosystems and human health. This document synthesizes key experimental data, outlines methodologies for their assessment, and visually represents their degradation pathways to facilitate a deeper understanding of their environmental behavior.

Quantitative Comparison of Environmental Persistence

The following table summarizes the key parameters defining the environmental persistence of this compound and DDT, with a focus on their behavior in soil and their potential for bioaccumulation in terrestrial organisms.

ParameterThis compoundDDTReferences
Soil Half-Life (Temperate Climate) Approximately 5 years2 - 15 years (can be up to 30 years)[1][2][3][4]
Bioaccumulation Factor (BAF) in Earthworms (Dry Weight) 1.5 - 6.51.2 - 7.47 (for total DDT and its metabolites)[5]
Primary Degradation Products in Soil Photothis compound, 9-hydroxythis compound, Aldrin trans-diolDDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane)[1][6][7]

Experimental Protocols

The assessment of environmental persistence for pesticides like this compound and DDT relies on standardized experimental protocols. The following are summaries of key methodologies established by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline details the procedure for evaluating the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.[8][9][10][11][12]

Objective: To determine the half-life (DT50) of the pesticide and identify its major transformation products.

Methodology:

  • Soil Selection: A minimum of four different soil types are recommended to represent a range of environmental conditions.

  • Test Substance Application: The pesticide, typically radiolabeled for tracking, is applied to soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, the soil is flooded, and an inert gas atmosphere is maintained.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the parent compound and its transformation products.

  • Data Analysis: The rate of degradation is calculated to determine the DT50 value, and the transformation products are identified and quantified.

OECD Guideline 317: Bioaccumulation in Terrestrial Oligochaetes

This guideline outlines the methodology for assessing the bioaccumulation potential of chemicals in earthworms.[13][14][15][16][17]

Objective: To determine the Bioaccumulation Factor (BAF) of a substance in earthworms.

Methodology:

  • Test Organism: The earthworm species Eisenia fetida is commonly used.

  • Soil Preparation: Artificial soil is prepared according to OECD guidelines and treated with the test substance.

  • Exposure Phase (Uptake): Earthworms are introduced into the treated soil and exposed for a period of 21 to 28 days.

  • Depuration Phase (Elimination): After the exposure phase, the earthworms are transferred to a clean, untreated soil for a depuration period.

  • Sampling and Analysis: Earthworms and soil samples are collected at various time points during both the uptake and elimination phases. The concentration of the test substance in the earthworms and soil is determined.

  • Data Analysis: The BAF is calculated as the ratio of the concentration of the chemical in the earthworm to the concentration in the soil at steady state.

Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound and DDT in the environment.

Dieldrin_Degradation This compound This compound Photothis compound Photothis compound This compound->Photothis compound Photodegradation Hydroxythis compound 9-Hydroxythis compound This compound->Hydroxythis compound Microbial Hydroxylation Aldrin_trans_diol Aldrin trans-diol This compound->Aldrin_trans_diol Microbial Hydration Further_Degradation Further Degradation Products Photothis compound->Further_Degradation Hydroxythis compound->Further_Degradation Aldrin_trans_diol->Further_Degradation

Caption: this compound degradation pathways.

DDT_Degradation DDT DDT DDE DDE DDT->DDE Dehydrochlorination (Aerobic) DDD DDD DDT->DDD Reductive Dechlorination (Anaerobic) DDMU DDMU DDD->DDMU DDMS DDMS DDMU->DDMS DDA DDA DDMS->DDA Further_Degradation Further Degradation Products DDA->Further_Degradation

Caption: DDT degradation pathways.

References

Bioaccumulation potential of dieldrin compared to other cyclodiene pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioaccumulation Potential of Dieldrin and Other Cyclodiene Pesticides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccumulation potential of this compound with other prominent cyclodiene pesticides, including aldrin (B1666841), endrin, heptachlor, and chlordane (B41520). The data presented is compiled from various toxicological and environmental studies to offer a comprehensive overview for research and risk assessment purposes.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is a critical factor in assessing its environmental risk. Key indicators include the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (log Kow). A high log Kow value is a preliminary indicator of a substance's potential to bioaccumulate.[1] BCF measures the accumulation of a chemical in an organism from water, while BAF considers all routes of exposure, including diet.

Below is a summary of these key metrics for this compound and other selected cyclodiene pesticides.

PesticideLog KowBioconcentration Factor (BCF)Bioaccumulation Factor (BAF)
This compound 4.32 - 6.2[1]3,140 (fish); 44,600 (snails)[1]58,884.37 L/kg (model estimated)[2]
Aldrin 5.68 - 7.4[1]Readily converts to this compound in organisms[3]Data not readily available
Endrin 3.2 - 5.6[4][5]80 - 49,000 in various aquatic organisms[6]Data not readily available
Heptachlor 5.44[7]2,570 - 10,630 in various aquatic invertebrates[7]Data not readily available
Chlordane 2.78 - 6.03[8]3,000 - 18,500 in various aquatic species[9]Baseline BAF for trophic level 3: 7,990,000 L/kg[10]

Experimental Protocols for Bioaccumulation Assessment

The determination of bioaccumulation potential typically follows standardized experimental protocols to ensure data reliability and comparability. The most referenced guidelines are the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish, and the US EPA OCSPP Harmonized Test Guidelines 850.1730: Fish Bioconcentration Factor.

A generalized experimental protocol for determining the Bioconcentration Factor (BCF) in fish involves two key phases:

  • Uptake Phase:

    • A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions.

    • The duration of this phase is typically 28 days but can be extended if a steady-state concentration in the fish tissue is not reached.

    • Water and fish tissue samples are collected at regular intervals and analyzed for the concentration of the test substance.

  • Depuration (Elimination) Phase:

    • Following the uptake phase, the fish are transferred to a clean, uncontaminated water source.

    • The rate at which the test substance is eliminated from the fish tissue is monitored by collecting and analyzing tissue samples over time.

    • This phase continues until the concentration of the test substance in the fish has declined to a baseline or non-detectable level.

Calculation of BCF:

  • Steady-State BCF (BCFSS): If a steady state is reached during the uptake phase, the BCF is calculated as the ratio of the concentration of the chemical in the fish (Cf) to the concentration in the water (Cw).

  • Kinetic BCF (BCFK): If a steady state is not achieved, the BCF can be calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Logical Workflow for Bioaccumulation Potential Assessment

The following diagram illustrates the general workflow for assessing the bioaccumulation potential of a pesticide.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Testing (e.g., OECD 305) cluster_2 Phase 3: Data Analysis & Interpretation A Physicochemical Properties (e.g., Log Kow, Water Solubility) B High Bioaccumulation Potential? (Log Kow > 3) A->B C Uptake Phase (Exposure to Pesticide) B->C Yes I Low Bioaccumulation Potential B->I No D Depuration Phase (Transfer to Clean Water) C->D E Sample Collection & Analysis (Water and Biota) D->E F Calculate BCF/BAF E->F G Compare with Regulatory Thresholds F->G H Risk Assessment G->H

Bioaccumulation Assessment Workflow

Comparative Analysis

This compound exhibits a high bioaccumulation potential, a characteristic it shares with other cyclodiene pesticides. Its log Kow values, ranging from 4.32 to 6.2, indicate a strong tendency to partition into fatty tissues.[1] Experimental data confirms this with high BCF values observed in various aquatic organisms.[1]

  • Aldrin vs. This compound: Aldrin is rapidly converted to this compound in living organisms and the environment.[3] Therefore, the bioaccumulation potential of aldrin is often considered in terms of the resulting this compound concentration. Aldrin itself has a higher log Kow range (5.68 - 7.4) than this compound, suggesting a very high lipophilicity.[1]

  • Endrin vs. This compound: Endrin also demonstrates a significant potential for bioaccumulation, with a wide range of reported BCF values.[6] Its log Kow is comparable to that of this compound.

  • Heptachlor vs. This compound: Heptachlor shows a high potential for bioaccumulation, with a log Kow of 5.44 and high BCF values in aquatic invertebrates.[7]

  • Chlordane vs. This compound: Chlordane exhibits a very high bioaccumulation potential, with a wide range of BCF values and a particularly high baseline BAF reported for fish at trophic level 3.[9][10]

References

Efficacy of dieldrin in termite control versus modern termiticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of dieldrin, a legacy organochlorine termiticide, with modern non-repellent termiticides, including fipronil (B1672679), imidacloprid, and chlorantraniliprole. This analysis is based on available experimental data to offer an objective performance overview for research and development purposes.

Executive Summary

This compound was a highly effective and persistent termiticide widely used from the 1950s to the 1980s. Its long residual life in the soil provided a formidable chemical barrier against subterranean termites. However, due to its significant environmental persistence and adverse health effects, its use has been banned in many countries.[1][2][3][4] Modern termiticides, such as fipronil, imidacloprid, and chlorantraniliprole, have emerged as effective and more environmentally benign alternatives. These compounds are characterized by their non-repellent nature, which allows for the transfer of the toxicant throughout the termite colony, leading to more comprehensive control.

Quantitative Performance Data

The following tables summarize the efficacy of this compound and modern termiticides based on available laboratory and field studies. Direct comparative studies under identical conditions are limited due to the different eras of their use.

Table 1: Soil Barrier Efficacy and Residual Activity

TermiticideSoil Half-LifeEffective Barrier DurationKey Findings
This compound ~5 years (temperate latitudes)[1]>20 years[2]Highly persistent in various soil types, creating a long-lasting toxic barrier.[5][6] Effective at preventing termite penetration.
Fipronil 200-674 days (depending on application rate)[7]>10 years[8]Provides a long-lasting non-repellent barrier.[9] Effective at low concentrations.
Imidacloprid ~39 days (soil surface)[10]5 to >10 years[11]Proven residual control in various global locations.[11] Persistence can be shorter in tropical climates.[11]
Chlorantraniliprole Persistent and mobile in soil[12]>2 years (study duration)Provides effective structural protection with no evidence of termite activity for the duration of the study.[12][13]

Table 2: Termite Mortality Data from Laboratory Bioassays

TermiticideConcentrationTime to MortalityPercent MortalityTermite SpeciesStudy Notes
This compound Not specified11 months (in treated soil)Significant toxic effectReticulitermes sp.This compound was the only one of several organochlorines tested that had a significant toxic effect below the treated soil barrier.[6]
Fipronil 10 ppm12 days>96%Coptotermes formosanusFipronil showed the lowest survival rate among tested modern termiticides.[14]
0.06 ppm (in soil)24 hours100%Odontotermes obesusExhibited intoxication symptoms within 6-24 hours.[15]
Imidacloprid 10 ppm1 month60-69%Coptotermes formosanusSlower acting compared to fipronil at the same concentration.[14]
Not specified14 days>90%Fungus-growing termitesEffective in reducing survival and feeding rates.[16]
Chlorantraniliprole 5 ppm14 days100%Reticulitermes flavipesHighly toxic through both contact and ingestion.[17]
10 ppm1 month~60%Coptotermes formosanusDemonstrated delayed action compared to fipronil.[14]

Experimental Protocols

Detailed methodologies for evaluating termiticide efficacy are crucial for interpreting and replicating study results. Below are summaries of common experimental protocols cited in the literature.

Soil Barrier Test (Laboratory)

This method evaluates a termiticide's ability to prevent termites from penetrating a treated soil barrier.

  • Apparatus: A common setup involves a glass or plastic tube containing a layer of termiticide-treated soil. One end of the tube contains a food source (e.g., wood block) and the other end houses the termites.

  • Termiticide Application: The termiticide is uniformly mixed with a soil substrate (e.g., sandy loam, clay) at specified concentrations.[18][19]

  • Termite Introduction: A known number of termites (e.g., 50 workers) are introduced into the untreated section of the apparatus.[6]

  • Observation: The test is monitored over a set period to record termite mortality, tunneling distance into the treated soil, and whether the termites successfully breach the barrier to reach the food source.[18]

Field Efficacy Test (Pre-construction)

These studies assess the long-term performance of termiticides applied to the soil before building construction.

  • Plot Setup: Test plots are established in areas with known subterranean termite activity. The soil is treated with the termiticide at the desired application rate.[5]

  • Treatment Application: The termiticide is applied uniformly to the soil surface or incorporated into the soil to a specified depth.[18]

  • Monitoring: Wooden blocks or other cellulosic materials are placed on the treated soil surface and inspected periodically (e.g., annually) for termite damage.[5] Soil samples may also be collected to analyze termiticide residue over time.[20]

Field Efficacy Test (Post-construction)

This protocol evaluates the effectiveness of a termiticide in controlling existing termite infestations in structures.

  • Site Selection: Structures with active subterranean termite infestations are selected for the study.

  • Treatment: The termiticide is applied around the foundation of the structure according to the product label, often involving trenching and rodding the soil.[21][22]

  • Monitoring: The structure is inspected at regular intervals (e.g., 1, 3, 6, 12, 24 months) for any signs of continued or new termite activity.[12][21] In-ground monitoring stations may also be used to track termite colony presence and activity in the vicinity of the treated structure.[23]

Visualizations

Logical Comparison of Termiticide Characteristics

TermiticideComparison cluster_this compound This compound (Organochlorine) cluster_modern Modern Termiticides (e.g., Fipronil, Imidacloprid) This compound This compound D_Prop1 High Persistence This compound->D_Prop1 D_Prop2 Repellent/Contact Toxin This compound->D_Prop2 D_Prop3 Bioaccumulative This compound->D_Prop3 D_Prop4 Broad Spectrum This compound->D_Prop4 M_Prop1 Lower Persistence D_Prop1->M_Prop1 Reduced Environmental Impact M_Prop2 Non-Repellent D_Prop2->M_Prop2 Shift in MoA Modern Modern Modern->M_Prop1 Modern->M_Prop2 M_Prop3 Systemic/Transfer Effect Modern->M_Prop3 M_Prop4 More Targeted Spectrum Modern->M_Prop4 ExperimentalWorkflow cluster_prep Preparation cluster_lab Laboratory Bioassay cluster_field Field Trial A Select Termite Species (e.g., Reticulitermes flavipes) D Soil Barrier Test A->D E No-Choice Feeding Test A->E G Pre-construction Plot Treatment A->G H Post-construction Structural Treatment A->H B Prepare Termiticide Concentrations B->D B->E B->G B->H C Prepare Soil Substrate C->D F Data Collection: - Mortality - Tunneling Distance - Wood Consumption D->F E->F I Long-term Monitoring: - Termite Activity - Structural Damage - Soil Residue Analysis G->I H->I

References

Comparative Genomics of Dieldrin Resistance in Insect Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic mechanisms underlying dieldrin resistance in various insect populations. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound, a cyclodiene insecticide, has been widely used for pest control, leading to the evolution of resistance in numerous insect species. The primary mechanism of this resistance is target-site insensitivity due to mutations in the Resistance to this compound (Rdl) gene. This gene encodes a subunit of the γ-aminobutyric acid (GABA) receptor, a crucial component of the insect central nervous system. This guide delves into the comparative genomics of this phenomenon, offering insights into the conserved and species-specific adaptations that confer resistance.

Target-Site Resistance: The Central Role of the Rdl Gene

The most common mechanism of this compound resistance across a wide range of insect species is a single amino acid substitution in the Rdl subunit of the GABA receptor.[1] This receptor is a ligand-gated ion channel; GABA binding opens the channel, allowing chloride ions to flow into the neuron, which leads to hyperpolarization and inhibition of nerve impulses. This compound and other cyclodiene insecticides act as non-competitive antagonists of this receptor, blocking the ion channel and leading to hyperexcitation of the nervous system and eventual death of the insect.[2][3]

Mutations in the Rdl gene prevent or reduce the binding of this compound to the GABA receptor, thereby conferring resistance. The most frequently observed mutation is a substitution of the alanine (B10760859) residue at position 301 (based on Drosophila melanogaster numbering) in the second transmembrane domain (M2) of the Rdl protein.[2][3][4] This domain lines the ion channel pore.

Key Mutations in the Rdl Gene Associated with this compound Resistance
Insect SpeciesMutationLevel of ResistanceReference
Drosophila melanogaster (Fruit fly)A301S (Alanine to Serine)High (up to 4000-fold)[4]
Drosophila melanogaster (Fruit fly)A301G (Alanine to Glycine)High[2]
Anopheles gambiae (Malaria mosquito)A301G (Alanine to Glycine)High[5]
Anopheles arabiensis (Malaria mosquito)A301S (Alanine to Serine)High[5]
Various insect speciesA301S/GHigh[3]

Other Genomic Mechanisms Contributing to Resistance

While point mutations in the Rdl gene are the primary drivers of this compound resistance, other genomic factors can modulate the level and nature of this resistance.

  • Gene Duplication: In Drosophila melanogaster, a duplication of the Rdl locus has been identified.[4] This duplication involves one wild-type copy and a second copy containing the A301S resistance mutation. This "permanent heterozygosity" may allow for the accumulation of adaptive mutations in one copy without compromising the essential function of the gene.[4]

  • RNA Editing: In some mosquito species, the Rdl gene undergoes RNA A-to-I editing, which can generate a vast number of receptor isoforms from a single gene.[6] This editing can alter the pharmacology of the GABA receptor, potentially influencing its sensitivity to insecticides.[6] This mechanism appears to be species-specific, as it has not been observed in species like Apis mellifera (honeybee) and Tribolium castaneum (red flour beetle).[6]

Experimental Protocols

The identification and characterization of this compound resistance mechanisms rely on a combination of genetic, molecular, and functional assays.

Identification of Resistance-Associated Mutations
  • Methodology: DNA Sequencing and Allele-Specific PCR

  • Protocol:

    • Genomic DNA Extraction: DNA is extracted from individual insects from both resistant and susceptible populations.

    • PCR Amplification: The region of the Rdl gene spanning the M2 transmembrane domain is amplified using specific primers.

    • DNA Sequencing: The amplified PCR products are sequenced to identify any nucleotide changes that result in amino acid substitutions.

    • Allele-Specific PCR: To screen larger populations for known mutations, allele-specific PCR assays can be developed.[5] This technique uses primers that are specific to either the resistant or susceptible allele, allowing for rapid genotyping.

Functional Characterization of Mutations
  • Methodology: Heterologous Expression in Xenopus laevis Oocytes

  • Protocol:

    • cRNA Synthesis: The Rdl gene (both wild-type and mutant versions) is cloned into an expression vector. Capped RNA (cRNA) is then synthesized in vitro.

    • Oocyte Injection: Xenopus laevis oocytes are injected with the synthesized cRNA. The oocytes will then express the Rdl protein, forming functional GABA receptors on their membrane.

    • Two-Electrode Voltage Clamp Electrophysiology: The electrophysiological properties of the expressed receptors are measured. Oocytes are voltage-clamped, and the current response to the application of GABA and the inhibitory effect of this compound are recorded. This allows for a quantitative comparison of the sensitivity of wild-type and mutant receptors to the insecticide.

Gene Expression Analysis
  • Methodology: Quantitative Real-Time PCR (qRT-PCR) and Microarrays

  • Protocol:

    • RNA Extraction: Total RNA is extracted from resistant and susceptible insect populations.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR: The expression levels of the Rdl gene and other candidate genes (e.g., detoxification enzymes) are quantified by qRT-PCR using gene-specific primers.

    • Microarray Analysis: For a broader view of gene expression changes, microarrays containing probes for thousands of genes can be used to compare the transcriptomes of resistant and susceptible insects.[7]

Visualizing the Mechanisms of this compound Resistance

To better understand the complex interplay of factors involved in this compound resistance, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAR GABA Receptor (Rdl) GABA->GABAR Binds Chloride_channel Chloride Ion Channel GABAR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx This compound This compound This compound->Chloride_channel Blocks G cluster_identification Mutation Identification cluster_functional Functional Characterization DNA_Extraction DNA Extraction (Resistant & Susceptible Insects) PCR PCR Amplification of Rdl gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_ID Identification of A301S/G Mutation Sequencing->Mutation_ID cRNA_synthesis cRNA Synthesis (Wild-type & Mutant Rdl) Oocyte_injection Xenopus Oocyte Injection cRNA_synthesis->Oocyte_injection Voltage_clamp Two-Electrode Voltage Clamp Oocyte_injection->Voltage_clamp Resistance_confirmation Confirmation of Resistance Voltage_clamp->Resistance_confirmation G cluster_mechanisms Genomic Mechanisms cluster_target_site Target-Site Modifications Dieldrin_Resistance This compound Resistance Target_site Target-Site Insensitivity Dieldrin_Resistance->Target_site Metabolic Metabolic Resistance (Less Common for this compound) Dieldrin_Resistance->Metabolic Point_mutation Point Mutation in Rdl (A301S/G) Target_site->Point_mutation Gene_duplication Rdl Gene Duplication Target_site->Gene_duplication RNA_editing Rdl RNA Editing Target_site->RNA_editing

References

Navigating the Void: The Urgent Need for Validated PBPK Models in Dieldrin Human Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap exists in the toxicological assessment of the persistent organochlorine pesticide dieldrin: the absence of validated physiologically based pharmacokinetic (PBPK) models for humans.[1][2][3][4] This deficiency significantly hampers the ability of researchers and regulatory bodies to accurately predict internal tissue concentrations resulting from various exposure scenarios, thereby limiting the precision of human health risk assessments. While extensive data on this compound's toxicokinetics in humans are available from historical occupational and environmental exposure studies, these data have yet to be integrated into a comprehensive PBPK modeling framework.

This guide provides a comparative analysis of a hypothetical, yet scientifically grounded, PBPK model for this compound against current exposure assessment approaches. It summarizes the essential human pharmacokinetic data that would underpin the development and validation of such a model and outlines the requisite experimental protocols. By doing so, it aims to furnish researchers, scientists, and drug development professionals with a blueprint for advancing this compound risk assessment.

The Foundation: Human Pharmacokinetic Data for this compound

The development of a robust PBPK model is contingent on the availability of comprehensive pharmacokinetic data. For this compound, a considerable body of literature exists, primarily from studies conducted in the mid to late 20th century. These studies provide crucial parameters for model construction.

ParameterHuman Data SummaryKey Studies
Absorption This compound is readily absorbed following oral, inhalation, and dermal exposure.[1][3] Oral absorption has been demonstrated in volunteer studies with daily intakes leading to measurable blood and adipose tissue concentrations.[3] Dermal absorption is also rapid.[3]Hunter and Robinson, 1967; Feldmann and Maibach, 1974; Stacey and Tatum, 1985[1][3]
Distribution Following absorption, this compound is distributed throughout the body, with a strong affinity for adipose tissue, where it accumulates.[1][5] It is also found in the blood, liver, and brain.[1] Steady-state concentrations in blood and fat are dose-dependent.[1] this compound can cross the placenta and has been detected in fetal tissues and breast milk.[1][3]Hunter et al., 1969; Hayes and Curley, 1968[1][5]
Metabolism Aldrin is rapidly converted to its epoxide, this compound, primarily in the liver.[3] this compound itself is metabolized more slowly, mainly through hydroxylation.[3]Wong and Terriere, 1965[3]
Excretion Elimination of this compound and its metabolites is slow, occurring primarily through the feces via biliary excretion, with a smaller contribution from urinary excretion.[3]Richardson and Robinson, 1971
Half-life The estimated half-life of this compound in the human body is long, on the order of one year, contributing to its persistence and bioaccumulation.Hunter et al., 1969

A Hypothetical PBPK Model for this compound: Structure and Validation Workflow

In the absence of an existing model, we propose a conceptual PBPK model structure for this compound in humans. This model would serve as a starting point for future development and validation efforts.

Dieldrin_PBPK_Model cluster_exposure Exposure Routes cluster_body Human Body cluster_tissues Tissues Oral Oral Ingestion Blood Blood Oral->Blood Absorption Inhalation Inhalation Inhalation->Blood Absorption Dermal Dermal Contact Dermal->Blood Absorption Adipose Adipose Tissue Blood->Adipose Liver Liver Blood->Liver Brain Brain Blood->Brain Other Other Tissues Blood->Other Excretion Excretion Blood->Excretion Metabolism Metabolism Liver->Metabolism Metabolism->Blood

A conceptual PBPK model for this compound in humans.
Experimental Protocols for Model Validation

Validation of this hypothetical PBPK model would necessitate a rigorous comparison of model predictions with human data. The following experimental protocols would be essential:

  • Systematic Literature Review and Data Extraction:

    • Objective: To compile a comprehensive database of existing human pharmacokinetic data for this compound.

    • Methodology: A systematic search of databases (e.g., PubMed, Scopus, TOXNET) for studies reporting this compound concentrations in human tissues (blood, adipose tissue, urine, feces) following known or estimated exposures. Data on exposure routes, doses, durations, and subject demographics should be extracted and curated.

  • Model Calibration:

    • Objective: To optimize the model parameters to best fit a subset of the collected human data.

    • Methodology: Utilize a portion of the curated dataset (the "training set") to adjust key model parameters, such as tissue partition coefficients and metabolic rate constants, using optimization algorithms (e.g., maximum likelihood estimation).

  • Model Validation:

    • Objective: To assess the predictive performance of the calibrated model against an independent dataset.

    • Methodology: Compare model simulations to the remaining human data (the "validation set") that was not used for calibration. Statistical methods, such as visual predictive checks and calculation of the average fold error, should be employed to quantify the agreement between predicted and observed concentrations.

Comparison with Alternative Exposure Assessment Methods

Currently, human exposure to this compound is primarily assessed through biomonitoring. A validated PBPK model would offer significant advantages over this and other traditional approaches.

ApproachDescriptionAdvantagesLimitations
Biomonitoring Direct measurement of this compound or its metabolites in biological samples (e.g., blood, urine, adipose tissue).Provides a direct measure of internal dose; reflects integrated exposure from all sources.Does not provide information on the timing or route of exposure; can be invasive and costly; does not predict future concentrations or the impact of different exposure scenarios.
Environmental Monitoring and Intake Estimation Measurement of this compound concentrations in environmental media (air, water, food) combined with assumptions about human intake rates.Can identify major sources of exposure; non-invasive.Highly uncertain; relies on numerous assumptions about exposure patterns and absorption rates; does not account for inter-individual variability in pharmacokinetics.
PBPK Modeling (Hypothetical) A mathematical representation of the absorption, distribution, metabolism, and excretion of this compound in the body.Can predict tissue-specific concentrations over time; allows for extrapolation across different exposure routes, doses, and populations; can be used to explore the impact of physiological and metabolic variability.Requires substantial data for development and validation; model complexity can be a challenge; currently, no validated model exists for this compound in humans.[1][2][3][4]

The Path Forward: A Call for PBPK Model Development

The lack of a validated PBPK model for this compound represents a significant scientific and regulatory need. The development and rigorous validation of such a model, using the wealth of existing human pharmacokinetic data, would provide a powerful tool for refining our understanding of this compound's fate in the human body and for conducting more accurate and health-protective risk assessments. The framework and data presented in this guide offer a clear starting point for this critical endeavor.

Validation_Workflow Data_Collection 1. Systematic Literature Review & Data Extraction Model_Development 2. PBPK Model Construction (Hypothetical) Data_Collection->Model_Development Model_Calibration 3. Model Calibration (Training Data Set) Data_Collection->Model_Calibration Model_Validation 4. Model Validation (Independent Data Set) Data_Collection->Model_Validation Model_Development->Model_Calibration Model_Calibration->Model_Validation Risk_Assessment 5. Application in Human Exposure Assessment Model_Validation->Risk_Assessment

Workflow for the development and validation of a this compound PBPK model.

References

A comparative study of dieldrin toxicity across different vertebrate classes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential toxicological effects of the organochlorine pesticide dieldrin across mammals, birds, fish, amphibians, and reptiles.

This guide provides a comparative overview of this compound's toxicity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular signaling pathways. The information presented is intended to support research and development efforts by offering a structured and objective comparison of this compound's impact on various vertebrate models.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly across different vertebrate classes, reflecting differences in metabolism, target site sensitivity, and toxicokinetics. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values, as well as the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for various species.

Table 1: Acute this compound Toxicity (LD50 and LC50) in Vertebrates

Vertebrate ClassSpeciesRoute of ExposureLD50/LC50Reference
Mammals Rat (Rattus norvegicus)Oral38 - 63 mg/kg[1]
Rabbit (Oryctolagus cuniculus)Oral45 mg/kg[2]
Guinea Pig (Cavia porcellus)Oral49 mg/kg[2]
Dog (Canis lupus familiaris)Oral65 mg/kg[2]
Mouse (Mus musculus)Oral38 mg/kg[2]
Cat (Felis catus)Inhalation (4 hr)80 mg/m³[2]
Birds VariousOral10 - 500 mg/kg[3]
Fish African Catfish (Clarias gariepinus)Water (96 hr)0.006 mg/L (6 µg/L)[4]
Freshwater Fish (9 species)Water (48-96 hr)1 - 79 µg/L
Marine Fish (2 species)Water (48-96 hr)1.7 - 6.5 µg/L
Amphibians Frog (Rana temporaria) TadpolesWaterToxic at 0.001 ppm[5]
Various Amphibian SpeciesWater (Acute)30 - 150 µg/L[6]
Reptiles Western Fence Lizard (Sceloporus occidentalis)OralLD50 not determined at doses ≤ 1750 µg/g for some pesticides, highlighting the need for specific this compound studies.[7]

Table 2: Chronic this compound Toxicity (NOAEL and LOAEL) in Vertebrates

Vertebrate ClassSpeciesDurationNOAELLOAELEffectReference
Mammals Rat2 years0.05 mg/kg/day0.5 mg/kg/dayLiver effects[8]
Amphibians VariousChronic1.2 - 16.3 µg/L (Range of LOAEL and NOAEL)Developmental effects[6]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Mammalian Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days before the study.[9]

  • Housing and Feeding: Animals are housed in appropriate cages with a 12-hour light/dark cycle. Conventional laboratory diets and drinking water are provided ad libitum, except for a brief fasting period before dosing.[9]

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[9]

  • Procedure: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on available information about the substance's toxicity. Three animals of a single sex are used in each step. The outcome of each step determines the next step:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality occurs, the next higher dose level is tested.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[10]

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

  • Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices. The fish should be healthy and from a stock with low mortality.[11][12]

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are maintained within a narrow range suitable for the test species. A 12- to 16-hour photoperiod is used.[11]

  • Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group (without the test substance) is also maintained. At least seven fish are used for each concentration and the control.[11]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is calculated for each observation period where possible.[12]

Amphibian Metamorphosis Assay (Based on OECD Guideline 231)

This assay is designed to screen for substances that may interfere with the thyroid system, which is crucial for amphibian metamorphosis.

  • Test Organism: Tadpoles of the African clawed frog (Xenopus laevis) at a specific developmental stage (Nieuwkoop and Faber stage 51) are used.[13][14]

  • Test Conditions: The test is conducted in a flow-through system for 21 days. Tadpoles are exposed to a minimum of three different concentrations of the test chemical and a water control.[13]

  • Procedure: Four replicate test vessels are used for each treatment level and control. On day 7, a subset of tadpoles is sampled to assess developmental stage. The remaining tadpoles are maintained until day 21.[13]

  • Endpoints: At the end of the 21-day exposure, several endpoints are measured, including developmental stage, hind limb length, snout-to-vent length, and wet weight. Thyroid histology is also performed on a subset of tadpoles.[13][14]

Reptilian Oral Toxicity (Non-Standardized Method)

Due to the lack of standardized guidelines, reptilian toxicity studies often employ methods adapted from other vertebrate models. A common approach for oral dosing in lizards is pseudo-gavage.[15]

  • Test Animals: A common lizard species, such as the Western Fence Lizard (Sceloporus occidentalis), is often used. Animals are acclimatized to laboratory conditions.

  • Dose Administration: The test substance, dissolved in a suitable solvent, is administered directly into the lizard's mouth using a micropipette. This is achieved by gently pulling down the dewlap to open the mouth.[15]

  • Procedure: An up-and-down procedure can be used to estimate the LD50, which involves sequentially dosing animals and adjusting the dose based on the outcome (survival or mortality) for the previous animal.

  • Observations: Animals are monitored for mortality and signs of toxicity over a specified period.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through multiple mechanisms, primarily targeting the nervous and endocrine systems. The following diagrams illustrate the key signaling pathways involved.

Neurotoxicity: GABA Receptor Inhibition

This compound is a potent antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABA-A R), the primary inhibitory neurotransmitter receptor in the vertebrate central nervous system. By blocking the chloride ion channel of the GABA-A receptor, this compound prevents the influx of chloride ions into the neuron, leading to a loss of inhibitory signaling, hyperexcitability, convulsions, and ultimately, neurotoxicity.[16][17][18]

GABAReceptorInhibition This compound This compound GABA_A_R GABA-A Receptor (Chloride Channel) This compound->GABA_A_R blocks Hyperexcitation Hyperexcitation (Convulsions) This compound->Hyperexcitation results in Neuron Postsynaptic Neuron GABA_A_R->Neuron located on Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization leads to Cl_ion Cl- Cl_ion->GABA_A_R influx through

This compound blocks the GABA-A receptor, leading to neuronal hyperexcitation.
Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in various cell types, particularly neurons. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.

ApoptosisInduction This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Fyn_Kinase Fyn Kinase (activation) This compound->Fyn_Kinase Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 PKC_delta PKCδ (proteolytic activation) Caspase3->PKC_delta cleaves Apoptosis Apoptosis Caspase3->Apoptosis PKC_delta->Apoptosis Fyn_Kinase->PKC_delta phosphorylates

This compound-induced apoptotic signaling cascade.
Oxidative Stress Pathway

This compound exposure can lead to a state of oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. This can result in damage to lipids, proteins, and DNA.

OxidativeStress This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production Antioxidant_Defense Decreased Antioxidant Defense (e.g., Glutathione) This compound->Antioxidant_Defense Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage

Mechanism of this compound-induced oxidative stress.
Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormone system. It exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can lead to the activation of downstream signaling pathways, such as the Akt and ERK/MAPK pathways, potentially contributing to adverse reproductive and developmental effects.[19]

EndocrineDisruption This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER binds to Akt_Pathway Akt Pathway ER->Akt_Pathway activates ERK_Pathway ERK/MAPK Pathway ER->ERK_Pathway activates Cell_Membrane Cytoplasm Nucleus Gene_Expression Altered Gene Expression Akt_Pathway->Gene_Expression ERK_Pathway->Gene_Expression Adverse_Effects Adverse Reproductive & Developmental Effects Gene_Expression->Adverse_Effects

This compound's interference with estrogen receptor signaling.

Conclusion

This comparative guide highlights the significant and varied toxicological impact of this compound across different vertebrate classes. Mammals and birds exhibit high acute oral toxicity, while fish and amphibians are highly susceptible to this compound in aquatic environments. The lack of standardized toxicity data for reptiles remains a critical knowledge gap. The primary mechanisms of this compound's toxicity involve neurotoxicity through GABA receptor antagonism, induction of apoptosis and oxidative stress, and endocrine disruption via interaction with estrogen signaling pathways. A thorough understanding of these differential effects and underlying mechanisms is essential for accurate risk assessment and the development of safer alternatives.

References

Unraveling the Transformation of Aldrin to Dieldrin: A Comparative Analysis of Biotic and Abiotic Conversion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of the organochlorine pesticide aldrin (B1666841) to its more persistent and toxic epoxide, dieldrin, is a critical process influencing its environmental fate and toxicological impact. This guide provides a comparative analysis of the biotic and abiotic mechanisms driving this transformation, supported by quantitative data and detailed experimental protocols for researchers in environmental science and toxicology.

The transformation of aldrin to this compound occurs through two primary routes: biotic conversion, mediated by living organisms, and abiotic conversion, which involves chemical and physical processes. Understanding the rates and mechanisms of these pathways is essential for predicting the persistence of these hazardous compounds in various environmental matrices.

Quantitative Comparison of Conversion Rates

The efficiency of aldrin-to-dieldrin conversion varies significantly between biotic and abiotic systems, influenced by factors such as the specific microorganisms present, soil composition, and the intensity of sunlight.

Conversion SystemCatalyst/ProcessConversion Rate/EfficiencyTime FrameReference Conditions
Biotic
Pseudomonas fluorescens94.8% degradation of aldrin120 hoursLaboratory culture
Fusarium sp.9.2% conversion to this compound6 weeksLaboratory culture
Pleurotus ostreatusComplete elimination of aldrin14 daysPotato dextrose broth medium
Soil Microorganisms (modeled)69% conversion to this compound81 daysApplied within 15 cm of soil surface
Crayfish (in vivo)83% conversion to this compound24 hoursIn vivo study
Rat Liver MicrosomesVmax: 210 ± 20 pmol/mg protein/minN/AIn vitro enzyme assay, NADPH and O2 present
Abiotic
Photochemical (UV radiation >290 nm)Half-life of 113 hours113 hoursOn thin film plates
Photochemical (Xenon lamp <290 nm)Formation of this compoundNot specifiedIn the presence of α-diketones

Biotic Conversion: The Role of Microorganisms and Enzymes

The biotic conversion of aldrin to this compound is primarily an oxidative process, predominantly carried out by a diverse range of soil microorganisms and enzymatic systems within larger organisms.

Microbial Epoxidation: A wide array of soil bacteria and fungi possess the enzymatic machinery to convert aldrin to this compound. This transformation is an epoxidation reaction, where an oxygen atom is inserted across the double bond of the unchlorinated ring of the aldrin molecule.[1][2] Genera of bacteria such as Pseudomonas, Bacillus, and Clostridium, and fungi including Fusarium, Trichoderma, and Penicillium, have been identified as capable of this conversion.[2][3] In general, fungi have been observed to be faster degraders of aldrin and this compound compared to bacteria.[4]

Enzymatic Conversion in Animals: In animal systems, the conversion of aldrin to this compound is primarily mediated by monooxygenase enzymes, specifically the cytochrome P-450 system.[5][6] This enzymatic reaction requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O2) as co-substrates and is inhibited by carbon monoxide (CO).[6] The liver is the primary site of this biotransformation.[6]

Abiotic Conversion: The Influence of Light

Abiotic conversion of aldrin to this compound is largely driven by photochemical reactions, where light energy initiates the epoxidation process.[7][8]

Photochemical Epoxidation: Aldrin is susceptible to photochemical transformation when exposed to sunlight, particularly ultraviolet (UV) radiation.[7] This process can be enhanced by the presence of photosensitizing molecules, such as α-diketones (e.g., glyoxal, diacetyl), which can absorb light energy and transfer it to aldrin, facilitating its conversion to this compound.[8] The photodegradation of aldrin can also lead to the formation of other photoproducts, including photoaldrin (B78738) and photothis compound.[9] The physical state of the environment also plays a role, with studies showing that aldrin in frozen aqueous solutions can be more reactive than in liquid water under certain conditions.

Aldrin exhibits stability at temperatures below 200°C and in a pH range of 4 to 8, indicating that thermal degradation and hydrolysis play a limited role in its conversion to this compound under typical environmental conditions.

Experimental Protocols

Accurate assessment of aldrin-to-dieldrin conversion rates relies on well-defined experimental protocols. Below are representative methodologies for studying biotic and abiotic conversion.

Protocol for Biotic Conversion by Soil Microorganisms

This protocol outlines a method for assessing the microbial degradation of aldrin in a soil slurry.

  • Sample Preparation: A soil slurry is prepared by mixing soil with a mineral salts medium. The slurry is then spiked with a known concentration of aldrin dissolved in a suitable solvent.

  • Incubation: The soil slurries are incubated under controlled conditions (e.g., temperature, shaking) for a defined period. Sterile controls are prepared by autoclaving the soil slurry before adding aldrin to differentiate between biotic and abiotic degradation.

  • Extraction: At various time points, subsamples of the slurry are taken. The pesticides are extracted from the soil and aqueous phases using an organic solvent mixture, such as acetone/n-hexane.[1] The mixture is homogenized and then filtered.

  • Clean-up: The extract is concentrated and cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove interfering substances.

  • Analysis: The concentrations of aldrin and this compound in the cleaned-up extract are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[1][10]

Protocol for Abiotic Photochemical Conversion

This protocol describes a method for evaluating the photochemical conversion of aldrin in an aqueous solution.

  • Sample Preparation: A solution of aldrin in purified water (or another relevant aqueous matrix) is prepared. Photosensitizers may be added to investigate their effect on the reaction rate.

  • Irradiation: The solution is placed in a photochemical reactor equipped with a light source that mimics the solar spectrum or a specific UV wavelength, such as a xenon lamp.[8] The temperature of the solution should be controlled throughout the experiment. Control samples are kept in the dark to measure any degradation not induced by light.

  • Sampling and Extraction: Aliquots of the solution are collected at different irradiation times. The pesticides are extracted from the aqueous phase using a non-polar organic solvent like n-hexane.

  • Analysis: The concentrations of aldrin and its photoproducts, including this compound, in the extracts are quantified by GC-MS or GC-ECD.[11][12]

Visualizing the Pathways and Workflows

To better illustrate the processes involved in the conversion of aldrin to this compound, the following diagrams have been generated using Graphviz (DOT language).

Biotic_Conversion_Pathway cluster_microorganisms Soil Microorganisms cluster_animals Animals Bacteria Bacteria (e.g., Pseudomonas, Bacillus) Aldrin Aldrin Fungi Fungi (e.g., Fusarium, Trichoderma) Enzymes Monooxygenases (Cytochrome P-450) This compound This compound Aldrin->this compound Epoxidation

Caption: Biotic conversion pathways of aldrin to this compound.

Abiotic_Conversion_Pathway Sunlight Sunlight (UV Radiation) Aldrin Aldrin Sunlight->Aldrin Photosensitizers Photosensitizers (e.g., α-diketones) Photosensitizers->Aldrin This compound This compound Aldrin->this compound Photochemical Epoxidation Photoaldrin Photoaldrin/ Photothis compound Aldrin->Photoaldrin

Caption: Abiotic conversion pathways of aldrin.

Experimental_Workflow cluster_biotic Biotic System cluster_abiotic Abiotic System B_Start Soil Slurry Preparation + Aldrin Spiking B_Incubation Incubation (Controlled Conditions) B_Start->B_Incubation B_Sampling Time-course Sampling B_Incubation->B_Sampling Extraction Solvent Extraction B_Sampling->Extraction A_Start Aqueous Solution Preparation + Aldrin A_Irradiation Irradiation (Light Source) A_Start->A_Irradiation A_Sampling Time-course Sampling A_Irradiation->A_Sampling A_Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis GC-MS / GC-ECD Analysis Cleanup->Analysis Data Data Analysis (Conversion Rate Calculation) Analysis->Data

Caption: General experimental workflow for comparing conversion.

References

A comparative review of bioremediation strategies for dieldrin-contaminated sites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Bioremediation Strategies for Dieldrin-Contaminated Sites

This compound, a persistent organochlorine pesticide, poses a significant environmental threat due to its toxicity, bioaccumulation, and long half-life in soil and water.[1][2] Its widespread historical use has resulted in numerous contaminated sites requiring effective remediation strategies.[1] Bioremediation, which utilizes biological organisms to neutralize or remove pollutants, presents a cost-effective and environmentally friendly alternative to traditional physicochemical methods.[2][3] This guide provides a comparative review of the three primary bioremediation strategies for this compound: microbial degradation, mycoremediation, and phytoremediation, with a focus on their performance, supporting experimental data, and detailed methodologies.

Performance Comparison of Bioremediation Strategies

The efficacy of different bioremediation approaches for this compound varies depending on the organisms used, environmental conditions, and the concentration of the contaminant. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these strategies.

Table 1: Microbial Degradation of this compound by Bacteria
Bacterial StrainInitial this compound ConcentrationDegradation Efficiency (%)DurationReference
Pseudomonas fluorescens10 mg/L77.3%120 hours[2][3]
Burkholderia sp. Med-7Not Specified49%14 days[1]
Cupriavidus sp. Med-5Not Specified38%14 days[1]
Enterobacter sp. LY4025.0 mg/L40.4%168 hours[1][2]
Pseudonocardia sp. KSF2714.06 µM85%Not Specified[1]
Microbial Consortium (Clostridium sp.)10 mg/L96%7 days[1]
Table 2: Mycoremediation of this compound by Fungi
Fungal StrainInitial this compound ConcentrationDegradation Efficiency (%)DurationReference
Phanerochaete chrysosporium5–30 mg/L~100%25 days[2][3]
Trametes versicolor5–30 mg/L~100%25 days[2][3]
Pleurotus ostreatusNot Specified18%14 days[1]
Phlebia acanthocystisNot Specified>50%42 days[1]
Phlebia brevisporaNot Specified>50%42 days[1]
Phlebia aureaNot Specified>50%42 days[1]
Penicillium miczynskii CBMAI 93050 mg/L90%14 days[1]
Mucor racemosus DDF14.3 µM~93%10 days[4]
Table 3: Phytoremediation of this compound by Plants
Plant SpeciesSoil this compound ConcentrationThis compound Uptake/ExtractionDurationReference
Cucurbita pepo (Zucchini/Squash)Historically Contaminated150-350 µ g/plant (90% in shoots)2-3 months[5][6]
Chrysanthemum coronariumHistorically Contaminated70 µ g/plant 2-3 months[5]
Medicago sativa (Alfalfa)Historically Contaminated30 µ g/plant 2-3 months[5]

This compound Degradation Pathway

Microbial degradation of this compound proceeds through several pathways, primarily oxidation, reduction, hydroxylation, and hydrolysis.[2][3] The key metabolites formed include 9-hydroxythis compound and dihydroxythis compound.[2][3] Fungi, particularly white-rot fungi, are known to mediate these transformations through extracellular enzymes like laccases and peroxidases, as well as intracellular cytochrome P450 monooxygenases.[7]

Dieldrin_Degradation_Pathway This compound This compound Keto_Aldrin Keto-Aldrin This compound->Keto_Aldrin Oxidation Monochlorothis compound Monochlorothis compound This compound->Monochlorothis compound Reduction Hydroxythis compound 9-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Dihydroxydihydroaldrin 6,7-Dihydroxydihydroaldrin This compound->Dihydroxydihydroaldrin Hydrolysis Aldrin_Dicarboxylic_Acid Aldrin Dicarboxylic Acid Dihydroxydihydroaldrin->Aldrin_Dicarboxylic_Acid Further Oxidation

Caption: Microbial degradation pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting bioremediation studies for this compound-contaminated soil.

Experimental Workflow for Bioremediation Studies

Bioremediation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Site_Characterization Site Characterization & Soil Sampling Microcosm_Setup Microcosm/Pot Setup (Contaminated Soil) Site_Characterization->Microcosm_Setup Microorganism_Isolation Isolation & Culturing of Degrading Microorganisms Inoculation Inoculation with Microbes or Planting Microorganism_Isolation->Inoculation Plant_Acclimatization Acclimatization of Selected Plant Species Plant_Acclimatization->Inoculation Microcosm_Setup->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Sampling Periodic Soil/Plant and Water Sampling Incubation->Sampling Extraction Solvent Extraction of this compound Sampling->Extraction Quantification GC-MS/GC-ECD Quantification Extraction->Quantification Data_Analysis Data Analysis & Degradation Kinetics Quantification->Data_Analysis

Caption: General experimental workflow for bioremediation studies.

Protocol 1: Microbial Bioremediation of this compound-Contaminated Soil

1. Isolation and Acclimatization of this compound-Degrading Microorganisms:

  • Collect soil samples from a this compound-contaminated site.

  • Isolate bacteria and fungi using an enrichment culture technique with mineral salt medium (MSM) containing this compound as the sole carbon source.[1]

  • For selective isolation, structural analogs like 1,2-epoxycyclohexane can be used.[8]

  • Culture the isolated strains on appropriate agar (B569324) plates (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) amended with this compound to confirm their tolerance and growth.

2. Microcosm Setup:

  • Prepare microcosms using glass containers filled with a known weight of the contaminated soil.

  • Sterilize a set of control microcosms by autoclaving to distinguish between biotic and abiotic degradation.

  • Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity).

3. Inoculation and Incubation:

  • Prepare an inoculum of the selected microbial strain(s) by growing them in a suitable liquid medium to a specific cell density (e.g., 10⁸ CFU/mL for bacteria).

  • Inoculate the soil microcosms with the microbial suspension. For fungal remediation, pre-colonized lignocellulosic material (e.g., straw) can be mixed with the soil.[9]

  • Incubate the microcosms under controlled conditions of temperature and light (e.g., 25-30°C in the dark).[10]

4. Sampling and Analysis:

  • Collect soil samples from each microcosm at regular intervals (e.g., 0, 7, 14, 28, and 42 days).

  • Extract this compound from the soil samples using a suitable solvent system, such as hexane (B92381) or a mixture of dichloromethane (B109758) and acetone, often employing techniques like Soxhlet extraction or sonication.[11][12]

  • Clean up the extract using column chromatography with silica (B1680970) gel or Florisil to remove interfering substances.[12][13]

  • Quantify the this compound concentration using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).[11][12][14]

Protocol 2: Phytoremediation of this compound-Contaminated Soil

1. Plant Selection and Acclimatization:

  • Select plant species known for their potential to accumulate organochlorine pesticides, such as those from the Cucurbitaceae family (Cucurbita pepo).[5][6]

  • Germinate seeds in a clean soil or vermiculite (B1170534) and allow the seedlings to grow to a suitable size before transplanting.

2. Pot Experiment Setup:

  • Fill pots with a known amount of this compound-contaminated soil. Include unplanted pots as a control to assess natural attenuation.[5][6]

  • Transplant the acclimatized seedlings into the pots.

  • Maintain the plants in a greenhouse or under controlled environmental conditions with appropriate watering and light cycles.

3. Plant and Soil Sampling:

  • After a predetermined growth period (e.g., 2-3 months), harvest the plants.[6]

  • Separate the plants into different organs (roots, stems, leaves, and fruits/flowers).[5][6]

  • Collect soil samples from each pot for analysis.

4. Sample Preparation and Analysis:

  • Determine the fresh and dry weight of each plant part.

  • Homogenize the plant tissues and extract this compound using an appropriate solvent extraction method.

  • Extract this compound from the soil samples as described in Protocol 1.

  • Analyze the extracts using GC-ECD or GC-MS to determine the concentration of this compound in the soil and different plant organs.[11][12]

  • Calculate the bioconcentration factor (BCF) and translocation factor (TF) to evaluate the plant's phytoextraction efficiency.

Conclusion

Bioremediation offers promising and sustainable solutions for the cleanup of this compound-contaminated sites. Microbial degradation, particularly by fungal species, can achieve high degradation efficiencies, in some cases leading to complete mineralization.[1][2][3] Phytoremediation, especially with plants from the Cucurbitaceae family, is effective for extracting this compound from the soil, although the disposal of the contaminated plant biomass needs to be considered.[5][6] The choice of the most suitable bioremediation strategy will depend on site-specific conditions, including the concentration of this compound, soil type, and climatic factors. Further research is needed to optimize these processes for field-scale applications and to explore the synergistic effects of combining different bioremediation techniques.

References

Dieldrin's Neurotoxicity: A Comparative Analysis of its Effects on Human and Rat Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The organochlorine pesticide dieldrin, a persistent environmental contaminant, has been linked to an increased risk of Parkinson's disease. Its selective toxicity towards dopaminergic (DA) neurons, the primary cell type lost in Parkinson's, is a critical area of research. However, the translation of findings from animal models to human risk assessment is often complicated by species-specific differences in metabolism and cellular response. This guide provides a comparative analysis of the differential effects of this compound on dopaminergic neurons in commonly used human and rat models, supported by experimental data and detailed protocols.

Comparative Analysis of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are multifaceted, primarily involving the induction of oxidative stress, mitochondrial dysfunction, and disruption of dopamine (B1211576) homeostasis, ultimately leading to apoptotic cell death.[1] While both human and rat models exhibit these general mechanisms, the sensitivity and specific cellular responses can differ.

Species Differences in Metabolism

A key factor influencing this compound's toxicity is its metabolism. Studies have shown that rats metabolize and excrete this compound and its metabolites more rapidly than mice, and there are notable differences in the metabolic pathways between rodents and humans.[2][3] For instance, the hydroxylation of this compound occurs more rapidly in rats.[2] This difference in metabolic rate could contribute to variations in the accumulation and potency of the toxicant in neuronal cells.

In Vitro Model Comparison: Cytotoxicity and Cellular Responses

Direct comparisons of this compound's effects have been performed on various dopaminergic cell lines, including the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 and immortalized N27 lines. These models are instrumental in dissecting the molecular mechanisms of neurotoxicity.

Table 1: Comparative Cytotoxicity of this compound in Human and Rat Dopaminergic Cell Lines

Model SystemCell LineSpeciesEndpointThis compound ConcentrationResultCitation
Dopaminergic Cell LinePC12RatEC50 (1-hr exposure)143 µMThis compound is more toxic to dopaminergic cells than non-dopaminergic cells (EC50 292-351 µM).[1]
Primary Mesencephalic CultureTH-ir neuronsRatEC50 (24-hr exposure)12 µMDemonstrates selective toxicity to dopaminergic neurons.[4]
Dopaminergic Cell LinePC12, SH-SY5Y, N27Rat, HumanCalcium Homeostasis10 µMThis compound induced a transient increase in basal intracellular calcium in SH-SY5Y and N27 cells, but not in PC12 cells. It also inhibited depolarization-evoked calcium increase in PC12 and N27 cells.[5]

Table 2: Effects of this compound on Dopamine Homeostasis and Oxidative Stress in Rat Models

Model SystemSpeciesEndpointThis compound Concentration/DoseKey FindingsCitation
PC12 CellsRatDopamine & DOPAC releaseDose-dependentRapid release of dopamine and its metabolite, leading to intracellular depletion.[1]
PC12 CellsRatReactive Oxygen Species (ROS)Not specifiedROS generation within 5 minutes of treatment.[1]
Organotypic Slice CultureRatROS GenerationNot specifiedThis compound induces ROS generation in a physiologically relevant model.[6]
In Vivo (Mice)MouseDopamine Metabolites1 and 3 mg/kg for 30 daysSignificant decrease in DOPAC and HVA levels in the striatum.[6]
In Vivo (Mice)Mouseα-Synuclein Expression1 and 3 mg/kg for 30 daysSignificant increase in striatal α-synuclein expression.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound-induced dopaminergic neurotoxicity and a general workflow for its investigation in cell culture models.

Dieldrin_Toxicity_Pathway cluster_this compound This compound Exposure cluster_cell Dopaminergic Neuron cluster_species Species-Specific Factors This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of Complex I/III ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca_Homeostasis Disrupted Ca²⁺ Homeostasis This compound->Ca_Homeostasis DA_Metabolism Altered Dopamine Metabolism This compound->DA_Metabolism Metabolism Metabolism Rate (Rat > Human) This compound->Metabolism Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Ca_Homeostasis->Apoptosis DA_Metabolism->ROS DA oxidation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound-induced neurotoxic signaling pathway in dopaminergic neurons.

Experimental_Workflow cluster_models Cell Models cluster_assays Endpoint Assays Human_Cells Human SH-SY5Y or iPSC-derived Neurons Culture Cell Culture & Differentiation Human_Cells->Culture Rat_Cells Rat PC12, N27 or Primary Neurons Rat_Cells->Culture Exposure This compound Exposure (Dose-Response & Time-Course) Culture->Exposure Viability Cytotoxicity Assays (MTT, LDH) Exposure->Viability Oxidative_Stress Oxidative Stress (ROS, Glutathione) Exposure->Oxidative_Stress Mitochondria Mitochondrial Function (Membrane Potential) Exposure->Mitochondria Dopamine Dopamine Homeostasis (HPLC, Uptake Assays) Exposure->Dopamine Analysis Data Analysis & Comparison Viability->Analysis Oxidative_Stress->Analysis Mitochondria->Analysis Dopamine->Analysis

Caption: General experimental workflow for comparing this compound's effects.

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to assess this compound's neurotoxicity.

Cell Culture and this compound Exposure
  • PC12 Cells: Rat pheochromocytoma cells are cultured in appropriate media, often supplemented with horse and fetal bovine serum. For differentiation into a neuronal phenotype, cells are typically treated with Nerve Growth Factor (NGF).

  • SH-SY5Y Cells: Human neuroblastoma cells are maintained in a mixture of Ham's F12 and DMEM supplemented with fetal bovine serum. Differentiation can be induced using retinoic acid.

  • This compound Treatment: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in the cell culture medium to achieve the desired final concentrations for exposure. Control cultures are treated with the vehicle (DMSO) alone.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity and compromised cell membrane integrity.

Measurement of Oxidative Stress
  • DCFH-DA Assay: Intracellular reactive oxygen species (ROS) are often measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified using a fluorescence microplate reader or flow cytometry.

Assessment of Mitochondrial Function
  • Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye Rhodamine 123 or JC-1 is commonly used to assess changes in ΔΨm. A decrease in fluorescence intensity of these dyes indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early event in apoptosis.

Dopamine and Metabolite Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is a sensitive method used to quantify levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in cell lysates or culture media. This allows for the assessment of this compound's impact on dopamine synthesis, release, and metabolism.

Conclusion

The available data indicates that while the general mechanisms of this compound-induced neurotoxicity, such as oxidative stress and mitochondrial dysfunction, are conserved between human and rat dopaminergic models, there are notable differences in sensitivity and cellular responses. For instance, this compound's effect on calcium homeostasis appears to differ between human SH-SY5Y and rat PC12 cells.[5] Furthermore, species-specific variations in this compound metabolism likely play a significant role in its overall toxicity profile.[2] These differences underscore the importance of using multiple model systems, including human-derived cells, to accurately assess the neurotoxic risk of environmental chemicals like this compound and to develop effective therapeutic strategies for related neurodegenerative diseases. Further head-to-head comparative studies using standardized protocols are needed to fully elucidate these species-specific effects.

References

A Comparative Guide to Passive Sampling Devices for Dieldrin Monitoring in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of passive sampling devices for the monitoring of the organochlorine pesticide dieldrin in aquatic environments. The selection of an appropriate passive sampler is critical for obtaining accurate and representative time-weighted average concentrations of this persistent and bioaccumulative pollutant. This document summarizes the performance of various samplers based on experimental data and outlines detailed protocols for their use.

Performance Comparison of Passive Sampling Devices for this compound

The selection of a passive sampler for this compound monitoring depends on several factors, including the desired sampling duration, the expected concentration range of this compound in the aquatic system, and the specific data requirements of the study. Semipermeable membrane devices (SPMDs), polyethylene (B3416737) (PE) samplers, and Chemcatcher® have been identified as suitable options for monitoring hydrophobic organic compounds like this compound.[1][2][3][4]

While direct comparative studies focusing exclusively on this compound across a wide range of passive samplers are limited, data from studies on organochlorine pesticides (OCPs) provide valuable insights into their relative performance.

Table 1: Quantitative Performance Data of Passive Samplers for this compound and other relevant OCPs

Passive Sampler TypeTarget Analyte(s)Sampling Rate (Rs) (L/day)Partition Coefficient (Log Kpw)Key Findings & Limitations
Polyethylene (PE) Sampler This compound, other OCPsNot specified for this compound. For other OCPs, Rs can be estimated.Not specified for this compound.Effective at concentrating hydrophobic pesticides.[4][5] Uptake is influenced by the lipophilicity of the membrane.[5]
Chemcatcher® This compound, other OCPsSite-specific, up to 0.5 L/day for hydrophobic pollutants.[2]Not specified.Has a high affinity for this compound.[2][3] However, in some field trials, this compound was not detected by the Chemcatcher.[2]
Semipermeable Membrane Device (SPMD) This compound, other POPsField calibration is necessary.Not specified.Detected this compound in field deployments in Mississippi Delta streams.[6] It is quite likely that a large portion of the this compound was absorbed by the nonpolar membrane matrix.[7]
Polar Organic Chemical Integrative Sampler (POCIS) This compound, other pesticidesNot specified for this compound.Not specified.This compound was one of the most commonly detected pesticides in a study comparing POCIS and mussels.[8]

Note: The lack of standardized reporting for this compound-specific sampling rates and partition coefficients across different studies highlights a significant data gap in the scientific literature. The provided data is based on available research and may vary depending on environmental conditions.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the successful validation and application of passive sampling devices. The following sections outline the key steps for the use of polyethylene-based passive samplers for this compound monitoring.

Polyethylene (PE) Passive Sampler

Polyethylene-based passive samplers are a cost-effective and simple option for monitoring hydrophobic contaminants like this compound.[4]

1. Sampler Preparation:

  • Cut polyethylene sheets or tubes to the desired dimensions.

  • Pre-clean the samplers by soaking them sequentially in hexane, methanol, and ultrapure water to remove any potential contaminants.

  • Dry the samplers in a clean environment before deployment.

2. Field Deployment:

  • Place the pre-cleaned PE sampler in a protective cage to prevent damage from debris and wildlife.

  • Deploy the caged sampler in the aquatic system at the desired depth. Ensure the sampler is fully submerged throughout the deployment period.

  • Record the exact deployment and retrieval times. A typical deployment period is three weeks.[5]

3. Sample Retrieval and Transport:

  • Retrieve the sampler carefully, minimizing contact with contaminated surfaces.

  • Rinse the sampler with ambient water to remove any attached debris.

  • Place the sampler in a clean, labeled container (e.g., a glass jar with a Teflon-lined lid) for transport to the laboratory. Keep the samples cool during transport.

4. Extraction of this compound:

  • In the laboratory, carefully remove the PE sampler from its container.

  • The accumulated this compound can be extracted from the polyethylene using a suitable organic solvent, such as iso-octane or hexane.[5] The contents can be analyzed directly or concentrated for higher sensitivity.[5]

5. Chemical Analysis:

  • Analyze the extract for this compound concentration using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation.[5]

  • Quantify the amount of this compound using a standard curve prepared from certified reference materials.

6. Calculation of Time-Weighted Average (TWA) Concentration:

  • The time-weighted average concentration of this compound in the water can be calculated if the sampling rate (Rs) of the PE sampler for this compound is known from calibration studies.

Logical Workflow for Validation

The validation of passive sampling devices is a critical step to ensure the data they provide is accurate and reliable. The following diagram illustrates a typical workflow for the validation process.

ValidationWorkflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_analysis Analytical Phase cluster_data Data Analysis & Validation SamplerPrep Sampler Preparation (Cleaning, Spiking with PRCs) Deployment Field Deployment of Passive Samplers SamplerPrep->Deployment SiteSelection Site Selection & Characterization SiteSelection->Deployment Extraction Extraction of Analytes from Samplers and Water Deployment->Extraction GrabSampling Concurrent Grab Water Sampling GrabSampling->Extraction InstrumentalAnalysis Instrumental Analysis (e.g., GC-MS) Extraction->InstrumentalAnalysis CalcRs Calculation of Sampling Rates (Rs) & Partition Coefficients (Kpw) InstrumentalAnalysis->CalcRs Comparison Comparison of TWA Concentrations with Grab Sample Data InstrumentalAnalysis->Comparison Validation Validation of Sampler Performance CalcRs->Validation Comparison->Validation

Validation workflow for passive samplers.

This guide provides a foundational understanding of the application and validation of passive sampling devices for this compound monitoring. For specific research applications, it is imperative to consult detailed studies and conduct site-specific calibrations to ensure the highest quality of data.

References

Safety Operating Guide

Proper Disposal Procedures for Dieldrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dieldrin is a highly toxic, persistent, and bioaccumulative organochlorine pesticide. Its use has been banned or severely restricted in most countries.[1][2][3][4] This document provides essential safety and logistical information for the proper disposal of residual this compound stocks by researchers, scientists, and drug development professionals. Disposal must comply with all applicable national and local regulations.

Immediate Safety and Handling Precautions

This compound is classified as an acute hazardous waste and is highly toxic if swallowed, inhaled, or in contact with skin.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear the following when handling this compound:

    • Gloves: Impervious chemical-resistant gloves.

    • Protective Clothing: A lab coat or chemical-resistant suit to prevent skin contact.[5][6]

    • Eye/Face Protection: Safety goggles and/or a face shield.[6]

    • Respiratory Protection: Use appropriate respiratory protection to avoid inhaling dust.[6]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Do not eat, drink, or smoke in areas where this compound is handled.[6]

    • Wash hands and face thoroughly after handling the substance.

    • Avoid generating dust.

    • Immediately change any contaminated clothing.

Step-by-Step Disposal Protocol

Disposal of this compound is not a standard laboratory procedure and requires professional services. Do not attempt to dispose of this compound through standard waste streams or by treating it with other chemicals in the lab, unless you are following a validated and approved protocol.

Step 1: Identification and Segregation

  • Ensure the waste is correctly identified as this compound.

  • Keep the this compound waste in its original, tightly closed container.

  • If the original container is damaged, place the entire container into a larger, sealed, and properly labeled secondary container.

  • Do not mix this compound with any other waste. Store it in a locked, secure, and well-ventilated area away from incompatible materials.[6]

Step 2: Contact a Certified Hazardous Waste Disposal Service

  • The primary and most crucial step is to contact a licensed and certified hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of persistent organic pollutants (POPs) like this compound.

  • Inform the service provider of the chemical name (this compound), quantity, and concentration to receive specific instructions and a quote for disposal.

Step 3: Packaging and Transportation

  • Follow the packaging instructions provided by the hazardous waste disposal company.

  • Transportation of this compound is regulated. In the United States, it falls under the Department of Transportation (DOT) regulations.

  • The waste must be manifested and transported by licensed hazardous waste haulers.

Step 4: Approved Professional Disposal Methods The only broadly accepted and environmentally sound method for destroying this compound is high-temperature incineration .[7][8][9][10]

  • Incineration: This process must be performed in a specialized hazardous waste incinerator that can achieve a 99.99% destruction and removal efficiency.[5] Specific operational parameters are recommended to ensure complete breakdown of the chlorinated hydrocarbon structure.[7][8][9]

  • Other Methods: While mentioned in literature, other methods are not recommended for general use and are typically reserved for specific scenarios:

    • Landfilling: Burying in a designated hazardous waste landfill is a less preferable option due to this compound's persistence in soil.[7][11]

    • Chemical Degradation: For very small amounts, degradation by active metals like sodium in liquid ammonia (B1221849) has been described but is a hazardous procedure not suitable for routine disposal.[7]

Step 5: Decontamination and Container Disposal

  • Any materials, surfaces, or equipment that come into contact with this compound must be decontaminated or disposed of as hazardous waste.

  • Empty this compound containers are also considered hazardous waste and must be handled like the product itself. They should be punctured to prevent reuse and managed by the hazardous waste disposal service.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the handling and disposal of this compound.

ParameterValue / SpecificationReference
Waste Classification (USA) Acute Hazardous Waste[5]
UN Number (Transport) 2811
DOT Class (Transport) 6.1 (Toxic Substance)
Packing Group (Transport) I (High Danger)
Proper Shipping Name Toxic solids, organic, n.o.s. (this compound)
Incineration Efficiency 99.99% Destruction and Removal[5]
Recommended Incineration
   Rotary Kiln Temperature820–1,600°C[7][8]
   Liquid Injection Temperature877–1,038°C[7][8]
   Fluidized Bed Temperature450–980°C[7][8]
Occupational Exposure Limit (OSHA/NIOSH) 0.25 mg/m³ (8-10 hour TWA)[2][4]

Experimental Workflow and Logical Diagrams

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Phase 1: On-Site Preparation cluster_disposal Phase 2: Professional Disposal start This compound Waste Identified ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate and Secure Waste (Original Container, Locked Area) ppe->segregate no_mix Do Not Mix with Other Wastes segregate->no_mix contact Contact Certified Hazardous Waste Disposal Service no_mix->contact Proceed to Disposal packaging Package for Transport (Follow Vendor Instructions) contact->packaging transport Manifest and Transport (Licensed Hauler) packaging->transport incinerate High-Temperature Incineration (>99.99% DRE) transport->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for the safe handling and professional disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dieldrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with hazardous substances like Dieldrin. This guide provides essential, immediate safety and logistical information, including detailed operational plans and disposal protocols to build a foundation of trust and safety in your laboratory.

This compound is a highly toxic and persistent organochlorine pesticide.[1] Exposure, whether through inhalation, ingestion, or skin contact, can lead to severe health effects, including neurological damage and an increased risk of cancer.[2][3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile and natural rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[6]

  • Respiratory Protection: The type of respiratory protection depends on the concentration of airborne this compound. For concentrations greater than 0.1 mg/m³, a pressure-demand supplied-air respirator is necessary.[2] For concentrations exceeding 50 mg/m³, a pressure-demand Self-Contained Breathing Apparatus (SCBA) is required.[2] A U.S. Bureau of Mines approved respirator should be used for any handling of this compound dust.[5]

  • Protective Clothing: Wear impervious, chemical-resistant clothing, such as Tyvek® coveralls, to prevent skin contact.[2][7] An impervious apron is also recommended.[4] All protective clothing should be removed before leaving the work area.[5]

Exposure Limits and Physical Properties

The following table summarizes the established occupational exposure limits and key physical properties of this compound. Adherence to these limits is critical for personnel safety.

ParameterValueAgency/Source
OSHA PEL (8-hr TWA) 0.25 mg/m³OSHA[2]
NIOSH REL (10-hr TWA) 0.25 mg/m³NIOSH[2]
ACGIH TLV (8-hr TWA) 0.1 mg/m³ACGIH[2]
IDLH 50 mg/m³NIOSH[2]
Physical State SolidCAMEO Chemicals[5]
Molecular Weight 380.93 g/mol CAMEO Chemicals[5]
Freezing Point 176°C (349°F)CAMEO Chemicals[5]

Operational Plan for Handling this compound

This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[4][6]

  • Ensure that a designated work area, such as a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency shower and eyewash station are readily accessible and in good working order.[4]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare all required equipment and reagents before handling this compound to minimize movement and potential for spills.

2. Handling Procedure:

  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.

  • When weighing solid this compound, do so on a tared, disposable weighing paper or in a contained vessel to prevent contamination of the balance.

  • Handle this compound with non-sparking tools.

  • Keep containers of this compound tightly closed when not in use.[6]

  • Avoid creating dust. If the material is in powdered form, handle it with extreme care.[6]

3. Decontamination:

  • Personnel: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water.[2] If this compound comes into contact with the eyes, flush with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention in all cases of exposure.[2][5]

  • Equipment and Work Surfaces: At the end of each work session, thoroughly decontaminate all equipment and work surfaces with a suitable solvent (e.g., acetone, followed by soap and water), ensuring proper ventilation. Collect all cleaning materials as hazardous waste.

4. Waste Disposal:

  • This compound and all materials contaminated with it are considered hazardous waste.[8]

  • Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in clearly labeled, sealed containers.[2][6]

  • Waste material should be disposed of by burning in a proper incinerator designed for organochlorine waste.[1][8]

  • Comply with all local, state, and federal regulations for the disposal of toxic wastes.[8] Do not wash this compound waste into the sewer system.[2]

Emergency Spill Response

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[2]

  • Contain: Moisten the spilled material with a suitable liquid (e.g., water, if not reactive) to prevent dust from becoming airborne.[2]

  • Clean-up: Use a HEPA-filter vacuum for clean-up and place the collected material and any contaminated soil or absorbents into sealed containers for disposal as hazardous waste.[2]

  • Decontaminate: Thoroughly wash the spill area after the clean-up is complete.[2]

  • Report: Notify the appropriate safety personnel at your institution.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

Dieldrin_Handling_Workflow RiskAssessment Risk Assessment & SDS Review PPE_Selection Select & Inspect PPE RiskAssessment->PPE_Selection WorkArea_Prep Prepare Designated Work Area (Fume Hood) PPE_Selection->WorkArea_Prep Handling Handle this compound (Weighing, Transfer) WorkArea_Prep->Handling Decontamination Decontaminate Personnel, Equipment & Surfaces Handling->Decontamination Spill Spill Occurs Handling->Spill Waste_Collection Collect & Label Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via Approved Incineration Waste_Collection->Disposal Spill_Response Emergency Spill Response Spill->Spill_Response Spill_Response->Decontamination

Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

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